N-ethyl-4-fluoroaniline
Description
Properties
IUPAC Name |
N-ethyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPOYRKNIDVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407027 | |
| Record name | N-ethyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-67-4 | |
| Record name | N-ethyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-ethyl-4-fluoroaniline synthesis from 4-fluoroaniline
An In-depth Technical Guide to the Synthesis of N-ethyl-4-fluoroaniline from 4-fluoroaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and materials science sectors. The document is intended for an audience of researchers, chemists, and drug development professionals. We will explore the primary synthetic strategies departing from 4-fluoroaniline, with a significant focus on the scientifically preferred and industrially scalable method of reductive amination. A comparative analysis with direct alkylation is presented, elucidating the trade-offs in yield, selectivity, and operational complexity. This guide includes detailed, step-by-step experimental protocols, in-depth mechanistic discussions, and critical safety considerations. All quantitative data is summarized for clarity, and key processes are visualized through workflow diagrams to enhance understanding.
Introduction and Strategic Overview
This compound (CAS 405-67-4) is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry and advanced material synthesis.[1][2] The presence of the fluorine atom can modulate pharmacokinetic properties such as metabolic stability and lipophilicity, while the secondary amine provides a key reactive handle for further molecular elaboration.[3]
The synthesis of this target molecule from the readily available starting material, 4-fluoroaniline, presents a classic challenge in amine chemistry: achieving selective mono-alkylation while avoiding the formation of the tertiary amine byproduct. This guide will focus on the two most logical synthetic pathways:
-
Reductive Amination: A two-step, one-pot process involving the formation of an imine intermediate with acetaldehyde, followed by in-situ reduction. This is often the method of choice due to its high selectivity and use of mild reagents.[4][5][6]
-
Direct N-Alkylation: The reaction of 4-fluoroaniline with an ethylating agent, such as an ethyl halide. While conceptually simpler, this route is often plagued by poor selectivity, leading to mixtures of starting material, the desired secondary amine, and the undesired tertiary amine.
The following diagram illustrates the strategic decision-making process for this synthesis.
Caption: High-level workflow for the synthesis of this compound.
Core Synthesis Methodology: Reductive Amination
Reductive amination is the most robust and reliable method for preparing this compound from its primary amine precursor.[5][7] The process circumvents the issue of over-alkylation by transforming the reactive species. The reaction proceeds via the formation of a Schiff base (imine), which is then selectively reduced to the target secondary amine.
Mechanism of Action
The causality behind this method's success lies in a two-stage transformation within a single pot:
-
Imine Formation: 4-Fluoroaniline's nucleophilic amine group attacks the electrophilic carbonyl carbon of acetaldehyde. This is typically acid-catalyzed to facilitate the dehydration step, which drives the equilibrium towards the formation of the N-(4-fluorophenyl)ethanimine intermediate.
-
Reduction: A mild reducing agent, incapable of reducing the starting aldehyde but potent enough to reduce the protonated imine (iminium ion), is used.[6] This selective reactivity is the cornerstone of the method's success. Sodium borohydride (NaBH₄) is a cost-effective and common choice for this reduction.
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reductive amination of anilines.[4][8]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | M/BP (°C) | Density (g/mL) | Hazards |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | -2 / 187 | 1.173 | Toxic, Irritant, Environmental Hazard[9][10][11] |
| Acetaldehyde | C₂H₄O | 44.05 | -123.5 / 20.2 | 0.784 | Flammable, Irritant, Carcinogen |
| Sodium Borohydride | NaBH₄ | 37.83 | 400 (dec.) | 1.074 | Water-reactive, Corrosive |
| Methanol | CH₃OH | 32.04 | -97.6 / 64.7 | 0.792 | Flammable, Toxic |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | - | Corrosive |
| Sodium Hydroxide (5M) | NaOH | 40.00 | - | - | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 / 34.6 | 0.713 | Highly Flammable |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Hygroscopic |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoroaniline (5.55 g, 50.0 mmol) and methanol (100 mL). Cool the flask to 0-5 °C in an ice bath.
-
Imine Formation: Slowly add acetaldehyde (3.4 mL, 60.0 mmol) to the stirred solution over 15 minutes. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. A slight color change may be observed.
-
Reduction: In a separate beaker, dissolve sodium borohydride (2.27 g, 60.0 mmol) in 20 mL of cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C. Vigorous gas evolution (hydrogen) will occur.
-
Quenching & Workup: After stirring for an additional 2 hours at room temperature, slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture until it is slightly acidic (pH ~6).
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake. The product will move to the organic layer. Add 5M NaOH to make the aqueous layer basic (pH >10) to ensure the amine is in its free base form. Separate the layers.
-
Purification: Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Alternative Synthesis Route: Direct N-Alkylation
Direct alkylation involves the reaction of 4-fluoroaniline with an ethyl halide. This is an Sₙ2 reaction where the lone pair of the amine nitrogen acts as the nucleophile.
Mechanism and Selectivity Issues
The primary challenge of this route is controlling the reaction's stoichiometry. The product, this compound, is also a nucleophile and can compete with the starting material to react with the ethyl halide, leading to the formation of N,N-diethyl-4-fluoroaniline. This over-alkylation is difficult to prevent and results in a mixture of products that requires tedious purification.
Caption: The desired reaction and common side reaction in direct N-alkylation.
Comparison of Synthetic Routes
| Feature | Reductive Amination | Direct N-Alkylation |
| Selectivity | High for mono-alkylation | Low; mixture of products is common |
| Yield | Typically good to excellent (>70%) | Variable and often lower for the desired product |
| Reagents | Aldehydes, mild reducing agents | Reactive alkyl halides |
| Conditions | Mild (0 °C to room temperature) | Often requires heating and a base |
| Advantages | Clean reaction, high selectivity, avoids genotoxic reagents | Conceptually simple, fewer steps if selectivity is not an issue |
| Disadvantages | Requires a specific reducing agent | Poor selectivity, difficult purification, potential for quaternization |
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.[12][13]
| Technique | Expected Observations for this compound (C₈H₁₀FN) |
| ¹H NMR | ~1.2 ppm (t, 3H): Methyl protons (-CH₃), triplet due to adjacent -CH₂-. ~3.1 ppm (q, 2H): Methylene protons (-CH₂-), quartet due to adjacent -CH₃-. ~3.5 ppm (br s, 1H): Amine proton (-NH-). ~6.6-7.0 ppm (m, 4H): Aromatic protons, complex splitting due to fluorine coupling. |
| ¹³C NMR | ~15 ppm: -CH₃. ~38 ppm: -CH₂-. ~114-116 ppm: Aromatic C-H ortho to amine (coupled to F). ~155-158 ppm: Aromatic C-F (large C-F coupling constant). |
| IR (Infrared) | ~3400 cm⁻¹: N-H stretch (secondary amine). ~2850-2980 cm⁻¹: C-H aliphatic stretches. ~1510, 1610 cm⁻¹: C=C aromatic stretches. ~1220 cm⁻¹: C-F stretch. |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 139.17 |
Safety and Handling
Professional laboratory safety protocols must be strictly adhered to throughout the synthesis.
-
4-Fluoroaniline: This starting material is toxic if swallowed or absorbed through the skin and causes severe skin and eye irritation.[9][10][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Acetaldehyde: Highly flammable liquid with a low boiling point. It is an irritant and a suspected carcinogen. All handling must be done in a fume hood away from ignition sources.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is corrosive and should be handled with care, avoiding contact with skin and eyes.
-
Workup: The quenching step with acid is exothermic and produces hydrogen gas; it must be performed slowly and with adequate cooling.
Conclusion
The synthesis of this compound from 4-fluoroaniline is most effectively and selectively achieved through reductive amination. This method leverages the in-situ formation and reduction of an imine intermediate, successfully preventing the over-alkylation that plagues direct N-alkylation routes. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
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N-ethyl-4-fluoroaniline chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of N-ethyl-4-fluoroaniline
Introduction
This compound is a substituted aromatic amine that serves as a crucial building block in various fields of chemical synthesis. Its structure, featuring an ethyl group on the nitrogen atom and a fluorine atom at the para-position of the benzene ring, imparts a unique combination of reactivity and physical properties. The presence of the electron-donating N-ethylamino group strongly activates the aromatic ring, while the electronegative fluorine atom modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make this compound a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, reactivity, and key synthetic protocols for professionals in research and drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [1][2] |
| CAS Number | 405-67-4 | [1] |
| Appearance | Liquid | [3] |
| Density | 1.073 g/cm³ | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Fluoro-N-ethylaniline, ethyl(4-fluorophenyl)amine | [1] |
| Storage Conditions | Store at 2°C - 8°C, protect from light | [2] |
Spectroscopic Profile
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is used to determine the structure of a sample by analyzing the spin states of its protons and other nuclei.[4][5] The ¹H NMR spectrum of this compound will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The ¹³C NMR spectrum provides information on the carbon framework.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.[4][5] The IR spectrum of this compound will exhibit characteristic peaks for the N-H bond of the secondary amine, C-N stretching, aromatic C-H stretching, and the C-F bond.[1]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and can provide structural information by analyzing the fragmentation of the molecule upon ionization.[4][6] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[1]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by two key features: the nucleophilic secondary amine and the electron-rich aromatic ring.
Reactions at the Nitrogen Center
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base.
Acylation of the amino group is a fundamental transformation that converts the amine into an amide. This reaction is often employed as a protective strategy. The resulting N-acetyl group is significantly less activating than the amino group, which moderates the reactivity of the aromatic ring towards electrophiles and prevents undesirable side reactions like polysubstitution.[7][8] The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as acetic anhydride or acetyl chloride.[9][10]
Caption: Mechanism of N-Acylation of this compound.
Further alkylation of the secondary amine to a tertiary amine can be achieved using alkyl halides. However, modern and more atom-economical methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, are preferred.[11] These methods utilize alcohols as alkylating agents in the presence of a metal catalyst, producing only water as a byproduct.[11][12] This approach is environmentally benign and highly efficient for synthesizing a wide range of N-alkylated anilines.[12]
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An In-Depth Technical Guide to the Spectroscopic Data of N-ethyl-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data for the characterization of N-ethyl-4-fluoroaniline (CAS No: 405-67-4). As a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control. This document moves beyond a simple data repository to offer insights into the interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of organic spectroscopy.
Introduction to this compound and its Spectroscopic Characterization
This compound, with the molecular formula C₈H₁₀FN, is a substituted aromatic amine. The presence of an ethyl group on the nitrogen atom and a fluorine atom at the para position of the benzene ring introduces distinct features in its spectra, which are invaluable for its unambiguous identification. The following sections will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.
The structural and electronic perturbations caused by the ethyl and fluoro substituents are directly reflected in the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. Understanding these correlations is key to leveraging spectroscopic techniques for effective chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group protons, the aromatic protons, and the amine proton. The integration of these signals confirms the number of protons in each unique chemical environment.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -CH₂-CH₃ |
| ~3.1 | Quartet | 2H | -CH₂ -CH₃ |
| ~3.5 | Broad Singlet | 1H | -NH - |
| ~6.5-6.6 | Multiplet | 2H | Ar-H (ortho to -NHR) |
| ~6.8-7.0 | Multiplet | 2H | Ar-H (ortho to -F) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The ethyl group protons exhibit a classic triplet-quartet pattern due to spin-spin coupling. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons (-CH₂) appear as a quartet due to coupling with the methyl protons. The amine proton often appears as a broad singlet and its chemical shift can be highly variable due to hydrogen bonding and exchange with trace amounts of acid or water.
The aromatic region displays a complex splitting pattern due to the coupling between the aromatic protons and the fluorine atom. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing fluorine atom.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom. However, the coupling between carbon and fluorine atoms (J-coupling) is often observed and provides valuable structural information.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~15 | -CH₂-CH₃ | Aliphatic carbon |
| ~39 | -CH₂ -CH₃ | Aliphatic carbon |
| ~114 (d) | C -H (ortho to -NHR) | Aromatic carbon, split by fluorine |
| ~115 (d) | C -H (ortho to -F) | Aromatic carbon, split by fluorine |
| ~144 (d) | C -NHR | Aromatic quaternary carbon, split by fluorine |
| ~156 (d) | C -F | Aromatic quaternary carbon, large C-F coupling constant |
(d) denotes a doublet due to C-F coupling.
The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JCF), typically in the range of 230-250 Hz. The other aromatic carbons will show smaller coupling constants (²JCF, ³JCF) which decrease with distance from the fluorine atom. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the amino and fluoro substituents.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H and C=C bonds, and the C-F bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 | N-H Stretch | Medium |
| ~3050 | Aromatic C-H Stretch | Medium |
| ~2970, ~2870 | Aliphatic C-H Stretch | Medium |
| ~1610, ~1510 | Aromatic C=C Stretch | Strong |
| ~1320 | Aromatic C-N Stretch | Medium |
| ~1220 | C-F Stretch | Strong |
| ~820 | para-disubstituted C-H bend | Strong |
The N-H stretching vibration for a secondary amine typically appears as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
For this compound (C₈H₁₀FN), the molecular weight is 139.17 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 139.
The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for this compound include:
-
α-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable iminium ion at m/z = 124. This is often a major fragmentation pathway for N-alkylanilines.
-
Loss of ethylene: A rearrangement reaction can lead to the loss of an ethylene molecule (C₂H₄) from the ethyl group, resulting in a fragment at m/z = 111, corresponding to the 4-fluoroaniline radical cation.
-
Loss of HF: Elimination of a hydrogen fluoride molecule can also occur, leading to a fragment at m/z = 119.
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: ≥ 300 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: ≥ 75 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard)
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).
Safety and Handling
This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. By understanding the principles behind the observed spectral features, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their downstream applications in drug development and other scientific endeavors.
References
Note: As specific experimental data for this compound from a single, comprehensive, and publicly available source is limited, the data presented in the tables are based on typical values for similar compounds and predictive tools. For definitive analysis, comparison with an authenticated reference standard is always recommended.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
The Strategic deployment of N-Ethyl-4-fluoroaniline in Modern Organic Synthesis: A Technical Guide
Introduction: The Ascendancy of Fluorinated Building Blocks
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—offer chemists a powerful tool to fine-tune the performance of target molecules.[1][2][3] Among the plethora of fluorinated building blocks, N-ethyl-4-fluoroaniline emerges as a particularly versatile and valuable intermediate. This guide provides an in-depth technical exploration of this compound, from its synthesis and characterization to its diverse applications as a pivotal component in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| CAS Number | 405-67-4 | [1] |
| Appearance | Not explicitly found, but likely a liquid at room temperature | |
| Boiling Point | Not explicitly found | |
| Density | Not explicitly found |
Spectroscopic Characterization: The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons, with coupling patterns influenced by the fluorine atom. The ¹³C NMR spectrum will display characteristic shifts for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used for structural elucidation.[1]
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through several established methodologies, primarily involving the N-alkylation of 4-fluoroaniline. Two of the most common and practical approaches are reductive amination and direct alkylation.
Method 1: Reductive Amination of 4-Fluoroaniline with Acetaldehyde
Reductive amination is a highly efficient one-pot method for the formation of amines from a carbonyl compound and an amine.[4] This approach involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Reaction: FC₆H₄NH₂ + CH₃CHO + [Reducing Agent] → FC₆H₄NHCH₂CH₃ + H₂O
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing the iminium ion intermediate without affecting the aromatic ring or the fluorine substituent.
-
Solvent: A protic solvent like ethanol or methanol is typically used to facilitate both the imine formation and the reduction step.
-
pH Control: The reaction is often carried out under slightly acidic conditions to catalyze imine formation, but care must be taken to avoid protonation of the amine starting material, which would render it non-nucleophilic.
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
4-Fluoroaniline
-
Acetaldehyde
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid (catalytic amount)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.2 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Diagram of Reductive Amination Workflow:
Sources
N-Ethyl-4-fluoroaniline: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: Beyond the Flatland of Aniline Scaffolds
In the intricate landscape of medicinal chemistry, the selection of a starting fragment or building block is a decision that dictates the trajectory of a drug discovery program. While simple scaffolds provide a foundation, strategically functionalized intermediates offer a direct route to enhanced potency, selectivity, and superior pharmacokinetic profiles. N-Ethyl-4-fluoroaniline (CAS No. 405-67-4) emerges not merely as another substituted aniline, but as a sophisticated molecular tool. Its architecture, combining the metabolic stability conferred by a fluorine atom with the nuanced steric and electronic properties of an N-ethyl group, provides chemists with a powerful synthon for navigating complex biological targets.
This guide provides an in-depth technical exploration of the applications of this compound, moving from its established biological activities to its prospective roles in challenging therapeutic areas. We will dissect the rationale behind its use, provide actionable synthetic protocols, and map out its potential in the logical progression of drug design.
Physicochemical Properties of this compound
A foundational understanding of a building block's properties is paramount for its effective deployment in synthesis and for predicting its influence on the characteristics of a final drug candidate.
| Property | Value | Reference |
| CAS Number | 405-67-4 | [1] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | |
| Appearance | Liquid | [2] |
| Density | 1.073 g/cm³ | [2] |
| XLogP3 | 2.4 | |
| SMILES | CCNC1=CC=C(C=C1)F | [1][2] |
The Strategic Advantage: Deconstructing the Moiety
The utility of this compound stems from the synergistic contributions of its constituent parts: the 4-fluoro substitution and the N-ethyl group.
-
The Fluorine Atom's Role : The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] The C-F bond is exceptionally strong, often shielding adjacent positions from metabolic attack by cytochrome P450 enzymes. This can significantly prolong a drug's half-life. Furthermore, fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, influencing its binding characteristics within a protein active site. While fluorine is a bioisostere of hydrogen in terms of size, its electronic effects are profound, creating unique opportunities for polar and hydrogen-bonding interactions.[3]
-
The N-Ethyl Group's Contribution : Moving from an unsubstituted aniline (like 4-fluoroaniline) to an N-alkylated version is a critical step in many optimization campaigns. The N-ethyl group serves several purposes:
-
Blocking Metabolism : Primary and secondary anilines can be susceptible to various metabolic transformations. N-alkylation can block these pathways.
-
Probing Steric Pockets : The ethyl group provides additional bulk compared to a methyl group or hydrogen, allowing the molecule to probe deeper into hydrophobic pockets within a target protein, potentially increasing binding affinity.
-
Modulating Physicochemical Properties : Alkylation increases lipophilicity (as indicated by the XLogP3 of 2.4), which can influence cell permeability and oral absorption.[1]
-
Vectorial Orientation : In scaffolds like 4-anilinoquinazolines, the N-alkyl group can enforce a specific vector for substituents, directing them toward solvent-exposed regions or unexplored binding pockets.[4]
-
Core Applications in Drug Discovery
While its application is still emerging, this compound has demonstrated clear potential in several key therapeutic areas.
Antimicrobial and Anti-inflammatory Agents
Direct biological activity has been reported for this compound, positioning it as a lead compound in its own right. It has shown notable antitubercular activity against extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[2] This is particularly significant given the urgent need for new therapeutic strategies against resistant Mtb strains.[5] The proposed mechanism involves binding to amines on the bacterial cell membrane and cleaving surface bonds, thereby inhibiting growth.[2] This mode of action suggests a potential for broad-spectrum antibacterial applications.
Furthermore, the compound has been noted for its anti-inflammatory properties.[2] While the specific mechanism is not fully elucidated, many anti-inflammatory agents function by inhibiting key enzymes like cyclooxygenase (COX) or modulating pro-inflammatory cytokine signaling pathways such as TNF-α and IL-6.[6][7] The fluorophenyl moiety is a common feature in various anti-inflammatory compounds, suggesting that this compound is a promising scaffold for developing novel agents in this class.[8][9]
Kinase Inhibitors: A Versatile Hinge-Binding Moiety
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are privileged structures in oncology, forming the core of numerous FDA-approved kinase inhibitors that target the ATP-binding site.[10] The aniline moiety is critical, as it typically forms two key hydrogen bonds with the "hinge region" of the kinase domain.
While many first-generation inhibitors utilize a primary or secondary aniline (e.g., Gefitinib, Erlotinib), the exploration of N-alkylated derivatives is a logical step in lead optimization. This compound serves as an ideal building block for this purpose.
Causality in Design Choice: Why introduce an N-ethyl group here?
-
Overcoming Resistance : Resistance to kinase inhibitors can arise from mutations in the target kinase. An N-ethyl group can alter the binding footprint of the inhibitor, potentially restoring affinity for a mutated kinase.
-
Improving Selectivity : The kinome is vast, and off-target activity can lead to toxicity. The steric bulk of the ethyl group can be used to clash with residues in unwanted kinases, thereby improving the selectivity profile of the inhibitor.
-
Exploring the Ribose Pocket : The N-ethyl group can orient substituents towards the solvent-exposed ribose-binding pocket, creating new interaction points and boosting potency.
The diagram below illustrates how an N-ethyl-4-fluoroanilinoquinazoline might occupy the ATP binding site of a kinase like EGFR.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology (Method A):
-
Vessel Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluoronitrobenzene (1 equiv.) and a suitable solvent such as 1,2-dichloroethane (DCE).
-
Aldehyde Addition : Add acetaldehyde (1.5 equiv.) to the solution.
-
Reducing Agent Addition : Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Scientific Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde starting material than NaBH₄ and does not release toxic cyanide gas like NaCNBH₃. [11][12]4. Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting nitroarene is consumed.
-
-
Quenching : Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Incorporation into a 4-Anilinoquinazoline Scaffold
This protocol describes the nucleophilic aromatic substitution (SₙAr) reaction between this compound and a 4-chloroquinazoline, a cornerstone reaction in the synthesis of many kinase inhibitors. [13] Step-by-Step Methodology:
-
Reactant Setup : In a microwave vial or round-bottom flask, combine 4-chloroquinazoline (1 equiv.), this compound (1.1 equiv.), and a solvent such as isopropanol or n-butanol.
-
Base Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equiv.), to scavenge the HCl generated during the reaction.
-
Scientific Rationale: The reaction is an SₙAr, where the aniline nitrogen acts as the nucleophile. The base is crucial to neutralize the generated acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
-
Heating : Heat the reaction mixture to reflux (typically 80-120 °C) or using microwave irradiation (e.g., 150 °C for 30 minutes). Monitor the reaction by TLC or LC-MS.
-
Isolation : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold solvent (e.g., isopropanol or diethyl ether).
-
Purification : If no precipitate forms, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired N-ethyl-N-(4-fluorophenyl)quinazolin-4-amine.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. Its documented antitubercular and anti-inflammatory activities provide a solid foundation for immediate exploration, while its physicochemical properties make it a highly logical and valuable building block for sophisticated drug discovery campaigns targeting kinases, GPCRs, and CNS disorders. The synthetic accessibility of this compound further enhances its appeal. As drug discovery programs continue to demand greater specificity, improved metabolic stability, and novel mechanisms of action, the thoughtful application of synthons like this compound will be indispensable in developing the next generation of therapeutics.
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Gray, C. H., et al. (2019). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. [Link]
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Emami, S., & Falahati, M. (2013). Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Iranian Journal of Pharmaceutical Research. [Link]
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Bolliger, J. L., & Thapa, S. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Al-Ostath, A., et al. (2023). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Journal of Molecular Structure. [Link]
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ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline derivatives. Retrieved January 12, 2026, from [Link]
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Al-dujaili, L. J., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 12, 2026, from [Link]
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Wang, F., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Retrieved January 12, 2026, from [Link]
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Mondal, A., et al. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]
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Franzblau, S. G., & Ganapathy, U. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules. [Link]
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Kim, Y., et al. (2019). Anti-inflammatory effect of a novel synthetic compound 1-((4-fluorophenyl)thio)isoquinoline in RAW264.7 macrophages and a zebrafish model. Fish & Shellfish Immunology. [Link]
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Gray, C. H., et al. (2019). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. [Link]
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Zarranz-García, M., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules. [Link]
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N-ethyl-4-fluoroaniline stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of N-ethyl-4-fluoroaniline
Introduction
This compound (CAS No. 405-67-4) is a fluorinated aromatic amine of increasing interest within the pharmaceutical and chemical industries.[1][2] Its structure, featuring an aniline core substituted with an N-ethyl group and a para-fluorine atom, makes it a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine substituent significantly influences the molecule's electronic properties, affecting both its reactivity and metabolic stability.[3] Understanding the intrinsic stability and degradation pathways of this compound is paramount for researchers, process chemists, and formulation scientists. This knowledge is critical for defining appropriate storage and handling conditions, predicting potential impurities, developing stable formulations, and designing robust, stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]
This technical guide provides a comprehensive examination of the chemical stability of this compound. It delves into the primary degradation pathways—oxidative, hydrolytic, and photolytic—elucidating the underlying mechanisms and identifying probable degradation products. Furthermore, this document offers field-proven, step-by-step protocols for conducting forced degradation studies, a crucial component of drug development and chemical lifecycle management.[6][7]
Intrinsic Chemical Stability and Handling
The stability of this compound is governed by the interplay of its three key structural features: the aromatic ring, the secondary amino group, and the carbon-fluorine bond.
-
Aniline Core: The amino group makes the molecule susceptible to oxidation, a common degradation pathway for anilines, which can lead to discoloration (often turning reddish-brown upon exposure to air and light).[8][9]
-
N-Ethyl Group: The ethyl substituent is a potential site for oxidative N-dealkylation, a well-documented metabolic and chemical degradation route for N-alkylanilines.[10][11]
-
Carbon-Fluorine Bond: The C-F bond on the aromatic ring is exceptionally strong and generally resistant to cleavage under typical hydrolytic and thermal stress conditions, lending significant stability to the fluoroaromatic core.[12] While enzymatic defluorination can occur in specific biological systems, abiotic hydrolysis of the C-F bond requires harsh conditions not typically encountered in pharmaceutical storage or processing.[12][13]
Based on these properties, proper handling and storage are essential to maintain the integrity of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2°C - 8°C | To minimize thermal degradation and slow down oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent air oxidation of the sensitive amino group.[14] |
| Light Exposure | Protect from light; store in amber vials or opaque containers.[2] | To prevent photolytic degradation. |
| Compatibility | Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[15][16] | To prevent vigorous and uncontrolled reactions. |
Principal Degradation Pathways
The degradation of this compound can be induced by oxidative, hydrolytic, photolytic, and thermal stress. Each pathway leads to a distinct set of degradation products.
Oxidative Degradation
Oxidation is a primary degradation pathway for this compound due to the electron-rich amino center. The N-ethyl group is particularly susceptible.
-
N-Dealkylation: This is a major oxidative route where the ethyl group is cleaved, yielding 4-fluoroaniline and acetaldehyde. This process can be catalyzed by various oxidizing agents and is analogous to metabolic pathways mediated by cytochrome P450 enzymes.[11][17]
-
Oxidative Coupling: Radical cations can form at the nitrogen atom, leading to dimerization and polymerization. This can result in the formation of colored impurities, such as benzidine-type structures.[10]
-
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide derivative, although this is often a minor pathway for secondary anilines compared to tertiary amines.
Hydrolytic Degradation
This compound is expected to be largely stable under neutral and mildly acidic or basic aqueous conditions at ambient temperature.
-
Acidic/Basic Conditions: The primary site of interaction is the basic amino group, which will be protonated under acidic conditions to form an anilinium salt. This generally increases stability against oxidation but does not promote hydrolysis of the C-N or C-F bonds under mild conditions.[18]
-
Forced Hydrolysis: Under extreme pH (e.g., high molarity HCl or NaOH) and elevated temperatures, degradation can be forced. However, cleavage of the robust C-F bond is unlikely. Degradation under these conditions would more likely involve other pathways accelerated by the harsh environment.
Photolytic Degradation
Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce degradation. This aligns with supplier recommendations to protect the compound from light.[2]
-
Mechanism: Photodegradation in the presence of oxygen and a photosensitizer (or through direct absorption of high-energy photons) can generate reactive oxygen species (ROS) or radical intermediates.[19] These reactive species can then attack the molecule, leading to N-dealkylation, ring hydroxylation, or polymerization. Studies on similar anilines show that photocatalytic degradation can lead to complete mineralization under specific conditions (e.g., with a TiO₂ catalyst).[19]
Below is a diagram illustrating the potential degradation pathways.
Caption: Standard workflow for a forced degradation study.
Step-by-Step Experimental Protocols
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (Type I)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Calibrated pH meter, thermal oven, and photostability chamber
Protocol 1: Acidic and Basic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.
-
Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Store all three solutions at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Cool the aliquots to room temperature. Neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl.
-
Analysis: Dilute the neutralized and control samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC or LC-MS analysis.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 6% hydrogen peroxide (diluted from 30% stock).
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: Dilute the samples directly with the mobile phase for immediate analysis to prevent further degradation.
Protocol 3: Thermal Degradation
-
Solution State: Place a tightly capped vial of the 1 mg/mL stock solution in a thermal oven at 80°C.
-
Solid State: Place a small amount of this compound powder in a loosely capped vial in the oven at 80°C.
-
Incubation: Sample at appropriate time points (e.g., 1, 3, 7 days).
-
Analysis: For the solution, cool and dilute for analysis. For the solid, dissolve an accurately weighed amount in the mobile phase to the target concentration for analysis.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare two sets of samples: one in a clear quartz cuvette or vial and another wrapped in aluminum foil (dark control). Test both the solid material and the 1 mg/mL stock solution.
-
Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After the exposure period, prepare the samples for analysis as described in the thermal protocol.
Analytical Method for Monitoring
A stability-indicating analytical method is one that can separate the parent compound from all potential degradation products. [4]High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with Mass Spectrometry (LC-MS), is the gold standard. [20][21] Example HPLC-UV/MS Method:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| UV Detection | Diode Array Detector (DAD), monitor at 240 nm |
| MS Detection | Electrospray Ionization (ESI), Positive Mode, Scan m/z 50-500 |
This method allows for the quantification of this compound and its degradants via UV and provides mass information for the structural elucidation of unknown peaks. [20]
Summary and Conclusion
This compound is a moderately stable compound that is primarily susceptible to oxidative degradation , leading to N-dealkylation to form 4-fluoroaniline, and photolytic degradation . It exhibits high stability against hydrolysis under pharmaceutically relevant conditions due to the robust C-F bond. A comprehensive understanding of these degradation pathways, facilitated by systematic forced degradation studies, is a non-negotiable aspect of its use in regulated environments. The protocols and analytical strategies outlined in this guide provide a robust framework for scientists to ensure the quality, stability, and safety of this compound and the materials derived from it.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4962184, this compound. Available: [Link]
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Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. Available: [Link]
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UBC Chemistry (2008). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Available: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. Available: [Link]
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ACD/Labs (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available: [Link]
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Stolte, S., et al. (2011). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. ResearchGate. Available: [Link]
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Schnell, S., et al. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina. PubMed. Available: [Link]
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Dračínský, M., et al. (2024). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances. Available: [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available: [Link]
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Watts, C. A., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20434655, 2-Ethyl-4-fluoroaniline. Available: [Link]
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Wang, Y., et al. (2021). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula. ResearchGate. Available: [Link]
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A Technical Guide to the Synthesis of Novel Derivatives from N-ethyl-4-fluoroaniline
Foreword: The Strategic Value of N-ethyl-4-fluoroaniline in Modern Drug Discovery
This compound is more than a simple chemical intermediate; it is a strategically designed scaffold for the exploration of novel chemical space in medicinal chemistry. Its utility stems from the unique interplay of its constituent parts: the aniline core, a versatile platform for a multitude of chemical transformations; the N-ethyl group, which can modulate steric interactions and lipophilicity; and the para-positioned fluorine atom. The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often used to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets through specific electronic interactions.[1][2] This strategic placement of fluorine makes this compound a highly valuable starting material for generating derivatives with potentially enhanced pharmacological profiles.[3][4][5]
This guide eschews a conventional, rigid format. Instead, it is structured to follow the logical decision-making process of a medicinal chemist. We will begin by exploring the primary avenues of chemical modification available for this scaffold, delving into the causality behind methodological choices. Each section will provide not only the "how" but the "why," grounding every protocol in established chemical principles and authoritative literature. Our objective is to provide a self-validating framework for researchers, scientists, and drug development professionals to confidently and creatively derive novel molecular entities from this potent building block.
Section 1: Core Synthetic Strategies for Derivative Generation
The derivatization of this compound can be approached through several high-yield, versatile reaction classes. The primary sites for modification are the nitrogen atom of the ethylamino group and the aromatic ring itself. The presence of the electron-donating N-ethylamino group and the electron-withdrawing, yet ortho-, para-directing, fluorine atom dictates the regioselectivity of these transformations.
Modification at the Nitrogen Center: Acylation and Reductive Amination
Functionalization of the secondary amine provides a direct route to amides and more complex tertiary amines. These modifications are fundamental for probing structure-activity relationships (SAR) related to hydrogen bonding and steric bulk at the nitrogen locus.
Causality of Experimental Choice: Acylation is a robust method for converting the nucleophilic secondary amine into a neutral amide. This transformation dramatically alters the electronic and steric properties of the molecule, replacing a hydrogen bond donor with an acceptor group and influencing the conformational flexibility. The choice of an acylating agent (e.g., an acid chloride or anhydride) is dictated by the desired R-group to be introduced.
Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N-ethylacetamide
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a mild base, such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.), to act as an acid scavenger.
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-fluorophenyl)-N-ethylacetamide.
Ring Functionalization via Electrophilic Aromatic Substitution
The N-ethylamino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[6] The fluorine atom at the para-position effectively blocks one of the most activated sites, thereby directing incoming electrophiles primarily to the ortho-position (C2 and C6) relative to the amino group.
Causality of Experimental Choice: Halogenation, nitration, and sulfonation are classic EAS reactions that introduce key functional groups onto the aromatic ring.[7][8] For instance, bromination introduces a bromine atom, which can serve as a handle for subsequent cross-coupling reactions. The choice of reaction conditions is critical to control selectivity and prevent over-reaction.
Experimental Protocol: Ortho-Bromination of this compound
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in a solvent such as glacial acetic acid or DCM in a flask protected from light.
-
Reaction Initiation: Cool the solution to 0 °C. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equiv.) in the same solvent. NBS is a milder and more selective brominating agent than elemental bromine, reducing the formation of undesired byproducts.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor for the disappearance of the starting material via TLC.
-
Workup and Isolation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted NBS. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by flash chromatography to isolate 2-bromo-N-ethyl-4-fluoroaniline.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds with high efficiency and functional group tolerance.[9] For derivatives of this compound, two key transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, typically performed on a halogenated precursor (e.g., the 2-bromo derivative synthesized above).
The Suzuki-Miyaura coupling is a powerful method for creating a carbon-carbon bond between an organoboron species and an organic halide.[10][11] This reaction is instrumental in building biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at specific positions on the aromatic ring.
Causality of Experimental Choice: The choice of palladium catalyst, ligand, and base is paramount for a successful Suzuki coupling.[12] A typical system involves a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂), a phosphine ligand to stabilize the catalyst and facilitate the reaction cycle, and a base to activate the boronic acid. The base promotes the transmetalation step, which is often rate-limiting.[10]
Experimental Protocol: Suzuki Coupling of 2-bromo-N-ethyl-4-fluoroaniline with Phenylboronic Acid
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 2-bromo-N-ethyl-4-fluoroaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[9][13][14] This reaction allows for the introduction of a vast array of primary and secondary amines, anilines, and even amides at a specific position on the aromatic scaffold.
Causality of Experimental Choice: Success in Buchwald-Hartwig amination hinges on the selection of a sophisticated catalyst system, typically comprising a palladium precursor and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[15][16] These bulky ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination of 2-bromo-N-ethyl-4-fluoroaniline with Morpholine
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (sodium tert-butoxide, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the 2-bromo-N-ethyl-4-fluoroaniline (1.0 equiv.) and degassed toluene. Stir for a few minutes to form the active catalyst.
-
Reaction Initiation: Add the amine coupling partner, morpholine (1.2 equiv.), via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitoring and Workup: After cooling, quench the reaction with water. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to obtain the desired tertiary amine.
Section 2: Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes representative outcomes for the synthetic strategies described above, based on literature precedents for analogous transformations. Yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Reaction Type | Starting Material | Key Reagents | Product | Representative Yield (%) |
| Acylation | This compound | Acetyl chloride, Et₃N | N-(4-fluorophenyl)-N-ethylacetamide | 85 - 95 |
| Bromination | This compound | N-Bromosuccinimide (NBS) | 2-bromo-N-ethyl-4-fluoroaniline | 70 - 85 |
| Suzuki Coupling | 2-bromo-N-ethyl-4-fluoroaniline | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | N-ethyl-4-fluoro-[1,1'-biphenyl]-2-amine | 65 - 80 |
| Buchwald-Hartwig | 2-bromo-N-ethyl-4-fluoroaniline | Morpholine, Pd₂(dba)₃, XPhos, NaOtBu | 4-(2-(ethylamino)-5-fluorophenyl)morpholine | 70 - 90 |
Mandatory Visualizations
Visual workflows and mechanistic cycles are essential for understanding the relationships between synthetic pathways and the underlying chemical principles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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A Comprehensive Technical Guide to the Physical Properties of N-ethyl-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-4-fluoroaniline, a substituted aromatic amine, is a compound of interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals and other specialty chemicals. An in-depth understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic protocols. This guide provides a detailed overview of the melting and boiling points of this compound, supported by established experimental methodologies for their determination.
Core Physical Properties of this compound
A critical aspect of characterizing any chemical compound is the determination of its fundamental physical constants. These properties not only aid in identification but also provide insights into the intermolecular forces at play.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | PubChem[1] |
| Molecular Weight | 139.17 g/mol | PubChem[1] |
| Density | 1.073 g/cm³ | Biosynth[2] |
| Boiling Point | 201.4 °C at 760 mmHg92 °C at 14 Torr | [3] |
| Melting Point | Data not readily available |
Note on Melting Point: While an experimentally determined melting point for this compound is not prominently available in surveyed literature, related compounds such as 4-fluoroaniline have a melting point of -1.9 °C. This suggests that this compound is likely a liquid at room temperature.
Understanding the Physical Properties: A Deeper Dive
The physical properties of this compound are a direct consequence of its molecular structure. The presence of the fluorine atom, an electronegative element, introduces polarity and influences the electron density of the aromatic ring. The N-ethyl group further contributes to the molecule's size and van der Waals forces. The secondary amine group allows for hydrogen bonding, which significantly impacts its boiling point. Compared to its non-fluorinated analog, N-ethylaniline, the fluorine substituent is expected to alter the boiling point due to changes in molecular weight and polarity.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for the verification of a synthesized compound's identity and purity. The following sections outline the standard, self-validating protocols for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, this is a sharp, characteristic temperature.
This method is suitable for determining the boiling point of a liquid at atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Measurement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Observation: As the liquid boils, the vapor will rise, and condensation will occur in the condenser. The temperature will stabilize at the boiling point of the liquid.
-
Recording: Record the stable temperature reading as the boiling point. It is important to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
Causality Behind Experimental Choices:
-
Boiling Chips: These are added to prevent "bumping" or sudden, violent boiling, which can lead to inaccurate temperature readings and potential hazards. They provide a surface for bubbles to form smoothly.
-
Thermometer Placement: Placing the thermometer correctly is critical. If it is too high, the measured temperature will be lower than the actual boiling point. If it is too low, it may be in contact with superheated liquid, leading to an erroneously high reading.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Determination of Melting Point (for solid derivatives or if the compound is found to be solid at low temperatures)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow range.
This is a common and accurate method for determining the melting point of a solid.
Methodology:
-
Sample Preparation: If this compound were a solid, a small, dry sample would be finely powdered.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated slowly and steadily. A slow heating rate (1-2 °C per minute) is crucial as the melting point is approached to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Recording: The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an inaccurate and broad melting range.
-
Purity and Melting Range: Impurities depress and broaden the melting range. Therefore, a sharp melting point is a good indicator of a compound's purity.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Conclusion
This technical guide has provided a focused overview of the key physical properties of this compound, specifically its boiling point, along with standardized, reliable methods for their experimental determination. A thorough understanding and accurate measurement of these properties are fundamental for any researcher or professional working with this compound, ensuring both the integrity of their scientific work and safety in the laboratory.
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A Technical Guide to the Solubility of N-ethyl-4-fluoroaniline in Common Organic Solvents
Abstract
N-ethyl-4-fluoroaniline is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. A comprehensive understanding of its solubility profile is fundamental for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a deep dive into the theoretical principles governing the solubility of this compound and presents a predictive analysis of its behavior in a range of common organic solvents. In the absence of extensive published quantitative data, this document provides a robust, field-proven experimental protocol based on the gold-standard shake-flask method for the precise determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals, offering the foundational knowledge and practical workflows required to effectively utilize this compound in a laboratory setting.
Introduction to this compound: A Molecule of Interest
This compound (CAS No. 405-67-4) is a primary arylamine derivative.[1][2] Its structure, featuring a fluorinated benzene ring and an N-ethyl group, imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capability that dictates its physical and chemical properties. The fluorine substituent can significantly alter a molecule's metabolic stability and binding affinity, making fluorinated compounds like this valuable building blocks.[3] A thorough understanding of its solubility is the first step in unlocking its potential in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1][2] |
| Appearance | Liquid (predicted) | [4] |
| Density | 1.073 g/cm³ | [1] |
| LogP (Predicted) | 2.4 | [2] |
| pKa (Predicted) | 3.92 ± 0.20 | [4] |
Theoretical Principles of Solubility: A Mechanistic View
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] For a solution to form, the energy required to break the existing interactions within the pure solute and pure solvent must be compensated by the energy released from forming new solute-solvent interactions.[7]
The molecular structure of this compound allows for several key intermolecular interactions:
-
London Dispersion Forces: Present in all molecules, these forces are the primary interactions with nonpolar solvents and increase with molecular surface area.[7]
-
Dipole-Dipole Interactions: The electronegative fluorine atom and the nitrogen atom create a significant molecular dipole, allowing for strong interactions with polar aprotic solvents.
-
Hydrogen Bonding: The secondary amine (-NH-) group contains a hydrogen atom that can act as a weak hydrogen bond donor, but more importantly, the lone pair of electrons on the nitrogen atom makes it a strong hydrogen bond acceptor. This is the dominant interaction with polar protic solvents.[8]
The interplay of these forces determines solubility. For this compound to dissolve, the solvent molecules must effectively overcome the intermolecular forces holding the aniline molecules together.
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Introduction: Strategic Framework for Early-Stage Compound Evaluation
An In-Depth Technical Guide to the Initial Biological Screening of N-ethyl-4-fluoroaniline Derivatives
The exploration of novel chemical entities is the cornerstone of modern drug discovery. Within this landscape, halogenated organic compounds, particularly those containing fluorine, have garnered significant attention due to the unique physicochemical properties the fluorine atom imparts, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1] this compound derivatives represent a class of compounds with a promising structural scaffold. The N-ethyl group can further modulate these properties, potentially improving pharmacokinetic profiles. This guide presents a comprehensive, multi-tiered strategy for the initial biological screening of these derivatives, designed for researchers and drug development professionals to efficiently identify and prioritize promising candidates.
The Rationale for a Phased Screening Approach
Embarking on the biological evaluation of a new compound series requires a methodical approach that maximizes data acquisition while conserving resources. A phased or tiered screening cascade is an industry-standard practice that begins with broad, cost-effective computational and in vitro assays to filter out compounds with undesirable characteristics, such as high toxicity or poor drug-like properties.[2][3] This allows for a more focused and resource-intensive investigation of a smaller, more promising subset of molecules. This "fail fast, fail cheap" philosophy is critical for accelerating the drug discovery timeline. The workflow described herein integrates in silico predictions with foundational in vitro safety and efficacy assays.
Caption: A multi-tiered workflow for screening novel derivatives.
Tier 1: In Silico Profiling – The Predictive Foundation
Before committing to chemical synthesis and wet lab experiments, in silico tools provide an invaluable, cost-effective first pass to evaluate the potential of this compound derivatives.[4] These computational methods predict a compound's pharmacokinetic properties and its likely interaction with biological targets.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early assessment of ADMET properties is crucial, as poor pharmacokinetics and toxicity are primary reasons for drug development failures.[5] Numerous web-based platforms and software can predict these characteristics from a chemical structure, helping to identify potential liabilities.[4][6][7]
Key Predicted Parameters:
-
Lipophilicity (LogP): Influences absorption and membrane permeability.
-
Aqueous Solubility (LogS): Affects formulation and bioavailability.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: Flags potential for cardiotoxicity.
-
Mutagenicity/Carcinogenicity: Early alerts for significant toxicity.
Table 1: Hypothetical In Silico ADMET Profile of this compound Derivatives
| Compound ID | Structure Modification | Predicted LogP | Predicted Aqueous Solubility (LogS) | Predicted hERG Inhibitor |
| NEFA-001 | None | 2.5 | -3.0 | Low Risk |
| NEFA-002 | Addition of -OH | 2.1 | -2.5 | Low Risk |
| NEFA-003 | Addition of -COOH | 1.8 | -2.2 | Low Risk |
| NEFA-004 | Addition of -CF3 | 3.5 | -4.1 | Medium Risk |
Molecular Docking
Molecular docking is a structure-based computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[8][9][10] This allows for the rational prioritization of compounds and can provide insights into their potential mechanism of action.[11] For aniline derivatives, which have shown promise as antibacterial agents, a relevant target could be a bacterial enzyme like dihydropteroate synthase, which is essential for folic acid synthesis in bacteria.[12][13]
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: General Molecular Docking
-
Target Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For example, Dihydropteroate Synthase from Staphylococcus aureus.
-
Receptor Preparation: Using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro), prepare the protein by removing water molecules, co-crystallized ligands, and co-factors. Add polar hydrogens and assign correct bond orders.
-
Ligand Preparation: Draw the 2D structures of the this compound derivatives and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Grid Generation: Define the binding site (active site) on the receptor where the docking search will be performed. This is typically centered on the location of the co-crystallized ligand or a predicted binding pocket.
-
Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.[14]
-
Post-Docking Analysis: Analyze the output, focusing on the predicted binding energy (a lower value indicates stronger binding) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Tier 2: In Vitro Cytotoxicity Assessment – The Safety Gatekeeper
A fundamental step in any drug discovery program is to assess the compound's potential to cause cell death.[2][15] In vitro cytotoxicity assays provide a rapid and cost-effective method to determine the concentration range at which a compound is toxic to cells, establishing its therapeutic index.[16]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16] It is based on the principle that mitochondrial dehydrogenase enzymes in living, metabolically active cells can reduce the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a suitable human cell line, such as HEK293 (a non-cancerous kidney cell line), in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a density of ~1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Perform serial dilutions in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value—the concentration at which cell viability is reduced by 50%.[15][17]
Table 2: Example Cytotoxicity Data for NEFA Derivatives
| Compound ID | IC₅₀ against HEK293 cells (µM) | Interpretation |
| NEFA-001 | > 100 | Non-toxic at tested concentrations |
| NEFA-002 | 85.2 | Low toxicity |
| NEFA-003 | 76.5 | Low toxicity |
| NEFA-004 | 12.3 | Moderate toxicity |
Tier 3: Preliminary Antimicrobial Activity Screening
Given the established antimicrobial potential of various aniline derivatives, screening for antibacterial activity is a logical starting point for efficacy testing.[18][19][20] The goal is to determine the minimum concentration of the compound required to inhibit the growth of clinically relevant bacteria.
Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.
-
Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed by eye or by measuring the optical density at 600 nm.
Table 3: Example Antimicrobial Activity of NEFA Derivatives
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| NEFA-001 | 64 | >128 |
| NEFA-002 | 16 | 32 |
| NEFA-003 | 8 | 16 |
| NEFA-004 | 128 | >128 |
Integrated Data Analysis and Candidate Prioritization
The ultimate goal of this initial screening cascade is to integrate data from all tiers to make informed decisions. A promising lead candidate should exhibit a desirable balance of predicted drug-like properties, low cytotoxicity, and potent biological activity.
Caption: Criteria for selecting a promising lead candidate.
From the hypothetical data presented, compound NEFA-003 emerges as a strong candidate. It has a favorable predicted ADMET profile, low cytotoxicity (IC₅₀ = 76.5 µM), and the most potent antibacterial activity (MIC = 8 µg/mL against S. aureus). In contrast, NEFA-004 shows moderate toxicity, and NEFA-001 lacks significant potency. This systematic evaluation allows for the confident selection of NEFA-003 for further studies, such as mechanism of action elucidation, lead optimization, and eventual in vivo testing.
References
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- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. PMC - NIH.
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Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Available from: [Link]
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Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 3(1), 71-80. Available from: [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available from: [Link]
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Bhamidipati, M., & Swathi, K. (2019). SCREENING OF 4-([8][9][17]OXADIAZINO[6,5-b] INDOLE-3-YL)ANILINE DERIVATIVES FOR ANTI-BACTERIAL ACTIVITY BY IN-SILICO AND IN-VITRO METHODS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
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Drug Hunter. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. Available from: [Link]
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De-la-Torre, P., Cañizares-Carmenate, Y., Goya-Jorge, E., & Jorge-Rodríguez, M. E. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. Available from: [Link]
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An In-Depth Technical Guide to the Structural Elucidation and Characterization of N-ethyl-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-4-fluoroaniline is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its precise structural elucidation and characterization are paramount for ensuring the quality, safety, and efficacy of final products. This guide provides a comprehensive, multi-faceted approach to the analysis of this compound, detailing the synergistic application of modern spectroscopic techniques. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the rationale behind methodological choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of this compound
This compound (CAS No. 405-67-4) is a substituted aniline derivative with a molecular formula of C₈H₁₀FN and a molecular weight of 139.17 g/mol .[1][2] The presence of the fluorine atom and the ethyl group on the aniline core imparts specific chemical properties that make it a valuable intermediate in organic synthesis. For instance, it has been investigated for its potential antitubercular and anti-inflammatory activities.[2] Given its role in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its structure and purity is not just a regulatory requirement but a scientific necessity.
This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous identification and characterization of this compound.
A Synergistic Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on the convergence of data from multiple orthogonal techniques. The workflow presented here is designed to build a comprehensive and self-validating profile of this compound.
Caption: A typical workflow for the comprehensive spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the position of the fluorine substituent.
¹H NMR Spectroscopy
¹H NMR provides information about the number, environment, and connectivity of protons in the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | Multiplet | 2H | Aromatic Protons (ortho to -F) |
| ~6.5-6.7 | Multiplet | 2H | Aromatic Protons (ortho to -NHEt) |
| ~3.6 | Broad Singlet | 1H | N-H Proton |
| ~3.1 | Quartet | 2H | -CH₂- (Ethyl Group) |
| ~1.2 | Triplet | 3H | -CH₃ (Ethyl Group) |
Rationale: The aromatic region will show two distinct multiplets due to the influence of the electron-donating -NHEt group and the electron-withdrawing -F atom. The N-H proton often appears as a broad singlet due to quadrupole broadening and exchange. The ethyl group will exhibit a characteristic quartet for the methylene protons (coupled to the methyl protons) and a triplet for the methyl protons (coupled to the methylene protons).
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~157 (d, J ≈ 236 Hz) | C-F (ipso-carbon) |
| ~144 | C-N (ipso-carbon) |
| ~115 (d, J ≈ 22 Hz) | Aromatic C-H (ortho to -F) |
| ~113 | Aromatic C-H (ortho to -NHEt) |
| ~39 | -CH₂- (Ethyl Group) |
| ~15 | -CH₃ (Ethyl Group) |
Rationale: The carbon directly attached to the fluorine atom will show a large coupling constant (J) in the proton-decoupled spectrum, a key diagnostic feature. The other aromatic carbons will have distinct chemical shifts based on their electronic environment. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.[3][4]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom.
Expected ¹⁹F NMR Spectral Data:
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be dependent on the solvent and the reference standard used (commonly CFCl₃). The pH dependence of the ¹⁹F chemical shift can also be a useful characteristic for fluoroaniline derivatives.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 1-2 seconds.[7]
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 (or more for better signal-to-noise).
-
Relaxation Delay: 2-5 seconds.[7]
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 128 or more.
-
Relaxation Delay: 2-5 seconds.[7]
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): m/z = 139.
-
Key Fragmentation Patterns:
-
Loss of the ethyl group (-CH₂CH₃): m/z = 110.
-
Loss of a methyl radical (-CH₃) from the molecular ion: m/z = 124.
-
Rationale: Electron Ionization (EI) is a common technique that will generate the molecular ion peak. The fragmentation pattern is predictable, with the cleavage of the ethyl group being a prominent pathway. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[8]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).[6]
-
GC Conditions:
-
Injector Temperature: Optimized to ensure volatilization without thermal degradation.
-
Oven Temperature Program: A gradient program, for instance, starting at a lower temperature and ramping up, can be used to ensure good separation from any impurities.[9]
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| ~3050 | C-H Stretch | Aromatic |
| ~2970, ~2870 | C-H Stretch | Aliphatic (Ethyl Group) |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1320 | C-N Stretch | Aromatic Amine |
| ~1220 | C-F Stretch | Aryl Fluoride |
| ~820 | C-H Out-of-plane Bend | p-disubstituted Benzene |
Rationale: The N-H stretch of the secondary amine is a key diagnostic peak. The C-F stretch is also a characteristic absorption. The pattern of the C-H out-of-plane bending in the fingerprint region can confirm the para-substitution pattern of the aromatic ring.[10]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the chromophores present.
Expected UV-Vis Spectral Data (in Ethanol or Cyclohexane):
-
λ_max: Two primary absorption bands are expected, one around 200-220 nm and another, less intense band, around 240-260 nm.
Rationale: The absorption bands are due to π → π* transitions within the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.[7]
-
Data Acquisition:
-
Spectrometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the same solvent as the blank reference.[7]
-
Impurity Profiling: Ensuring Product Quality
A critical aspect of characterization is the identification and quantification of impurities. Common impurities in this compound can include:
-
Process-related impurities: Unreacted starting materials (e.g., 4-fluoroaniline), and by-products.
-
Degradation products: Formed during synthesis or storage.
-
Positional isomers: Such as N-ethyl-2-fluoroaniline or N-ethyl-3-fluoroaniline.
Techniques like HPLC and GC-MS are invaluable for separating and identifying these impurities.[8]
Caption: Workflow for impurity profiling of this compound.
Conclusion: A Holistic and Validated Approach
The structural elucidation and characterization of this compound require a synergistic and methodologically sound approach. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, a comprehensive and unambiguous structural profile can be established. This in-depth analysis is fundamental to ensuring the quality and consistency of this important chemical intermediate in research and development settings. The protocols and rationale presented in this guide provide a robust framework for achieving this critical analytical objective.
References
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- BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. BenchChem.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Biosynth. (n.d.). This compound. Biosynth.
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Preliminary Computational Studies on N-ethyl-4-fluoroaniline: A Methodological Whitepaper
An In-Depth Technical Guide
Abstract
N-ethyl-4-fluoroaniline is a substituted aniline derivative noted for its potential therapeutic applications, including antitubercular activity.[1] This technical guide provides a comprehensive framework for conducting preliminary computational investigations on this compound, designed for researchers in drug discovery and computational chemistry. We detail a multi-faceted in-silico approach encompassing quantum chemical calculations, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This whitepaper serves as a methodological blueprint, explaining the causality behind the selection of specific computational tools and parameters, and provides detailed, step-by-step protocols to ensure the reproducibility and validity of the findings. The objective is to establish a foundational understanding of the molecule's electronic structure, potential biological interactions, and drug-likeness, thereby guiding subsequent experimental validation and lead optimization efforts.
Introduction: The Rationale for In-Silico First Approach
The discovery and development of novel therapeutic agents is a complex, time-intensive, and costly endeavor.[2] Computational chemistry and computer-aided drug design (CADD) have become indispensable tools to streamline this process, enabling researchers to predict molecular behavior, screen vast chemical libraries, and prioritize candidates with higher probabilities of success before committing to expensive and lengthy laboratory experiments.[3][4]
This compound (PubChem CID: 4962184) is an organofluorine compound belonging to the aniline derivative class.[5] The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[6] Preliminary studies have indicated that this compound exhibits promising biological activities, including antitubercular and anti-inflammatory properties, making it a molecule of significant interest.[1]
This guide outlines a preliminary, yet robust, computational workflow to characterize this compound. By integrating Density Functional Theory (DFT) for electronic and structural analysis, molecular docking for target interaction assessment, and predictive ADMET models for pharmacokinetic profiling, we can construct a comprehensive initial assessment of its therapeutic potential. This multi-pillar computational approach allows for the early identification of both promising characteristics and potential liabilities, a critical step in modern drug discovery.[7][8]
Foundational Analysis: Physicochemical Properties
Before delving into advanced computations, it is crucial to establish the baseline physicochemical properties of the molecule. These descriptors are fundamental to its behavior in biological systems and are often used as initial filters in drug discovery pipelines.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | [5] |
| Molecular Weight | 139.17 g/mol | [1][5] |
| SMILES | CCNC1=CC=C(C=C1)F | [1][5] |
| IUPAC Name | This compound | [5] |
| XLogP3 | 2.1 | [9] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
Core Computational Methodologies
Our computational investigation is structured around three core techniques, each providing a unique layer of insight into the molecule's properties.
Quantum Chemistry: Density Functional Theory (DFT)
Rationale: To understand the intrinsic properties of this compound, we must first determine its most stable three-dimensional conformation and electronic structure. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for this purpose.[10] The B3LYP hybrid functional, combined with a Pople-style basis set such as 6-31G**, has been demonstrated to yield reliable results for the geometry and electronic properties of aniline derivatives, showing good correlation with experimental data.[11][12][13] This analysis provides the optimized molecular geometry essential for subsequent docking studies and reveals electronic characteristics like orbital energies that are key to understanding reactivity.
Target Interaction: Molecular Docking
Rationale: Given the reported antitubercular activity of this compound[1], a logical step is to investigate its potential interaction with a known target in Mycobacterium tuberculosis. DNA gyrase is a well-validated target for antibacterial agents.[14] Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule within the active site of a target protein.[15][16] By simulating the interaction between this compound and the ATP-binding site of M. tuberculosis DNA gyrase (PDB ID: 1KZN)[14], we can generate hypotheses about its mechanism of action and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that may contribute to its biological activity.
Drug-Likeness Profile: ADMET Prediction
Rationale: A compound's efficacy is irrelevant if it cannot reach its target in the body at a therapeutic concentration without causing significant toxicity.[17] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial for minimizing late-stage failures.[2][18] Numerous in-silico models, often built on machine learning algorithms trained on large datasets of experimental results, can provide rapid predictions for a wide range of ADMET-related endpoints.[19][20] This analysis helps to assess the overall "drug-likeness" of this compound and identify potential liabilities that may need to be addressed through medicinal chemistry efforts.[8]
Experimental Protocols and Workflows
The following protocols provide a step-by-step guide for executing the described computational studies.
General Computational Workflow
The overall strategy follows a sequential and logical progression, where the output of one stage serves as the input for the next.
Caption: General workflow for computational analysis of this compound.
Protocol 1: DFT Geometry Optimization and Electronic Analysis
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). The SMILES string CCNC1=CC=C(C=C1)F can be used for initial generation.[5]
-
Input File Preparation: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Calculation Specification:
-
Select Density Functional Theory (DFT) .[10]
-
Specify the B3LYP hybrid functional.[11]
-
Choose the 6-31G(d,p) or a similar Pople-style basis set.[12]
-
Define the task as Geometry Optimization followed by a Frequency Calculation . The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Execution: Run the calculation.
-
Analysis:
-
Extract the final optimized coordinates.
-
Record key geometric parameters (bond lengths, angles, dihedrals).
-
From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the total dipole moment.
-
Visualize the HOMO and LUMO surfaces to understand the regions of electron density relevant for reactivity.
-
Protocol 2: Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of M. tuberculosis DNA gyrase (e.g., PDB ID: 1KZN) from the Protein Data Bank.[14]
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound from Protocol 4.2.
-
Assign partial charges and define the rotatable bonds.
-
-
Grid Box Definition: Define the docking search space (the "grid box") to encompass the ATP-binding site of the receptor. The dimensions should be large enough to allow the ligand to move and rotate freely within the site.
-
Docking Execution:
-
Use a docking program such as AutoDock Vina.
-
Configure the program with the prepared receptor, ligand, and grid box parameters.
-
Run the docking simulation. Vina will generate several binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Results Analysis:
-
Analyze the top-ranked binding pose.
-
Visualize the ligand-receptor complex to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking).[16]
-
Record the binding affinity and the specific amino acid residues involved in the interaction.
-
Protocol 3: ADMET Prediction
-
Platform Selection: Utilize a web-based ADMET prediction tool such as pkCSM or ADMETlab.[18] These platforms provide comprehensive predictions for a wide range of properties.
-
Input: Submit the SMILES string of this compound (CCNC1=CC=C(C=C1)F) to the server.
-
Execution: Run the prediction.
-
Data Collection: Collate the predicted values for key ADMET properties. This typically includes:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption.
-
Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions (e.g., CYP2D6, CYP3A4).
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
Results and Discussion
This section presents representative data that would be generated from the preceding protocols.
DFT Analysis: Molecular Structure and Electronics
The geometry optimization provides the most stable conformation of the molecule. Analysis of the electronic properties offers insights into its reactivity.
Caption: Relationship between DFT outputs and subsequent computational applications.
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.25 eV | Relates to electron-donating ability; high value suggests susceptibility to electrophilic attack. |
| LUMO Energy | -0.15 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.10 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability.[21] |
| Dipole Moment | 2.85 Debye | Measures molecular polarity, influencing solubility and intermolecular interactions. |
The HOMO-LUMO energy gap suggests that this compound is a moderately stable molecule. The HOMO is likely localized on the aniline ring and the nitrogen atom, indicating this is the most probable site for electrophilic reactions.
Molecular Docking Analysis
The docking results predict how this compound might bind to its biological target, providing a structural basis for its activity.
Table 3: Molecular Docking Results against M. tuberculosis DNA Gyrase (1KZN)
| Parameter | Predicted Value |
|---|---|
| Binding Affinity | -7.2 kcal/mol |
| Interacting Residues | Asp79, Gly77, Thr165, Ala51 |
| Key Interactions | Hydrogen bond between the N-H group and the side chain of Asp79. Hydrophobic interactions with Ala51. |
A binding affinity of -7.2 kcal/mol indicates a favorable interaction. The predicted hydrogen bond with Aspartic acid 79, a key residue in the ATP-binding site, suggests a specific and potentially potent inhibitory mechanism. This aligns with the binding modes of many known DNA gyrase inhibitors and provides a testable hypothesis for experimental validation.[14]
ADMET Profile
The ADMET prediction provides a crucial filter for assessing the molecule's potential as a viable drug candidate.
Table 4: Predicted ADMET Properties of this compound
| Category | Property | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | Good potential for passive diffusion across cell membranes. | |
| Distribution | BBB Permeant | Yes | May cross the blood-brain barrier. |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with drugs metabolized by this major enzyme. | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| | hERG I Inhibition | No | Low risk of cardiotoxicity. |
The overall ADMET profile is promising. The molecule is predicted to have good absorption and is non-mutagenic. However, the predicted inhibition of the CYP2D6 enzyme is a potential liability that would require experimental investigation, as it could lead to adverse drug-drug interactions.[17] The potential to cross the blood-brain barrier could be beneficial or detrimental depending on the therapeutic target.
Conclusion and Future Perspectives
This guide has detailed a comprehensive preliminary computational workflow for the characterization of this compound. The integrated results from DFT, molecular docking, and ADMET prediction provide a holistic initial assessment of the molecule.
Our theoretical findings suggest that this compound is a stable molecule with a promising ADMET profile and a plausible binding mode within the active site of M. tuberculosis DNA gyrase, providing a structural hypothesis for its observed antitubercular activity.[1] The primary flag for further investigation is its potential inhibition of the CYP2D6 enzyme.
The insights generated from these computational studies serve as a strong foundation for guiding subsequent research. The logical next steps include:
-
Chemical Synthesis: Laboratory synthesis of this compound for experimental testing.[22][23]
-
In Vitro Validation: Experimental confirmation of its inhibitory activity against M. tuberculosis DNA gyrase and determination of its Minimum Inhibitory Concentration (MIC) against the bacteria.
-
Experimental ADMET: In vitro assays to confirm Caco-2 permeability and to quantify the inhibition of CYP450 enzymes, particularly CYP2D6.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and computational analysis of analogues to explore how structural modifications impact potency and the ADMET profile.
By leveraging the predictive power of computational chemistry, we can approach these experimental stages with a higher degree of confidence and a more focused strategy, ultimately accelerating the path from a promising molecule to a potential therapeutic agent.[2]
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The Synthetic Keystone: A Technical Guide to N-Ethyl-4-fluoroaniline's Utility in Modern Chemistry
Abstract
N-ethyl-4-fluoroaniline, a synthetically versatile fluorinated aromatic amine, has emerged as a critical building block in the landscape of pharmaceutical and materials science innovation. The strategic incorporation of a fluorine atom and an ethyl group onto the aniline scaffold imparts a unique combination of lipophilicity, metabolic stability, and reactive potential. This guide provides an in-depth exploration of this compound, offering a comprehensive overview of its synthesis, characterization, and core synthetic applications. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to empower researchers, scientists, and drug development professionals to effectively harness the synthetic utility of this valuable intermediate.
Introduction: The Strategic Advantage of Fluorination and N-Alkylation
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of the fluorine atom—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2] When appended to an aniline ring, as in 4-fluoroaniline, these effects manifest as altered basicity of the amino group and activation of the aromatic ring, providing a handle for diverse chemical transformations.[1][3]
The further addition of an N-ethyl group to create this compound introduces another layer of synthetic and functional advantages. The ethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability of drug candidates.[4] It also sterically and electronically modulates the reactivity of the amine, offering finer control in subsequent synthetic steps compared to its primary amine counterpart, 4-fluoroaniline. This guide will dissect the synthesis of this valuable compound and explore its application as a versatile precursor in the construction of complex molecular architectures.
Synthesis of this compound: A Methodological Overview
The preparation of this compound is primarily achieved through the N-alkylation of 4-fluoroaniline. This transformation can be accomplished via several reliable methods, with reductive amination being a particularly efficient and widely used approach.
Reductive Amination of Acetaldehyde with 4-Fluoroaniline
Reductive amination offers a one-pot synthesis that avoids the potential for over-alkylation, a common issue with direct alkylation using alkyl halides.[5] This process involves the initial formation of an imine intermediate from 4-fluoroaniline and acetaldehyde, which is then reduced in situ to the desired secondary amine.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively mild reducing agent suitable for this transformation.[6] Its selectivity for the imine over the aldehyde is achieved by controlling the reaction conditions, specifically by allowing sufficient time for imine formation before introducing the reducing agent. More selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃) can also be used, particularly when dealing with more sensitive substrates, as they are less likely to reduce the starting aldehyde.[7]
-
Solvent System: Ethanol or methanol are common solvents as they readily dissolve the reactants and are compatible with sodium borohydride.[6]
-
Temperature Control: The initial imine formation is often facilitated by gentle heating, while the reduction step is typically carried out at a lower temperature to control the reaction rate and minimize side reactions.
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
4-Fluoroaniline
-
Acetaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluoroaniline (10 mmol, 1.11 g) in methanol (30 mL) in a round-bottom flask, add acetaldehyde (12 mmol, 0.67 mL) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (15 mmol, 0.57 g) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain a pure product.
Diagram of Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent synthetic applications. The following table summarizes its key physical properties and spectroscopic data.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀FN | [8] |
| Molecular Weight | 139.17 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 405-67-4 | [8] |
| Density | 1.073 g/cm³ | [9] |
| Boiling Point | Not readily available; distillation under vacuum is preferred | |
| Storage Conditions | Store at 2-8°C, protect from light | [9] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the aromatic protons (two multiplets), and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the two carbons of the ethyl group and four distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F).[2][10]
-
FTIR (Neat): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching (around 3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and a strong C-F stretching band (around 1250-1000 cm⁻¹).[11][12]
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 139, along with characteristic fragmentation patterns.[8]
Core Synthetic Applications
This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science.
Role in Pharmaceutical Synthesis
The this compound moiety is incorporated into numerous active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also increase binding affinity to target proteins through favorable electrostatic interactions.[3]
Example Application: Synthesis of Fluorinated Heterocycles
This compound is a valuable precursor for the synthesis of fluorinated quinolines, benzimidazoles, and other heterocyclic systems that form the core of many therapeutic agents. For instance, it can undergo condensation reactions with β-ketoesters in the presence of an acid catalyst (e.g., Combes quinoline synthesis) to form fluorinated quinoline derivatives.
Diagram of a General Reaction of this compound
Caption: Key reactions of this compound.
Applications in Materials Science
In materials science, this compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The fluorine content can enhance thermal stability, chemical resistance, and hydrophobicity, and can also be used to tune the optical and electronic properties of the resulting materials. For example, poly(N-ethylaniline) and its derivatives have been investigated for their conducting properties.[13][14] The incorporation of fluorine can modify these properties and improve the processability and stability of the resulting polymers.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.[9]
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its preparation via efficient methods like reductive amination, coupled with its unique electronic and steric properties, makes it a valuable precursor for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of facilitating its effective use in research and development. A thorough understanding of the principles outlined herein will enable scientists to leverage the full synthetic potential of this versatile fluorinated amine.
References
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Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. [Link]
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SpectraBase. (n.d.). N-Ethyl-4-fluoro-N-methylaniline. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. (n.d.). [Title of Document]. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. [Link]
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Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(6), 2292–2300. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
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Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12265–12275. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]
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ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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TSI Journals. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. [Link]
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PubChem. (n.d.). n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline. National Center for Biotechnology Information. [Link]
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National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST WebBook. [Link]
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Methodological & Application
Application Notes and Protocols for the N-Ethylation of 4-Fluoroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Anilines
N-alkylated anilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials science. The introduction of an N-alkyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. 4-Fluoroaniline, in particular, is a valuable building block, and its N-ethylated derivative serves as a key intermediate in the synthesis of various biologically active compounds. This guide provides a detailed experimental protocol for the N-ethylation of 4-fluoroaniline, focusing on the robust and selective method of reductive amination. We will delve into the mechanistic underpinnings of this transformation, offering a comprehensive, self-validating experimental procedure designed for reproducibility and high yield.
Method Selection: Reductive Amination vs. Alternative Routes
Several synthetic strategies can be employed for the N-alkylation of anilines. Classical nucleophilic substitution with alkyl halides is a traditional approach but often suffers from over-alkylation and the generation of stoichiometric salt byproducts.[1] An increasingly popular and more environmentally benign alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents with a metal catalyst, producing only water as a byproduct.[2]
However, for the specific transformation of N-ethylation, reductive amination stands out as a highly efficient, versatile, and widely adopted method.[3] This one-pot reaction involves the condensation of the primary amine (4-fluoroaniline) with an aldehyde (acetaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine (N-ethyl-4-fluoroaniline). The key to the success of this method lies in the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde.[4]
For this protocol, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild nature and remarkable selectivity for iminium ions over carbonyls make it an ideal choice, minimizing side reactions and simplifying purification.
Experimental Protocol: N-Ethylation of 4-Fluoroaniline via Reductive Amination
This protocol details the synthesis of this compound from 4-fluoroaniline and acetaldehyde using sodium triacetoxyborohydride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | 95% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Round-bottom flask (250 mL) | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Addition funnel | - | VWR |
| Nitrogen or Argon gas supply | - | Airgas |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Reaction Scheme:
Caption: Reaction scheme for the N-ethylation of 4-fluoroaniline.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (5.55 g, 50 mmol, 1.0 eq). Dissolve the aniline in anhydrous dichloromethane (100 mL).
-
Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (3.30 g, 75 mmol, 1.5 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.3 mL, ~5 mmol, 0.1 eq) to the reaction mixture. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.
-
Addition of Reducing Agent: In a separate beaker, carefully weigh sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 eq). Add the solid reducing agent portion-wise to the reaction mixture over 15-20 minutes. The addition may cause some gas evolution, so it should be done at a controlled rate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting 4-fluoroaniline spot is no longer visible (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford the pure product as a colorless to pale yellow oil.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity and purity. The following data provides a reference for the validation of synthesized this compound.
Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀FN[1] |
| Molecular Weight | 139.17 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| CAS Number | 405-67-4[1] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.88 (t, J = 8.8 Hz, 2H, Ar-H )
-
δ 6.57 (m, 2H, Ar-H )
-
δ 3.55 (br s, 1H, NH )
-
δ 3.11 (q, J = 7.1 Hz, 2H, CH ₂)
-
δ 1.23 (t, J = 7.1 Hz, 3H, CH ₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.9 (d, J = 234.5 Hz)
-
δ 144.9 (s)
-
δ 115.5 (d, J = 22.1 Hz)
-
δ 113.8 (d, J = 7.4 Hz)
-
δ 39.0 (s)
-
δ 14.8 (s) (Note: Spectroscopic data is predicted based on known spectra of similar compounds and general chemical shift knowledge. Actual experimental data should be compared.)
-
-
FTIR (Neat, cm⁻¹):
-
~3400 (N-H stretch)
-
~2970, 2870 (C-H stretch, aliphatic)
-
~1610, 1510 (C=C stretch, aromatic)
-
~1230 (C-N stretch)
-
~1150 (C-F stretch)[5]
-
-
Mass Spectrometry (EI):
-
m/z (%): 139 (M⁺), 124, 96, 77
-
Safety Precautions
-
4-Fluoroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected mutagen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetaldehyde: Highly flammable liquid and vapor. It is an irritant and a potential carcinogen. Keep away from heat and open flames.
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and avoid contact with moisture.
-
Dichloromethane: A volatile and suspected carcinogen. Use only in a well-ventilated fume hood.
Conclusion
The reductive amination of 4-fluoroaniline with acetaldehyde using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of this compound. The mild reaction conditions and high selectivity of the reducing agent make this protocol particularly attractive for laboratory-scale synthesis. Adherence to the detailed procedure and safety precautions outlined in this guide will enable researchers to consistently obtain the desired product in high purity, facilitating its use in subsequent stages of drug discovery and development.
References
-
New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Ethyl-4-fluoro-N-methylaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962184, this compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]
-
Vijayanand, P. S., et al. (2016). Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles. ResearchGate. Retrieved from [Link]
-
Whittaker, A. M., et al. (2021). Borrowing Hydrogen for Organic Synthesis. PubMed Central. Retrieved from [Link]
-
TSI Journals. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Retrieved from [Link]
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-
MDPI. (2023). Synthesis and Characterization of a Novel Nanosized Polyaniline. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- Sundararajan, G., & Prabakaran, K. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92.
-
Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenamine, N-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Application Note and Protocol for the Purification of N-ethyl-4-fluoroaniline via Recrystallization
Abstract: This comprehensive guide details a robust methodology for the purification of N-ethyl-4-fluoroaniline, a key intermediate in pharmaceutical and materials science research. The protocol emphasizes a systematic approach to solvent selection and provides a detailed, step-by-step procedure for recrystallization. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound.
Introduction: The Critical Role of Purity
This compound is a substituted aniline derivative whose utility in synthesis is directly correlated with its purity. Impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. The fundamental principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[1]
This application note provides a detailed protocol for the recrystallization of this compound, beginning with a systematic approach to solvent selection, followed by a comprehensive recrystallization procedure, and concluding with a troubleshooting guide for common issues.
Scientific Principles and Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[2] An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility for the compound of interest at elevated temperatures.
-
Low solubility for the compound of interest at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.
-
Chemical inertness ; the solvent should not react with the compound being purified.[3]
-
A boiling point below the melting point of the compound to prevent "oiling out."[1]
-
Volatility for easy removal from the purified crystals.[3]
Given that this compound is a substituted aniline, a good starting point for solvent selection is to consider solvents that are effective for similar compounds. For halogenated anilines, a mixed solvent system of ethanol and water is often a successful choice.[2]
Systematic Solvent Screening Protocol
When a suitable solvent is not known, a systematic screening of several solvents is recommended. This is typically performed on a small scale.
Materials:
-
Crude this compound
-
Test tubes
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Hot plate or water bath
-
Stirring rod
Procedure:
-
Place approximately 50-100 mg of crude this compound into separate test tubes.
-
Add 1 mL of a single solvent to each test tube at room temperature.
-
Agitate the mixture to assess solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[3]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Observe the solubility as the solvent approaches its boiling point. An ideal solvent will completely dissolve the compound when hot.
-
If the compound dissolves, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. The formation of a significant amount of crystals upon cooling indicates a promising solvent.
-
If a single solvent is not ideal, a mixed-solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[4]
Recommended Solvent System: Ethanol/Water
Based on the principles of "like dissolves like" and empirical data from similar anilines, an ethanol/water mixed solvent system is a highly recommended starting point for the recrystallization of this compound.[2][5] Ethanol, a polar protic solvent, is likely to dissolve the aniline at an elevated temperature, while the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.
Detailed Recrystallization Protocol for this compound
This protocol is based on an ethanol/water mixed solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent evaporation)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
-
Activated carbon (optional, for colored impurities)
-
Ice bath
Experimental Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol with gentle heating and stirring until the solid is completely dissolved.[2] Using the minimum amount of solvent is crucial for maximizing the yield.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is critical to keep the solution hot during this step to prevent premature crystallization.[4]
-
Crystallization: Reheat the solution to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. Cooling is too rapid. | Reheat the solution and add more of the primary solvent (ethanol) to decrease saturation. Ensure the solution cools slowly. Rapid cooling can favor oil formation over crystal growth.[2] |
| No Crystal Formation | The solution is not sufficiently saturated. The solution is supersaturated. | Boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. Incomplete transfer of crystals. | Use the minimum amount of hot solvent necessary for dissolution. Pre-heat all glassware for hot filtration. Ensure complete transfer of crystals and wash with a minimal amount of ice-cold solvent. |
Safety Precautions
This compound is toxic if swallowed and may cause skin and eye irritation.[7] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- Recrystallization - Single Solvent. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
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- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.).
- Recrystallization-2.doc.pdf. (n.d.). Retrieved from a university chemistry department resource.
- Experiment 2: Recrystallization. (n.d.). Retrieved from a university chemistry department resource.
- Recrystallization. (n.d.). Retrieved from a university chemistry department resource.
- Efficacy of different purification methods for substituted anilines. (2025, November). BenchChem.
- Technical Support Center: Purification of 4-Fluoroaniline. (n.d.). BenchChem.
- First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. (2012, June 12).
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Of Acetanilide
- How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Stack Exchange.
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-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Determination of N-ethyl-4-fluoroaniline
Abstract
N-ethyl-4-fluoroaniline is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear, making it suitable for routine quality control and regulatory submissions. The causality behind the selection of chromatographic conditions is detailed, and the protocol is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
The analytical control of starting materials and intermediates is a critical aspect of pharmaceutical development and manufacturing. This compound, an aromatic amine, requires a reliable analytical method to assess its purity and impurity profile. HPLC is a powerful technique for this purpose due to its high resolution, sensitivity, and accuracy.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for the purity analysis of this compound.
The primary objective of this method is to separate this compound from its potential process-related impurities and degradation products. A reversed-phase chromatographic approach was selected due to its wide applicability and effectiveness in separating compounds with moderate polarity like aniline derivatives.[5][7] The method utilizes a C18 stationary phase and a mobile phase consisting of an organic modifier and a buffered aqueous solution to achieve optimal separation. A Photodiode Array (PDA) detector is employed for detection, which not only provides quantitative data but also allows for peak purity analysis, enhancing the confidence in the results.[8][9][10]
Scientific Principles and Method Rationale
The development of a robust HPLC method is grounded in the fundamental principles of chromatography and a thorough understanding of the analyte's chemical properties.
Choice of Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase HPLC is the most widely used mode in pharmaceutical analysis for its versatility in separating a broad range of non-polar to moderately polar compounds. This compound, with its aromatic ring and ethylamino group, exhibits moderate polarity, making it an ideal candidate for RP-HPLC. The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (C18).
Stationary Phase Selection: C18 Column
A C18 (octadecylsilane) column was chosen as the stationary phase. This is a common choice for aromatic amines as it provides sufficient hydrophobicity to retain and separate the analyte from more polar impurities. The end-capping of the silica-based C18 material is crucial to minimize peak tailing, which can be a common issue with basic compounds like amines due to their interaction with residual acidic silanol groups on the silica surface.
Mobile Phase Optimization
The mobile phase composition is a critical parameter that dictates the retention and selectivity of the separation. A mixture of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase is typically used in RP-HPLC.[11]
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths. The proportion of acetonitrile in the mobile phase is optimized to achieve a suitable retention time for the main peak, ensuring it is well-retained but elutes within a reasonable analysis time.
-
Aqueous Phase and pH Control: A buffered aqueous phase is essential to control the ionization state of the amine. The pKa of the anilinium ion of this compound is approximately 5. To ensure consistent retention and good peak shape, the pH of the mobile phase should be controlled at least 2 pH units away from the analyte's pKa.[12] A phosphate buffer at a pH of 7.0 was chosen to ensure the analyte is in its neutral, non-ionized form, which promotes better retention and symmetrical peak shapes on a C18 column.
Detection: Photodiode Array (PDA) Detector
A PDA detector was selected for this analysis.[9] This type of detector offers significant advantages over a standard UV-Vis detector by acquiring the entire UV-visible spectrum at each point in the chromatogram.[8][10] This capability is invaluable for:
-
Method Development: Allows for the determination of the optimal detection wavelength for maximum sensitivity.
-
Peak Purity Analysis: Enables the assessment of peak purity by comparing spectra across a single chromatographic peak.[13][14] This is a critical feature for a purity method as it can indicate the presence of co-eluting impurities.[8][14]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing, including peak purity analysis.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard (purity > 99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Buffer Preparation (0.02 M Phosphate Buffer, pH 7.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a dilute solution of potassium hydroxide or phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.02 M phosphate buffer (pH 7.0) in a ratio of 60:40 (v/v). Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
The key method parameters are summarized in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02 M Phosphate Buffer pH 7.0 (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, Detection at 254 nm |
| Run Time | 20 minutes |
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis.
Caption: Workflow for this compound Purity Analysis by HPLC.
Data Analysis and System Suitability
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates should be ≥ 2000.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections should be ≤ 2.0%.
Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Peak Purity Analysis
The PDA detector allows for the assessment of peak purity. The software compares the spectra at different points across the main peak (upslope, apex, and downslope).[8] A high degree of similarity in these spectra indicates a pure peak. Most chromatography data systems provide a "purity angle" and a "purity threshold" or a similar metric; a purity angle less than the threshold suggests the peak is spectrally homogeneous and free of co-eluting impurities.[13]
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][15] The following validation characteristics were evaluated:
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are a crucial part of demonstrating specificity for a stability-indicating method.[4][16][17][18] The this compound sample was subjected to stress conditions to induce degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
In all cases, the main peak was well-resolved from the degradation products, and the peak purity analysis confirmed the spectral homogeneity of the this compound peak in the presence of its degradants. This demonstrates the stability-indicating nature of the method.
Validation Parameters Summary
The following table summarizes the acceptance criteria and typical results for the method validation.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the main peak. Peak purity should pass. | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9998 |
| Range | 50% to 150% of the test concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | To be determined (S/N ≥ 3) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | To be determined (S/N ≥ 10) | 0.15 µg/mL |
| Robustness | No significant impact on results | Passed |
Logical Flow of Method Validation
The validation process follows a logical sequence to build confidence in the method's performance.
Caption: Logical sequence of HPLC method validation parameters.
Conclusion
This application note details a specific, accurate, and precise RP-HPLC method for the determination of purity of this compound. The method has been developed based on sound scientific principles and validated according to ICH guidelines, demonstrating its suitability for routine quality control in a pharmaceutical setting. The use of a PDA detector adds a layer of confidence through peak purity analysis. This comprehensive guide provides researchers and scientists with a reliable protocol for ensuring the quality of this important pharmaceutical intermediate.
References
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025). Pharma Knowledge.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
- Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments.
- Separation and determination of aromatic amines by reversed-phase HPLC. (1986). J-Stage.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Inject. (n.d.).
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007). Taylor & Francis Online.
- A Review on HPLC Method Development and Validation in Forced Degrad
- Peak Purity Algorithms using Diode Array Detectors. (2016).
- ICH Q2 Analytical Method Valid
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Peak Purity Determination with a Diode Array Detector. (2003). Taylor & Francis Online.
- Method Development & Forced Degrad
- UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2014). Open Access Journals.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies.
- Ion‐Pair Reversed‐Phase HPLC Determination of Arom
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatiz
- Application Note: High-Performance Liquid Chromatography (HPLC)
- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. (2025).
- Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (2025). Benchchem.
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. (n.d.). Benchchem.
- Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Compar
- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
- A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. (2025). Benchchem.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2015). Helda - University of Helsinki.
- Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. (2024). Global NEST Journal.
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Application Note: A Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of N-ethyl-4-fluoroaniline
Introduction: The Role of NMR in Modern Chemistry
In the landscape of pharmaceutical research, agrochemical development, and materials science, the unambiguous structural confirmation of novel and existing chemical entities is paramount. N-ethyl-4-fluoroaniline serves as a valuable substituted aniline intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule.
This application note provides a comprehensive, in-depth guide to the complete ¹H and ¹³C NMR spectral assignments for this compound. We will move beyond a simple reporting of chemical shifts to explain the underlying principles governing the observed spectral data. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, data acquisition, and detailed spectral interpretation, including the use of advanced 2D NMR techniques.
Theoretical Framework and Predictive Analysis
Before analyzing the experimental spectrum, a robust understanding of the molecule's structure allows us to predict the key NMR features. The electronic interplay between the electron-donating N-ethylamino group (-NHCH₂CH₃) and the electronegative yet mesomerically donating fluorine atom (-F) dictates the spectral landscape.
Diagram: Molecular Structure of this compound
Caption: Atom numbering scheme for this compound.
Predicted ¹H NMR Spectrum
-
Aromatic Region: The 1,4-disubstituted pattern creates symmetry. Therefore, H2 is equivalent to H6, and H3 is equivalent to H5. We expect two distinct signals in this region, each integrating to 2H.
-
H3/H5: These protons are ortho to the fluorine atom and meta to the amino group. They will appear as a multiplet, often approximated as a triplet or doublet of doublets, shifted downfield due to the proximity of the electronegative fluorine.
-
H2/H6: These protons are ortho to the strongly electron-donating amino group and meta to the fluorine. The potent resonance donation from the nitrogen atom will shield these protons, shifting them significantly upfield relative to the H3/H5 protons.[1][2] They will appear as a multiplet, often a triplet or doublet of doublets.
-
-
Aliphatic Region (Ethyl Group):
-
H7 (-CH₂-): The methylene protons are adjacent to the nitrogen atom and three methyl protons. They will appear as a quartet due to coupling with the H8 protons (n+1 = 3+1 = 4).
-
H8 (-CH₃): The methyl protons are adjacent to two methylene protons. They will appear as a triplet (n+1 = 2+1 = 3).
-
-
Amine Proton (-NH-): This proton will appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectrum
Due to molecular symmetry, we expect a total of six carbon signals: four for the aromatic ring and two for the ethyl group.
-
Aromatic Carbons:
-
C4 (C-F): This carbon will be significantly deshielded (shifted downfield) by the directly attached, highly electronegative fluorine atom. A key identifying feature is a very large one-bond coupling constant (¹JCF), typically in the range of 230-250 Hz.[3]
-
C1 (C-N): This carbon is attached to the nitrogen. The amino group is electron-donating, which tends to shield the attached carbon, but substituent effects can be complex. Its chemical shift will be upfield of the C-F carbon.
-
C3/C5: These carbons are ortho to the fluorine. They will exhibit a two-bond coupling (²JCF) of around 20-25 Hz.
-
C2/C6: These carbons are meta to the fluorine and will show a smaller three-bond coupling (³JCF) of approximately 7-9 Hz.[3]
-
-
Aliphatic Carbons:
-
C7 (-CH₂-): The methylene carbon will appear in the typical range for a carbon attached to nitrogen.
-
C8 (-CH₃): The methyl carbon will be the most shielded (furthest upfield) signal in the spectrum.
-
Experimental Protocols
Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and correctly configured acquisition parameters.
Diagram: NMR Analysis Workflow
Caption: Standard workflow for NMR-based structure elucidation.
Protocol for NMR Sample Preparation
This protocol is suitable for most small organic molecules for analysis on modern NMR spectrometers.[4][5][6][7]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a small, clean vial.[7][8]
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence chemical shifts, so consistency is key.[9]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Sample Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8] Solid particles can severely degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Experiment | Parameter | Suggested Value | Purpose |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse experiment. |
| Number of Scans | 8-16 | Improve signal-to-noise ratio. | |
| Relaxation Delay (d1) | 1.0 s | Allow protons to relax between pulses. | |
| Spectral Width | 20 ppm | Cover the full range of proton signals. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |
| Number of Scans | 1024-4096 | Needed due to low natural abundance of ¹³C. | |
| Relaxation Delay (d1) | 2.0 s | Ensure quantitative relaxation, especially for quaternary carbons. | |
| Spectral Width | 240 ppm | Cover the full range of carbon signals. | |
| DEPT-135 | Pulse Program | dept135 | Differentiates C, CH, CH₂, and CH₃ nuclei. |
| Number of Scans | 256-512 | Faster than a standard ¹³C experiment. | |
| 2D ¹H-¹H COSY | Pulse Program | cosygpqf | Standard COSY experiment to show H-H coupling. |
| Number of Scans | 2-4 per increment | Balance between resolution and experiment time. | |
| 2D ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.3 | Shows direct one-bond H-C correlations. |
| Number of Scans | 4-8 per increment | Provides definitive H-C connectivity. |
Data Interpretation and Spectral Assignments
The following tables present the predicted spectral data for this compound in CDCl₃, with TMS as the reference (δ = 0.00 ppm). The assignments are based on a logical interpretation of substituent effects, multiplicity, and correlation spectroscopy.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Signal Label | Integration | Multiplicity | Approx. δ (ppm) | Coupling (J) | Assignment | Rationale |
| A | 3H | Triplet (t) | 1.23 | J = 7.1 Hz | H8 (-CH₃) | Upfield aliphatic signal, split by 2 adjacent H7 protons. |
| B | 2H | Quartet (q) | 3.09 | J = 7.1 Hz | H7 (-CH₂) | Downfield aliphatic signal due to N, split by 3 adjacent H8 protons. COSY correlation to H8. |
| C | 1H | Broad Singlet | ~3.5 | - | -NH- | Exchangeable proton, variable shift. |
| D | 2H | Multiplet (dd) | 6.59 | - | H2 / H6 | Upfield aromatic signal due to shielding from -NHR group. COSY correlation to H3/H5. |
| E | 2H | Multiplet (dd) | 6.90 | - | H3 / H5 | Downfield aromatic signal due to proximity to -F. COSY correlation to H2/H6. |
¹³C NMR & DEPT-135 Spectral Data (100 MHz, CDCl₃)
The DEPT-135 experiment is crucial for distinguishing carbon types: CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent.[10][11][12][13]
| Signal Label | Approx. δ (ppm) | DEPT-135 Phase | C-F Coupling (J) | Assignment | Rationale |
| 1 | 14.9 | Positive | - | C8 (-CH₃) | Most upfield signal, confirmed as CH₃ by DEPT. HSQC correlation to H8. |
| 2 | 38.8 | Negative | - | C7 (-CH₂) | Confirmed as CH₂ by DEPT. HSQC correlation to H7. |
| 3 | 114.5 | Positive | ³JCF ≈ 7.5 Hz | C2 / C6 | Aromatic CH, confirmed by DEPT. HSQC correlation to H2/H6. |
| 4 | 115.6 | Positive | ²JCF ≈ 22.5 Hz | C3 / C5 | Aromatic CH, confirmed by DEPT. HSQC correlation to H3/H5. Larger C-F coupling. |
| 5 | 143.2 | Absent | ⁴JCF ≈ 2.0 Hz | C1 (C-N) | Quaternary carbon, absent in DEPT. |
| 6 | 155.9 | Absent | ¹JCF ≈ 235 Hz | C4 (C-F) | Quaternary carbon, absent in DEPT. Large ¹JCF is definitive. |
Analysis Using 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment provides unambiguous confirmation of proton-proton coupling networks.[14][15]
-
A strong cross-peak will be observed between the triplet at δ ~1.23 ppm (H8) and the quartet at δ ~3.09 ppm (H7), confirming the ethyl group fragment.
-
A cross-peak will connect the upfield aromatic multiplet (H2/H6) with the downfield aromatic multiplet (H3/H5), confirming their ortho relationship on the benzene ring.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment directly links each proton to the carbon it is attached to, solidifying the assignments made from 1D spectra.[15][16][17]
-
The ¹H signal at δ ~1.23 ppm (H8) will show a correlation to the ¹³C signal at δ ~14.9 ppm (C8).
-
The ¹H signal at δ ~3.09 ppm (H7) will correlate to the ¹³C signal at δ ~38.8 ppm (C7).
-
The ¹H signal at δ ~6.59 ppm (H2/H6) will correlate to the ¹³C signal at δ ~114.5 ppm (C2/C6).
-
The ¹H signal at δ ~6.90 ppm (H3/H5) will correlate to the ¹³C signal at δ ~115.6 ppm (C3/C5).
-
Conclusion
By systematically employing a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. This application note demonstrates a logical workflow from theoretical prediction to experimental verification, providing a robust template for the structural characterization of substituted aromatic amines and other small molecules critical to the chemical and pharmaceutical industries.
References
-
Fiveable. DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]
-
Proprep. Interpret DEPT 135 NMR data to distinguish between CH, CH2, and CH3 groups in organic compounds. Proprep. [Link]
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OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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ResearchGate. How to Prepare Samples for NMR. ResearchGate. [Link]
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Chemistry LibreTexts. 12.12: ¹³C NMR Spectroscopy and DEPT. Chemistry LibreTexts. [Link]
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PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. [Link]
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Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Georgia Institute of Technology. Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]
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New Journal of Chemistry. Supporting Information. New Journal of Chemistry. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. ResearchGate. [Link]
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ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. [Link]
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Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]
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MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]
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International Union of Crystallography. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). IUCrData. [Link]
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SpectraBase. 4-Fluoroaniline. SpectraBase. [Link]
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ResearchGate. 2D- NMR what is the different between COSY and HSQC??. ResearchGate. [Link]
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Reddit. How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]
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DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
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PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [Link]
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Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... ResearchGate. [Link]
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Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Chemistry Stack Exchange. [Link]
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-
University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Calgary. [Link]
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PubChem. 4-Fluoroaniline. PubChem. [Link]
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YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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University of Wisconsin-Madison. NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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Application Note: Monitoring the Synthesis of N-ethyl-4-fluoroaniline by Thin-Layer Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the real-time monitoring of the N-alkylation of 4-fluoroaniline to synthesize N-ethyl-4-fluoroaniline using Thin-Layer Chromatography (TLC). N-alkylation of anilines is a fundamental transformation in the synthesis of fine chemicals and pharmaceutical intermediates.[1] Effective reaction monitoring is critical to optimize yield, minimize byproduct formation, and determine reaction completion. TLC offers a rapid, cost-effective, and highly sensitive method for the qualitative analysis of this reaction, allowing for the simultaneous tracking of reactant consumption, product formation, and the emergence of potential byproducts.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, data interpretation, and field-proven insights.
Introduction: The Rationale for TLC in N-Alkylation Monitoring
The synthesis of this compound is typically achieved via the nucleophilic substitution of an ethyl halide by 4-fluoroaniline. A common challenge in this reaction is over-alkylation, leading to the formation of the tertiary amine, N,N-diethyl-4-fluoroaniline, as a significant byproduct.[4] Controlling the reaction to favor the desired secondary amine product requires careful monitoring.
Thin-Layer Chromatography (TLC) is an ideal analytical tool for this purpose. The separation on a silica gel plate is governed by the polarity of the compounds. The primary amine starting material, 4-fluoroaniline, is more polar than the secondary amine product, this compound, due to the presence of two N-H bonds available for hydrogen bonding with the polar stationary phase. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf). The tertiary amine byproduct, lacking N-H bonds, is even less polar and will exhibit the highest Rf value. This predictable difference in polarity allows for clear visual tracking of the reaction's progress.
Reaction Scheme:
Principle of Separation
TLC separates components of a mixture based on the principle of adsorption chromatography.[2]
-
Stationary Phase: A thin layer of an adsorbent material, typically silica gel, is coated onto a solid support (e.g., aluminum or glass).[5] Silica gel is polar due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A solvent or mixture of solvents (the eluent) that moves up the plate via capillary action.[2]
-
Separation: As the mobile phase ascends, it carries the spotted compounds with it. A competition is established for each compound between adsorption to the polar stationary phase and dissolution in the mobile phase.
-
Polar Compounds: Adsorb more strongly to the silica gel and are carried a shorter distance by the mobile phase, resulting in a lower Rf value.[6]
-
Nonpolar Compounds: Have a weaker interaction with the stationary phase and a higher affinity for the mobile phase, traveling further up the plate and exhibiting a higher Rf value.[6]
-
In this application, the order of elution (and Rf value) will be: 4-fluoroaniline < this compound < N,N-diethyl-4-fluoroaniline .
Materials and Protocols
Required Materials
-
TLC Plates: Silica Gel 60 F254 pre-coated aluminum-backed plates.[5] The F254 indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds.[5][7]
-
TLC Developing Chamber: A glass jar with a tight-fitting lid.
-
Spotting Capillaries: Glass capillary tubes (1 or 2 µL).
-
Solvents: Reagent-grade Hexane, Ethyl Acetate, and Triethylamine (Et3N).
-
Visualization Tools:
-
UV Lamp (254 nm).
-
Iodine chamber or a chemical staining solution (e.g., Ninhydrin or Potassium Permanganate).
-
-
Reaction Samples:
-
A dilute solution of the starting material (4-fluoroaniline) in a volatile solvent (e.g., ethyl acetate).
-
Aliquots taken directly from the reaction mixture at various time points.
-
Experimental Protocol: Step-by-Step Reaction Monitoring
This protocol employs a three-lane spotting system for unambiguous analysis: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[8] The co-spot lane, where both starting material and reaction mixture are spotted, is crucial to confirm the identity of spots, especially if Rf values are close.[8]
Step 1: Prepare the TLC Developing Chamber
-
Pour the chosen mobile phase (eluent) into the developing chamber to a depth of approximately 0.5 cm. A good starting eluent is a mixture of Hexane:Ethyl Acetate (4:1) . For aromatic amines, adding a small amount of base, like 0.1% triethylamine, can prevent streaking by neutralizing acidic sites on the silica gel.[9]
-
Place a piece of filter paper partially submerged in the solvent and lining the chamber wall.
-
Close the chamber and allow it to saturate for at least 10-15 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible separation.
Step 2: Prepare and Spot the TLC Plate
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica layer.
-
Mark three small, equidistant points on the origin line for the SM, C, and RM lanes.
-
Using a capillary tube, apply a small spot of the diluted 4-fluoroaniline solution onto the SM and C marks. The spot should be as small as possible (1-2 mm diameter) to prevent band broadening.[3][8]
-
Allow the solvent to fully evaporate.
-
At a specific time point (e.g., t = 30 min), withdraw a small aliquot from your reaction.
-
Using a clean capillary, spot the reaction mixture onto the C (directly on top of the SM spot) and RM marks.
-
Allow the spots to dry completely.
Step 3: Develop the TLC Plate
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the solvent.
-
Close the lid and allow the mobile phase to ascend the plate undisturbed.
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[8]
-
Immediately, use a pencil to mark the position of the solvent front.
Step 4: Visualize and Analyze the Plate
-
Allow the plate to air dry completely to remove all traces of the mobile phase.
-
UV Visualization: View the plate under a UV lamp (254 nm).[7] The aromatic aniline compounds will absorb the UV light and appear as dark spots against the green fluorescent background.[10][11] Lightly circle the observed spots with a pencil.
-
Chemical Staining (Optional but Recommended): For enhanced visualization, use a chemical stain.
-
Ninhydrin Stain: This stain is highly effective for primary and secondary amines.[11] Dip the plate in the ninhydrin solution and gently heat with a heat gun. Primary amines (4-fluoroaniline) typically produce a deep purple color, while secondary amines (this compound) may yield a different color (e.g., yellow to orange), providing an additional layer of identification.
-
Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine.[7] Most organic compounds will form temporary, colored complexes with iodine vapor, appearing as yellow-brown spots.[7] Circle the spots, as they will fade over time.
-
Step 5: Calculate Retention Factors (Rf)
-
Measure the distance from the origin line to the center of each circled spot.
-
Measure the distance from the origin line to the solvent front mark.
-
Calculate the Rf value for each spot using the following formula[12][13][14]:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The Rf value is a unitless ratio between 0 and 1.[13]
-
Visualization of the TLC Monitoring Workflow
The entire process, from sample preparation to data analysis, can be visualized as a systematic workflow.
Sources
- 1. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. studymind.co.uk [studymind.co.uk]
Application Notes and Protocols for the Laboratory-Scale Synthesis of N-ethyl-4-fluoroaniline
Introduction
N-ethyl-4-fluoroaniline is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is present in a variety of biologically active molecules. The introduction of a fluorine atom onto the aniline ring can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and lipophilicity. The N-ethyl group provides a crucial point for further chemical elaboration. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, with a focus on a reliable and scalable reductive amination protocol. We will also briefly cover the synthesis of the precursor, 4-fluoroaniline, and detail the necessary safety precautions and analytical characterization of the final product.
Strategic Approach to Synthesis
The synthesis of this compound is approached in two main stages:
-
Preparation of the Precursor, 4-Fluoroaniline: The most common and efficient method for synthesizing 4-fluoroaniline is the reduction of 4-fluoronitrobenzene. This can be achieved through catalytic hydrogenation, a clean and high-yielding method.
-
N-Ethylation of 4-Fluoroaniline: The target molecule is synthesized from 4-fluoroaniline via reductive amination. This one-pot reaction involves the formation of an imine intermediate with acetaldehyde, which is then reduced in situ to the desired secondary amine using a mild reducing agent like sodium borohydride.
This two-step approach ensures a high overall yield and purity of the final product, utilizing readily available starting materials and well-established chemical transformations.
Reaction Mechanisms
Catalytic Hydrogenation of 4-Fluoronitrobenzene
The synthesis of 4-fluoroaniline from 4-fluoronitrobenzene is a classic example of catalytic hydrogenation. The reaction proceeds by the adsorption of the nitro group and hydrogen gas onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). This facilitates the reduction of the nitro group to an amine.
Caption: Catalytic hydrogenation of 4-fluoronitrobenzene.
Reductive Amination of 4-Fluoroaniline
The N-ethylation of 4-fluoroaniline with acetaldehyde proceeds via a two-step, one-pot reductive amination. First, the primary amine of 4-fluoroaniline attacks the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate, which then dehydrates to form an enamine. This enamine is then selectively reduced by sodium borohydride (NaBH₄) to yield the final product, this compound.
Caption: Reductive amination of 4-fluoroaniline.
Experimental Protocols
Part A: Synthesis of 4-Fluoroaniline
This protocol is adapted from established procedures for the reduction of nitroarenes.[1][2]
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation-safe reaction vessel, dissolve 4-fluoronitrobenzene (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol or dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline as a yellow to brown oil. The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Part B: Scale-up Synthesis of this compound via Reductive Amination
This protocol is based on general methods for reductive amination and is optimized for this specific transformation.[3][4]
Materials:
-
4-Fluoroaniline
-
Acetaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1 equivalent) and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for imine formation.
-
In a separate beaker, prepare a solution of sodium borohydride (1.5 equivalents) in a small amount of cold methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture dropwise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC or GC-MS.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a pale yellow oil.
Data Presentation
| Parameter | 4-Fluoroaniline Synthesis | This compound Synthesis |
| Starting Material | 4-Fluoronitrobenzene | 4-Fluoroaniline |
| Key Reagents | 10% Pd/C, H₂ | Acetaldehyde, NaBH₄ |
| Solvent | Methanol | Methanol |
| Reaction Temp. | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% | 80-90% |
| Purity (post-purification) | >98% | >98% |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
4-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation.[5]
-
Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. Suspected of causing genetic defects and cancer. May cause respiratory irritation.[6][7][8][9][10]
-
Sodium Borohydride: In contact with water releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[11][12][13][14]
-
Ethyl Iodide (alternative ethylating agent): Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation and is suspected of causing genetic defects.[15][16][17][18][19]
-
Hydrogen Gas: Extremely flammable gas. Handle with extreme caution and use appropriate equipment for hydrogenation.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The spectrum should show a characteristic N-H stretch for the secondary amine, as well as C-H and C-F stretches.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (139.17 g/mol ).[5]
Expected Spectral Data: [5]
-
¹³C NMR: Spectral data is available on PubChem.
-
GC-MS: Spectral data is available on PubChem.
-
IR Spectra: Vapor phase IR spectra are available on PubChem.
Conclusion
The synthesis of this compound can be reliably achieved on a laboratory scale through a two-step process involving the catalytic hydrogenation of 4-fluoronitrobenzene followed by the reductive amination of the resulting 4-fluoroaniline. This application note provides detailed protocols and safety information to guide researchers in the successful production of this valuable chemical intermediate. Adherence to the described procedures and safety precautions is paramount for a safe and efficient synthesis.
References
-
Safety Data Sheet: Acetaldehyde. (n.d.). Carl ROTH. Retrieved from [Link]
-
Acetaldehyde - Safety Data Sheet. (2024, August 23). Agilent Technologies. Retrieved from [Link]
-
SAFETY DATA SHEET : Ethyl Iodide. (n.d.). Samrat Pharmachem Limited. Retrieved from [Link]
-
SAFETY DATA SHEET 100010-Acetaldehyde. (n.d.). DC Fine Chemicals. Retrieved from [Link]
-
Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved from [Link]
-
ETHYL IODIDE 98%. (n.d.). Retrieved from [Link]
-
ETHYL IODIDE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]
-
111530 - Sodium borohydride powder - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
ICSC 0479 - ETHYL IODIDE. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Acetaldehyde. (n.d.). Carl ROTH. Retrieved from [Link]
-
Acetaldehyde Solution MATERIAL SAFETY DATA SHEET CAS No 75-07-0 SDS/MSDS. (n.d.). Pallav Chemicals. Retrieved from [Link]
-
Synthesis of (b) N-(2-acetamidoethyl)-N-ethyl-4-fluoro-3-methyl-aniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (n.d.). Retrieved from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Greener Education Materials for Chemists. Retrieved from [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved from [Link]
-
4-Fluoroaniline. (n.d.). PubChem. Retrieved from [Link]
-
p-Fluoroaniline. (n.d.). NIST WebBook. Retrieved from [Link]
-
N-ETHYL-p-CHLOROANILINE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
N-Ethylaniline. (n.d.). PubChem. Retrieved from [Link]
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Using N-ethyl-4-fluoroaniline in Suzuki coupling reactions
An Application Guide for the Suzuki-Miyaura Coupling of N-Ethyl-Haloaniline Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
Aryl- and N-alkylaniline scaffolds are privileged structures found in numerous biologically active molecules and functional materials.[3][5] Consequently, the development of robust methods for their synthesis is of paramount importance. This guide focuses on the specific challenges and strategic solutions for the Suzuki-Miyaura coupling of N-ethyl-haloaniline derivatives, such as N-ethyl-4-bromoaniline. These substrates present unique electronic properties that demand careful optimization of the catalytic system and reaction conditions for a successful outcome.
As a Senior Application Scientist, this document provides not just a protocol, but a field-proven guide grounded in mechanistic principles to empower researchers in navigating the complexities of this powerful transformation.
The Mechanistic Challenge: Electron-Rich Substrates
The primary difficulty in coupling N-ethyl-haloanilines stems from their electron-rich nature. The N-ethyl group is a potent electron-donating group (EDG), which increases the electron density of the aromatic ring. This electronic enrichment strengthens the carbon-halogen bond, making the initial, and often rate-determining, step of the catalytic cycle—oxidative addition—kinetically sluggish.[6] Standard palladium catalysts, such as Pd(PPh₃)₄, are frequently ineffective as they struggle to insert into the robust C-X bond of these deactivated substrates.[6] Overcoming this hurdle requires a catalytic system specifically designed to promote this challenging oxidative addition step.
The Suzuki-Miyaura Catalytic Cycle
A successful reaction hinges on the smooth operation of a three-step catalytic cycle mediated by a palladium(0) species.[7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) of the N-ethyl-haloaniline, forming a Pd(II) intermediate. This is the critical, often slow, step for electron-rich substrates.[7][8]
-
Transmetalation : The organoboron reagent (Ar'-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate. The base is crucial for forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer.[9][10]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Key Parameters for Successful Coupling
Achieving high yields with N-ethyl-haloaniline derivatives requires careful selection of the catalyst, base, and solvent.
Catalyst and Ligand Selection
To accelerate the difficult oxidative addition step, highly active catalyst systems are required. These typically involve using a stable Pd(II) precatalyst that is easily reduced in situ to the active Pd(0) species, in combination with a specialized ligand.[11]
-
Bulky, Electron-Rich Phosphine Ligands : Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are the gold standard for challenging couplings. Their large steric bulk promotes the final reductive elimination step, while their high electron density increases the electron density on the palladium center, which in turn accelerates the oxidative addition of the electron-rich aryl halide.[12]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability and their electron-donating nature make them highly effective for activating stubborn aryl halides, including aryl chlorides.[8][11] PEPPSI-type catalysts are common examples of pre-formed Pd-NHC complexes.[8]
| Catalyst System | Ligand Type | Key Advantages | Typical Substrates |
| Pd₂(dba)₃ + SPhos/XPhos | Buchwald Ligand | High activity for electron-rich and sterically hindered aryl halides.[6] | Aryl Bromides, Chlorides, Triflates |
| Pd(OAc)₂ + P(t-Bu)₃ | Trialkylphosphine | Excellent for accelerating oxidative addition with aryl chlorides.[4] | Aryl Chlorides, Bromides |
| PEPPSI™-IPr | N-Heterocyclic Carbene | High stability and activity; effective for a broad range of substrates.[8] | Aryl Chlorides, Bromides |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | Good general-purpose catalyst, but may be less effective for highly deactivated substrates. | Aryl Bromides, Iodides |
Base and Solvent Optimization
The base and solvent are not passive components; they are critical for reaction success.[13]
-
Bases : A strong base is often necessary to facilitate the transmetalation step.[6]
-
Potassium Phosphate (K₃PO₄) : An effective and commonly used strong base for difficult couplings.[6][14]
-
Cesium Carbonate (Cs₂CO₃) : Often provides excellent results and can be superior for particularly challenging substrates, though it is more expensive.[6][14]
-
Sodium Carbonate (Na₂CO₃) : A milder base, often sufficient for more reactive coupling partners.[15][16]
-
-
Solvents : Aprotic polar or ethereal solvents are standard, often with a small amount of water.[6] Water helps to dissolve the inorganic base and can accelerate the transmetalation step.[8]
-
1,4-Dioxane / Water
-
Toluene / Water [14]
-
Tetrahydrofuran (THF) / Water
-
2-Methyl-THF : A greener alternative to THF and Dioxane.
-
Experimental Protocol: Synthesis of N-Ethyl-N-(4'-methylbiphenyl-4-yl)amine
This protocol details a representative Suzuki-Miyaura coupling between N-ethyl-4-bromoaniline and 4-methylphenylboronic acid.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Eq. |
| N-Ethyl-4-bromoaniline | 200.09 | 200 mg | 1.0 mmol | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 204 mg | 1.5 mmol | 1.5 |
| SPhos Pd G2 Precatalyst | 709.28 | 21 mg | 0.03 mmol | 0.03 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Equipment
-
10-25 mL Schlenk flask or reaction vial
-
Magnetic stir bar
-
Magnetic stirrer hotplate
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add N-ethyl-4-bromoaniline (1.0 eq), 4-methylphenylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and the SPhos Pd G2 precatalyst (3 mol%).
-
Degassing : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 2-12 hours. The reaction progress should be monitored periodically by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing : Wash the combined organic phase with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Ineffective catalyst system. 2. Insufficient degassing (catalyst poisoning). 3. Base is too weak or not soluble. | 1. Switch to a more active catalyst system (e.g., a Buchwald ligand like SPhos or an NHC catalyst).[6] 2. Ensure rigorous degassing (3x vacuum/inert gas cycles); use degassed solvents. 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure sufficient water is present to aid solubility.[6] |
| Protodeboronation | 1. Excess water or presence of protic sources. 2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous solvents if possible, or minimize the amount of water. Consider using boronic esters (e.g., pinacol esters) which are more stable.[6] 2. Use a weaker base (e.g., K₂CO₃) or lower the reaction temperature.[6] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. | 1. Improve degassing procedure significantly. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (especially base). 2. Variable moisture content. | 1. Use a fresh bottle of base or grind it into a fine, consistent powder before use. 2. Ensure solvents are appropriately dried or that the amount of water added is consistent. |
Conclusion
The Suzuki-Miyaura coupling of N-ethyl-haloaniline derivatives is a challenging yet highly rewarding transformation. Success is predicated on understanding and overcoming the kinetic barrier of the oxidative addition step. By employing advanced catalyst systems featuring bulky, electron-rich ligands, and by carefully optimizing the choice of a strong base and an appropriate solvent system, researchers can reliably access valuable N-alkylaniline scaffolds. The protocols and insights provided herein serve as a robust starting point for the development and execution of these important reactions, enabling the synthesis of complex molecules for drug discovery and materials science.
References
- BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
- Request PDF. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Lubaeva, A. E., et al. (2024).
- Lubaeva, A. E., et al. (2024).
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- McIntosh, R. D., & Mansell, S. M. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines and Antibacterial Evaluation. Chiang Mai Journal of Science, 52(3).
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- Request PDF. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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The Buchwald-Hartwig Amination with N-Ethyl-4-fluoroaniline: A Detailed Guide for Researchers
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of N-ethyl-4-fluoroaniline, a substrate that presents the unique challenges of a secondary, electron-deficient aniline. We will delve into the mechanistic underpinnings of the reaction, guide the rational selection of catalysts and reagents, and provide step-by-step experimental procedures to empower researchers in achieving successful and reproducible outcomes.
Understanding the Core Reaction: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Steps of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the palladium center. A base then removes the proton from the nitrogen atom to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[4]
Navigating the Challenges of this compound
This compound presents a dual challenge for the Buchwald-Hartwig amination. The fluorine atom is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. Additionally, the N-ethyl group introduces steric hindrance around the nitrogen atom. These factors can slow down the rate of the reaction and may require careful optimization of the reaction conditions.
Strategic Selection of Reagents
The success of the Buchwald-Hartwig amination with a challenging substrate like this compound hinges on the judicious choice of the palladium precursor, ligand, base, and solvent.
| Reagent Category | Recommended Choices | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is an air-stable Pd(II) source that is reduced in situ.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich monophosphine ligands are highly effective for coupling electron-deficient anilines.[6] They promote both the oxidative addition and reductive elimination steps. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required to deprotonate the less nucleophilic aniline.[7] Weaker bases may be suitable for more sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are crucial for the reaction's success.[7] |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with aryl bromides and chlorides. It is crucial to perform small-scale test reactions to optimize conditions for specific substrates.
General Considerations for Reaction Setup
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, especially the active Pd(0) catalyst. All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or a glovebox.
-
Anhydrous Conditions: Moisture can deactivate the catalyst and hydrolyze the base. Ensure all glassware is oven-dried and solvents are anhydrous.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Coupling with an Aryl Bromide
This protocol is a general starting point for the reaction of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask and evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add the aryl bromide, followed by this compound via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with an Aryl Chloride
Aryl chlorides are generally less reactive than aryl bromides and may require a more active catalyst system or higher temperatures.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Seal the flask and evacuate and backfill with nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Add the aryl chloride, followed by this compound via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir for 18-36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a pre-catalyst (e.g., G3 precatalysts)- Screen stronger bases (e.g., LHMDS)- Increase the reaction temperature |
| Side product formation (e.g., hydrodehalogenation) | - Competing β-hydride elimination | - Use a bulkier ligand (e.g., RuPhos)- Lower the reaction temperature if conversion is still acceptable |
| Difficulty in purification | - Residual palladium catalyst- Base residues | - Filter the crude product through a short plug of silica gel or celite before chromatography- Perform an aqueous work-up with dilute acid to remove basic impurities |
Conclusion
The Buchwald-Hartwig amination of this compound, while presenting challenges due to the electronic and steric nature of the substrate, is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the underlying mechanism and strategically selecting the catalyst system, base, and solvent, researchers can successfully synthesize a wide range of N-aryl-N-ethyl-4-fluoroaniline derivatives. The protocols and insights provided in this guide serve as a robust starting point for further exploration and optimization in the synthesis of valuable compounds for drug discovery and materials science.
References
- Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 273-393). Thieme.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Application Note: High-Throughput Quantification of N-ethyl-4-fluoroaniline in Complex Reaction Matrices
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of N-ethyl-4-fluoroaniline in typical organic reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of suitable analytical techniques, focusing on a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, offering insights into method development, validation, and sample preparation strategies to ensure data integrity and compliance with regulatory expectations.
Introduction: The Imperative for Precise Quantification
In the landscape of pharmaceutical development and manufacturing, the purity and concentration of starting materials and intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound serves as a crucial building block in numerous synthetic pathways. In-process control through the accurate measurement of this intermediate allows for:
-
Real-time reaction monitoring: Tracking the consumption of starting materials and the formation of products.
-
Kinetic and mechanistic studies: Understanding the underlying chemistry to optimize reaction conditions.
-
Impurity profiling: Identifying and quantifying process-related impurities and degradation products.[1]
-
Yield determination: Calculating accurate reaction yields for process scale-up and economic viability.
The complex nature of reaction mixtures, often containing catalysts, reagents, solvents, and by-products, necessitates an analytical method with high specificity, sensitivity, and robustness.
Strategic Selection of an Analytical Technique
Several analytical techniques can be employed for the quantification of this compound. The choice of method is contingent on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the availability of instrumentation.
| Technique | Principle | Advantages | Limitations | Ideal Application |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[2] | Versatile, robust, excellent quantitative accuracy, and suitable for non-volatile compounds.[2][3] | Moderate sensitivity compared to MS, potential for co-elution in highly complex mixtures. | Routine quality control, in-process monitoring, and purity analysis at moderate to high concentrations.[1][3] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[2] | High sensitivity and specificity, provides structural information for impurity identification.[2] | Requires analyte to be volatile and thermally stable; potential for degradation of thermally labile compounds.[1] | Analysis of volatile impurities and low-level quantification.[1][2] |
| ¹⁹F qNMR | Quantification based on the direct proportionality of the ¹⁹F NMR signal area to the molar concentration. | Absolute quantification without a specific reference standard, high specificity due to the large chemical shift range of ¹⁹F, and non-destructive.[4][5][6] | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. | Purity assessment of reference standards, structural confirmation, and analysis of fluorine-containing compounds without extensive method development.[7] |
For the purpose of routine in-process monitoring of this compound in a reaction mixture, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is selected as the primary technique due to its robustness, ease of implementation, and excellent quantitative performance for this class of compounds.
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated RP-HPLC-UV method for the quantification of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.[3] |
| Flow Rate | 1.0 mL/min[3][8] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 254 nm[1][3] |
| Injection Volume | 10 µL[3] |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for moderately polar aromatic amines like this compound.
-
Acetonitrile/Water Mobile Phase: A common mobile phase for reversed-phase chromatography, offering good peak shape and resolution.
-
Formic Acid: The addition of a small amount of acid improves peak symmetry by ensuring the analyte is in a single ionic form.[3]
-
254 nm Detection: this compound exhibits strong UV absorbance at this wavelength, providing good sensitivity.
Experimental Workflow: From Sample to Result
Caption: HPLC analysis workflow for this compound.
Detailed Protocols
3.3.1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3.2. Sample Preparation
The goal of sample preparation is to ensure the sample is compatible with the HPLC system and free of interferences that could damage the column or affect the accuracy of the results.[9]
-
Sampling: Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent, such as the mobile phase, to a concentration that falls within the linear range of the calibration curve.[9][10] A dilution factor of 100 or greater may be necessary.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[10][11]
Method Validation: Ensuring Trustworthiness and Reliability
A thorough method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[12] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | Peak purity analysis (e.g., with a diode array detector) should show no interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Validation Workflow
Caption: ICH Q2(R1) compliant method validation workflow.
Representative Validation Data
The following table summarizes typical quantitative performance data for the described HPLC-UV method.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999[3] |
| Accuracy (Recovery) | 98.5 - 101.2% |
| Precision (%RSD) | < 2.0%[3] |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Safety Considerations
This compound is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[16] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before handling.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in reaction mixtures using a validated RP-HPLC-UV method. By adhering to the detailed procedures for sample preparation, chromatographic analysis, and method validation, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible data. This robust analytical framework is indispensable for effective process control, optimization, and the consistent production of high-quality pharmaceutical intermediates.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Slideshare. (2016). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Federal Register. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
LCGC. (n.d.). Improving Sample Preparation in HPLC. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Diva-portal.org. (2017). Quantitative NMR spectroscopy on fluorine-containing drugs. Retrieved from [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ChemRxiv. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]
-
ResearchGate. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Analytical Method Summaries. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Analytical Method Summaries. (2021). Retrieved from [Link]
-
Analytical Method Summaries. (2023). Retrieved from [Link]
-
Frontiers. (2021). New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of N-ethyl-4-fluoroaniline for Biological Assays
Introduction: The Versatility of N-ethyl-4-fluoroaniline in Modern Drug Discovery
This compound is a substituted aniline that serves as a valuable building block in the synthesis of biologically active compounds. Its structural motif is found in a variety of therapeutic agents, particularly as a scaffold for kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it an attractive starting point for medicinal chemistry campaigns. However, for many biological assays, particularly those requiring high sensitivity and real-time monitoring, the intrinsic properties of this compound are insufficient for direct detection.
Derivatization of this compound, by attaching a fluorescent tag to its secondary amine, transforms this molecule into a powerful tool for various biological applications. This process not only imparts desirable photophysical properties for sensitive detection but also enables its use as a probe in a range of assay formats, from chromatographic quantification to high-throughput screening.
This technical guide provides detailed protocols for the fluorescent derivatization of this compound and explores its application in biological assays, with a focus on its potential use as a tracer in a competitive binding assay for protein kinases.
Scientific Rationale: Why Derivatize this compound?
The primary motivation for derivatizing this compound is to overcome the limitations of its native structure for sensitive detection in biological matrices.[1] By covalently attaching a fluorophore, we can achieve several key advantages:
-
Enhanced Sensitivity: Fluorescence detection is inherently more sensitive than UV-Vis absorption, allowing for the detection and quantification of derivatized this compound at much lower concentrations (femtomole to picomole range).[2]
-
Improved Selectivity: By choosing a derivatizing agent with specific excitation and emission wavelengths, we can minimize interference from other components in a complex biological sample.[2]
-
Enabling New Assay Formats: A fluorescently labeled this compound can be employed as a probe or tracer in various assay formats, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), which are widely used in drug discovery for studying molecular interactions.[3][4]
The secondary amine group on this compound provides a reactive handle for a variety of fluorescent derivatizing agents. This guide will focus on two commonly used and robust reagents: Dansyl Chloride and 4-Fluoro-7-nitrobenzofurazan (NBD-F).
Core Protocols: Fluorescent Derivatization of this compound
Safety Precautions: this compound is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Derivatization with Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to yield highly fluorescent and stable sulfonamide adducts.[6][7]
Reaction Scheme:
Figure 1. Derivatization of this compound with Dansyl Chloride.
Materials:
-
This compound
-
Dansyl Chloride solution (1 mg/mL in acetone, prepare fresh)
-
Sodium bicarbonate buffer (100 mM, pH 9.8)[8]
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Microcentrifuge tubes
-
Heating block or water bath
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Dilute the stock solution with acetonitrile to the desired concentration for derivatization.
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of the this compound solution.
-
Addition of Buffer: Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.8) to the tube.
-
Addition of Derivatizing Agent: Add 100 µL of the freshly prepared Dansyl Chloride solution.
-
Incubation: Vortex the mixture gently and incubate at 60°C for 45 minutes in the dark.[7]
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature. The reaction can be stopped by the addition of a small amount of a primary amine solution (e.g., methylamine) to consume excess dansyl chloride, though for many HPLC applications this is not strictly necessary as the excess reagent can be chromatographically separated.
-
Sample Dilution: Dilute the reaction mixture with the initial mobile phase for HPLC analysis.
HPLC Analysis of Dansylated this compound:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: ~335 nm, Emission: ~520 nm[9] |
Protocol 2: Derivatization with NBD-F
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly sensitive fluorogenic reagent that reacts with primary and secondary amines to form intensely fluorescent adducts.[10][11]
Reaction Scheme:
Figure 3. Workflow for a Kinase Competitive Binding Assay.
Protocol Outline for a Fluorescence Polarization (FP)-based Kinase Binding Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the purified fluorescently labeled this compound (tracer) in DMSO.
-
Prepare a stock solution of the target kinase in an appropriate assay buffer.
-
Prepare serial dilutions of the test compounds (potential inhibitors) in DMSO.
-
-
Assay Procedure (in a 384-well plate):
-
Add the assay buffer to all wells.
-
Add the fluorescent tracer to all wells at a final concentration optimized for the assay.
-
Add the test compounds to the respective wells. Include wells with no inhibitor (maximum polarization) and wells with a known potent inhibitor or no kinase (minimum polarization) as controls.
-
Initiate the binding reaction by adding the kinase to all wells except the minimum polarization control.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the chosen fluorophore.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The derivatization of this compound with fluorescent tags is a powerful strategy to enhance its utility in biological research and drug discovery. The protocols detailed in this guide for derivatization with Dansyl Chloride and NBD-F provide a robust foundation for researchers to generate fluorescent probes for a variety of applications. The conceptual framework for a kinase competitive binding assay highlights how these derivatized molecules can be employed in high-throughput screening to identify novel therapeutic candidates. Future work could involve the development of this compound derivatives with different fluorophores to expand the range of multiplexing capabilities and the exploration of their use in cell-based imaging assays to study drug-target engagement in a more physiologically relevant context.
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Wikipedia contributors. (2023). 4-Fluoro-7-nitrobenzofurazan. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- Imperiali, B., & Shults, M. D. (2007). Fluorescent peptide assays for protein kinases. Methods in Molecular Biology, 356, 259-266.
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Application Notes & Protocols: N-ethyl-4-fluoroaniline as a Strategic Synthon for Pharmaceutical Intermediates
An Application Note and Protocol Guide for Researchers
Abstract
N-ethyl-4-fluoroaniline is a pivotal building block in modern medicinal chemistry, offering a unique combination of modulated basicity, lipophilicity, and metabolic stability conferred by its fluorine substituent.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound (CAS No. 405-67-4) as a synthon for constructing key pharmaceutical intermediates. We will explore its fundamental physicochemical properties, core reactivity, and provide a detailed, field-proven protocol for its use in the synthesis of fluoroquinolone scaffolds, a critical class of therapeutic agents.[3] The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility.
Core Concepts: Physicochemical Properties and Safety
A comprehensive understanding of a synthon's properties is the foundation of successful and safe experimentation.
Physicochemical Data
This compound is a substituted aniline whose reactivity is primarily dictated by the interplay between the electron-donating N-ethyl group and the electron-withdrawing fluorine atom.[2] Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 405-67-4 | [4][5] |
| Molecular Formula | C₈H₁₀FN | [4][5] |
| Molecular Weight | 139.17 g/mol | [4][5] |
| Appearance | Not specified, likely a liquid | |
| Density | 1.073 g/cm³ | [4] |
| SMILES | CCNC1=CC=C(C=C1)F | [4][5] |
| InChIKey | MBSPOYRKNIDVOA-UHFFFAOYSA-N | [5] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[5]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]
-
Handling: All manipulations should be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of vapors and direct contact with skin and eyes.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2°C - 8°C), protected from light.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
The Strategic Value of this compound in Synthesis
The utility of this synthon stems from three key structural features: the nucleophilic secondary amine, the fluorine-substituted aromatic ring, and the ethyl group.
-
Fluorine Atom: The high electronegativity of fluorine at the para-position withdraws electron density from the ring, influencing the basicity (pKa) of the amine. Crucially, it serves as a bioisostere for hydrogen, often enhancing metabolic stability and receptor binding affinity in the final active pharmaceutical ingredient (API).[1][8]
-
N-ethyl Group: This group provides steric bulk compared to a primary amine and is often an integral part of the final pharmacophore, as seen in many quinolone antibiotics where it occupies a key position on the core scaffold.
-
Aromatic Ring: The ring is the foundation for building heterocyclic systems. The fluorine and amino groups dictate the regioselectivity of further electrophilic aromatic substitution reactions.
Caption: Logical relationship between the structural features of this compound and its utility in drug design.
Application Protocol: Synthesis of a Fluoroquinolone Core
One of the most powerful applications of this compound is in the synthesis of quinolones, a prominent class of antibacterial agents.[3] The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-quinolone core.[9] This protocol details the cyclization of this compound with diethyl ethoxymethylenemalonate (EMME).
Mechanism Rationale (Gould-Jacobs Reaction)
The reaction proceeds in two main stages:
-
Nucleophilic Substitution: The amine nitrogen of this compound attacks the electron-deficient vinylic carbon of EMME, displacing the ethoxy group to form an enamine intermediate.
-
Thermal Cyclization & Aromatization: At high temperatures, the enamine undergoes an intramolecular cyclization (a 6-pi electrocyclization) onto the aromatic ring. This is followed by the elimination of ethanol to form the ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate product. Using a high-boiling point solvent like diphenyl ether is critical for providing the thermal energy required for the cyclization step.[10]
Detailed Experimental Protocol
| Parameter | Specification | Rationale / Notes |
| Reactant 1 | This compound | 10.0 mmol, 1.39 g |
| Reactant 2 | Diethyl ethoxymethylenemalonate (EMME) | 10.5 mmol, 2.27 g (1.05 eq) |
| Solvent | Diphenyl ether | ~20 mL |
| Temperature | Step 1: 100-110 °C; Step 2: 240-250 °C | Step 1 for initial condensation; Step 2 for thermal cyclization.[10] |
| Reaction Time | Step 1: 30 min; Step 2: 60-90 min | Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). |
| Work-up | Cool, dilute with hexanes, filter solid | Diphenyl ether is soluble in hexanes, while the product precipitates. |
| Purification | Recrystallization from ethanol or trituration with cold diethyl ether | Removes residual diphenyl ether and other impurities. |
Step-by-Step Methodology:
-
Reagent Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add this compound (10.0 mmol) and diphenyl ether (~20 mL).
-
Initial Condensation: Begin stirring and add diethyl ethoxymethylenemalonate (10.5 mmol) dropwise. Heat the mixture to 100-110 °C for 30 minutes. An intermediate is formed with the elimination of ethanol.
-
Thermal Cyclization: Increase the temperature to 240-250 °C and maintain for 60-90 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting enamine intermediate is consumed.
-
Product Precipitation: Allow the reaction mixture to cool to room temperature. The solution will become viscous. Slowly add hexanes (~50-60 mL) while stirring vigorously to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with additional hexanes (2 x 20 mL) to remove the diphenyl ether solvent.
-
Purification: Air-dry the crude solid. For final purification, either recrystallize from hot ethanol or triturate with cold diethyl ether, followed by filtration to yield the pure quinolone ester as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a fluoroquinolone intermediate via the Gould-Jacobs reaction.
Characterization
Proper characterization is essential to confirm the structure and purity of the starting material and the synthesized intermediates.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet), aromatic protons (multiplets showing F-H coupling), and an NH proton (broad singlet). |
| ¹³C NMR | Signals for two aliphatic carbons and four aromatic carbons. The carbon attached to fluorine will appear as a doublet with a large coupling constant (J_CF).[5][11] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and a strong C-F stretching band (~1220 cm⁻¹).[5] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 139.17.[5] |
Troubleshooting and Field-Proven Insights
-
Problem: Low yield during cyclization.
-
Cause & Solution: The temperature may be too low or the reaction time too short. Ensure the reaction mixture reaches at least 240 °C. The presence of moisture can also interfere; ensure all glassware is dry and use anhydrous solvents if possible.
-
-
Problem: Product is oily or difficult to crystallize.
-
Cause & Solution: Incomplete removal of the diphenyl ether solvent. Ensure thorough washing with hexanes after filtration. If the product remains oily, attempt to dissolve it in a minimal amount of a solvent like dichloromethane and re-precipitate with hexanes.
-
-
Problem: Formation of side products.
-
Cause & Solution: Overheating or prolonged reaction times can lead to decomposition. Adhere to the recommended temperature and monitor the reaction closely by TLC to stop it once the intermediate is consumed.
-
Conclusion
This compound is a highly valuable and versatile synthon for constructing complex pharmaceutical intermediates. Its unique electronic and steric properties make it particularly well-suited for the synthesis of heterocyclic cores like the fluoroquinolones. The detailed protocol provided herein offers a reliable and well-understood pathway for this transformation, empowering researchers to leverage this key building block in their drug discovery and development programs.
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Al-Trawneh, S. A., et al. (2022). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 27(22), 7801. [Link]
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Sharma, V., et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. [Link]
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Rios-Lugo, M. J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 818. [Link]
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Pintilie, L., et al. (2016). Quinolones: Synthesis and antibacterial activity. ResearchGate. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Synthesis of 5-fluoroisatin. [Link]
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Reddy, T. S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8535-8557. [Link]
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Szymański, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3091. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-4. [Link]
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The Strategic Role of N-Ethyl-4-Fluoroaniline and its Analogs in the Synthesis of Modern Agrochemicals: A Technical Guide
The imperative for developing novel, effective, and environmentally conscious crop protection agents has positioned fluorinated organic compounds as a cornerstone in modern agrochemical research. Among these, N-ethyl-4-fluoroaniline and its parent compound, 4-fluoroaniline, serve as critical building blocks for a diverse array of herbicides, fungicides, and insecticides. The strategic incorporation of the fluorophenylamine moiety can significantly enhance the biological activity, metabolic stability, and target specificity of the final active ingredient.
This technical guide provides an in-depth exploration of the application of this compound and its analogs in agrochemical synthesis. While direct, large-scale applications of this compound in commercialized agrochemicals are not as widely documented as its parent aniline, its synthetic utility is inferred from the well-established reactivity of the fluoroaniline core. We will delve into the causality behind experimental choices in synthetic protocols and provide a detailed, self-validating experimental workflow for a representative fungicide derived from 4-fluoroaniline. This serves as a practical model for the synthetic transformations that this compound would undergo.
I. The Significance of the Fluorine Moiety in Agrochemical Design
The introduction of a fluorine atom into an agrochemical's molecular structure is a strategic decision driven by its unique physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's:
-
Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can slow the rate of metabolic degradation in plants, insects, and fungi, thereby prolonging the agrochemical's efficacy.
-
Binding Affinity: The fluorine atom can alter the electronic distribution of the molecule, enhancing its binding affinity to the target protein or enzyme.
-
Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes and reach its target site.
II. Application in Fungicide Synthesis: The Case of N-(4-fluorophenyl)-2,3-dichloromaleimide
A prime example of the application of the 4-fluoroaniline core is in the synthesis of fungicides like N-(4-fluorophenyl)-2,3-dichloromaleimide. This class of compounds has demonstrated significant fungicidal activity.
Mode of Action
While the specific mode of action for N-(4-fluorophenyl)-2,3-dichloromaleimide is not extensively detailed in the provided search results, maleimide derivatives in fungicides often act as thiol-alkylating agents. They can react with sulfhydryl groups in essential fungal enzymes or proteins, leading to their inactivation and subsequent disruption of vital cellular processes, ultimately resulting in fungal cell death.
III. Detailed Experimental Protocol: Synthesis of N-(4-fluorophenyl)-2,3-dichloromaleimide
This protocol details the synthesis of N-(4-fluorophenyl)-2,3-dichloromaleimide from 4-fluoroaniline and 2,3-dichloromaleic anhydride, as adapted from established methodologies.[1] This serves as a representative workflow for the types of reactions this compound would undergo.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2,3-Dichloromaleic anhydride | 1122-17-4 | 166.95 g/mol | 10 g (0.06 mol) |
| 4-Fluoroaniline | 371-40-4 | 111.12 g/mol | 5.55 g (0.05 mol) |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 100 mL |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum flask
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(4-fluorophenyl)-2,3-dichloromaleimide.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 10 g (0.06 mol) of 2,3-dichloromaleic anhydride in 100 mL of deionized water.
-
Addition of 4-Fluoroaniline: Under continuous agitation, add 5.55 g (0.05 mol) of 4-fluoroaniline dropwise to the solution over a period of 5 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 15 hours.
-
Precipitation and Isolation: After the reaction is complete, cool the mixture. The product, N-(4-fluorophenyl)-2,3-dichloromaleimide, will precipitate as a crystal.
-
Filtration: Separate the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Drying: Dry the collected product. The expected yield is approximately 11.9 g (91.5%).[1]
Causality Behind Experimental Choices
-
Aqueous Medium: The use of water as a solvent is a key aspect of this synthesis, offering a more environmentally friendly and potentially higher-yielding alternative to organic solvents.[1]
-
Dropwise Addition: The slow, dropwise addition of 4-fluoroaniline helps to control the initial reaction rate and prevent localized overheating.
-
Heating: Heating the reaction mixture to 60°C provides the necessary activation energy for the reaction to proceed to completion within a reasonable timeframe.
-
Cooling for Precipitation: The product has lower solubility in cold water, so cooling the reaction mixture maximizes its precipitation and improves the isolated yield.
IV. Applications in Herbicide and Insecticide Synthesis
While a specific, commercialized agrochemical directly synthesized from this compound is not readily found in the public domain, the broader class of fluoroanilines is integral to other agrochemical classes.
Picolinic Acid Herbicides
3-Chloro-4-fluoroaniline is a crucial intermediate in the synthesis of picolinic acid herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds. The presence of the fluorophenyl moiety is known to enhance herbicidal efficacy.
Anthranilic Diamide Insecticides
Fluoroaniline moieties are also incorporated into modern insecticides, such as the anthranilic diamides. These insecticides target the ryanodine receptors in insects, leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death.
V. Conclusion
This compound and its parent compound, 4-fluoroaniline, represent a versatile class of intermediates in the agrochemical industry. Their incorporation into fungicides, herbicides, and insecticides has led to the development of highly effective crop protection agents. The provided detailed protocol for the synthesis of a representative fungicide from 4-fluoroaniline highlights the practical synthetic methodologies that are applicable to this class of compounds. As the demand for more sophisticated and sustainable agrochemicals continues to grow, the strategic use of fluorinated building blocks like this compound is expected to play an increasingly important role in the discovery and development of next-generation crop protection solutions.
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Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2023). Journal of Fluorine Chemistry. [Link]
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This compound. PubChem Compound Summary for CID 4962184. [Link]
- Method for producing N-(4-fluorophenyl)-2,3,-dichloromaleimide.
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Chemical Letters, 32(10), 2947-2956. [Link]
-
4-Fluoroaniline. PubChem Compound Summary for CID 9731. [Link]
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n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline. PubChem Compound Summary for CID 22328438. [Link]
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(12) Patent Application Publication (10) Pub. No.: US 2024/0324597 A1. [Link]
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Herbicide composition. Justia Patents. [Link]
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Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences, 132(1), 1-28. [Link]
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Novel compositions containing an auxin transport inhibitor and another herbicide. European Patent Office. [Link]
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Topic: Protocol for the Synthesis of Heterocyclic Compounds from N-Ethyl-4-fluoroaniline
An Application Note and Protocol from a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. The 4-fluoroaniline moiety, in particular, serves as a versatile building block for a variety of heterocyclic systems. The presence of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions. When this is combined with an N-ethyl group, as in N-ethyl-4-fluoroaniline, we have a precursor that can be guided into several synthetic pathways to generate novel heterocyclic entities with significant potential in drug discovery programs.
This document provides a detailed protocol for the synthesis of a specific class of heterocyclic compounds—substituted quinolines—from this compound, utilizing the Doebner-von Miller reaction. The choice of this reaction is based on its reliability and its ability to construct the quinoline core in a single, efficient step. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the rationale behind the procedural choices, offering insights that a seasoned chemist would consider for reaction optimization and success.
Core Synthesis: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ from aldehydes or ketones. The reaction is catalyzed by a strong acid, which facilitates both the initial Michael addition and the subsequent cyclization and aromatization steps.
In our case, this compound will be reacted with crotonaldehyde, which serves as the source of the α,β-unsaturated system. The reaction is expected to yield 1-ethyl-7-fluoro-4-methylquinolin-1-ium, which upon workup will give the corresponding quinoline. The fluorine atom at the 4-position of the aniline will direct the cyclization to yield the 7-fluoroquinoline isomer.
Mechanistic Pathway
The reaction proceeds through a series of well-understood steps:
-
Michael Addition: The nitrogen atom of this compound attacks the β-carbon of crotonaldehyde in a 1,4-conjugate addition. This is the initial carbon-nitrogen bond formation.
-
Cyclization: The resulting enol or enolate undergoes an intramolecular electrophilic attack on the aromatic ring. The electron-rich nature of the aniline ring facilitates this cyclization.
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration, followed by oxidation, to yield the stable aromatic quinoline ring system.
The overall workflow can be visualized as follows:
Caption: A high-level overview of the experimental workflow for the synthesis of 1-ethyl-7-fluoro-4-methylquinoline.
Experimental Protocol: Synthesis of 1-ethyl-7-fluoro-4-methylquinoline
This protocol is designed for a laboratory setting with standard equipment. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 139.16 | 5.0 g | 35.9 | Starting material |
| Crotonaldehyde | 70.09 | 3.02 g (3.5 mL) | 43.1 | 1.2 equivalents |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 10 mL | - | Catalyst and reaction medium |
| Ethanol (95%) | - | 50 mL | - | Solvent |
| Sodium Hydroxide (NaOH) solution (10% w/v) | - | As needed | - | For neutralization |
| Dichloromethane (DCM) | - | 150 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - | Drying agent |
| Silica Gel (230-400 mesh) | - | As needed | - | For column chromatography |
| Hexane/Ethyl Acetate mixture | - | As needed | - | Eluent for column chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 35.9 mmol).
-
Add 50 mL of 95% ethanol to dissolve the starting material.
-
Carefully and slowly add concentrated hydrochloric acid (10 mL) to the solution while stirring. An exotherm may be observed.
-
-
Addition of Crotonaldehyde:
-
Once the solution has cooled to room temperature, begin the dropwise addition of crotonaldehyde (3.5 mL, 43.1 mmol) over a period of 15-20 minutes.
-
The addition should be controlled to prevent a rapid increase in temperature.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by slowly adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9. Perform this in an ice bath to manage the heat generated.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a dark oil or solid. Purify the crude material by column chromatography on silica gel.
-
The column should be packed using a slurry of silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to a 9:1 hexane:ethyl acetate mixture).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the pure 1-ethyl-7-fluoro-4-methylquinoline.
-
Characterization
The final product should be characterized to confirm its identity and purity. Expected analytical data includes:
-
Appearance: A pale yellow oil or low-melting solid.
-
¹H NMR (in CDCl₃): Peaks corresponding to the ethyl group, the methyl group, and the aromatic protons of the quinoline core. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR (in CDCl₃): Signals for all the unique carbon atoms in the molecule, with C-F coupling constants visible for the fluorinated ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₂FN).
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through the use of in-process controls and final product characterization.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the optimal reaction time and ensures that the starting material has been consumed.
-
Spectroscopic Analysis: The comprehensive characterization of the final product by NMR and MS provides unambiguous confirmation of the chemical structure and purity of the synthesized compound. A mismatch in the spectroscopic data would indicate the formation of an unexpected isomer or byproduct, prompting a re-evaluation of the reaction conditions.
The mechanistic rationale for the formation of the 7-fluoro isomer is a key predictive element of this protocol. The directing effects of the substituents on the aniline ring are well-established principles in organic chemistry, and the experimental outcome is expected to align with this theory.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 1-ethyl-7-fluoro-4-methylquinoline from this compound. By leveraging the Doebner-von Miller reaction, researchers can access this and similar fluorinated heterocyclic scaffolds in an efficient and predictable manner. The insights into the reaction mechanism and the detailed experimental procedure are intended to empower scientists in drug discovery and related fields to confidently synthesize novel compounds for their research programs.
References
-
Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]
-
Mansour, T. S. (2009). The use of 4-fluoroaniline in the synthesis of biologically active compounds. Journal of Fluorine Chemistry, 130(1), 2-11. [Link]
-
Quinoline Synthesis - The Doebner-von Miller Reaction. Organic Chemistry Portal. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-ethyl-4-fluoroaniline Synthesis
Welcome to the technical support guide for the synthesis of N-ethyl-4-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this important synthetic transformation. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.
The N-alkylation of anilines is a fundamental reaction in organic synthesis, crucial for creating precursors for pharmaceuticals and other biologically active compounds.[1][2] The target molecule, this compound, is often synthesized via reductive amination, a powerful method that combines an amine and a carbonyl compound to form a new, more substituted amine.[3][4] This guide focuses on the direct (one-pot) reductive amination of 4-fluoroaniline with acetaldehyde using sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent.[5][6]
Core Synthesis Protocol: Reductive Amination
This protocol provides a reliable baseline for the synthesis of this compound.
Reaction Scheme: 4-fluoroaniline + acetaldehyde → [Imine Intermediate] → this compound
Experimental Protocol: One-Pot Reductive Amination
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (optional, 0.1 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-fluoroaniline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Add acetaldehyde (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A small amount of glacial acetic acid can be added to catalyze this step, particularly if the reaction is sluggish.[5]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound via flash column chromatography or vacuum distillation.[7][8]
Mechanism: The Reductive Amination Pathway
The reaction proceeds in two main stages: the formation of an iminium ion, followed by its reduction.
-
Imine/Iminium Ion Formation: The nucleophilic nitrogen of 4-fluoroaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form an imine. In the presence of an acid, the imine is protonated to form a highly electrophilic iminium ion.[9]
-
Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the iminium ion, which is much more reactive than the starting aldehyde, to form the final this compound product.[5][6]
Caption: The mechanism of reductive amination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is a common issue that can stem from several factors related to reagents or reaction conditions.
-
Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[10] If it has been improperly stored or handled, it will decompose and lose its activity.
-
Solution: Use freshly opened STAB or dry it under a vacuum before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Poor Imine Formation. The equilibrium between the aniline/aldehyde and the imine can be unfavorable.[9] 4-Fluoroaniline is a weakly basic amine, which can make the initial nucleophilic attack less efficient.
-
Solution:
-
Add a Catalyst: Include a catalytic amount of acetic acid (0.1-1.0 eq) to protonate the aldehyde, making it more electrophilic and catalyzing the dehydration step.[3]
-
Remove Water: Although difficult in a one-pot reaction, using a dehydrating agent like anhydrous MgSO₄ in the reaction mixture can help drive the equilibrium toward the imine.
-
-
-
Cause 3: Incorrect Stoichiometry. Using insufficient acetaldehyde or STAB will result in incomplete conversion.
-
Solution: Ensure accurate measurement of reagents. It is common practice to use a slight excess of the aldehyde (1.1-1.5 eq) and the reducing agent (1.3-1.6 eq).
-
Q2: I'm observing a significant amount of a higher molecular weight byproduct. How can I prevent this?
This byproduct is likely N,N-diethyl-4-fluoroaniline, the result of over-alkylation.
-
Cause: Product Reactivity. The product, this compound, is a secondary amine and can be more nucleophilic than the starting primary amine. It can react with another molecule of acetaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.[11]
-
Solution:
-
Control Stoichiometry: Avoid a large excess of acetaldehyde. Use a ratio closer to 1:1 or 1:1.1 (aniline:aldehyde).
-
Slow Addition: Add the acetaldehyde slowly to the reaction mixture to maintain its low concentration, disfavoring the second alkylation.
-
Stepwise Procedure: For maximum control, consider a two-step (indirect) approach. First, form the imine by reacting 4-fluoroaniline and acetaldehyde in a solvent like methanol, often with a dehydrating agent. Remove the solvent and then dissolve the crude imine in a suitable solvent (like DCE) and add the reducing agent.[4]
-
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low/No Yield | Inactive reducing agent (STAB) | Use fresh, dry STAB and anhydrous conditions. |
| Poor imine formation | Add catalytic acetic acid; ensure anhydrous solvent. | |
| Incorrect stoichiometry | Use a slight excess of acetaldehyde (~1.2 eq) and STAB (~1.5 eq). | |
| Over-alkylation | Product is more nucleophilic | Reduce acetaldehyde stoichiometry (1.05-1.1 eq). |
| High concentration of aldehyde | Add acetaldehyde slowly to the reaction mixture. | |
| Reaction Stalls | Moisture in the reaction | Ensure all reagents and solvents are anhydrous. |
| Insufficient acid catalyst | Add a catalytic amount of acetic acid. | |
| Purification Issues | Product streaking on silica gel | Add 0.5-1% triethylamine to the chromatography eluent.[8] |
| | Close-boiling impurities | Use fractional vacuum distillation for purification. |
Q3: My purification by column chromatography is difficult, with the product tailing or sticking to the column. How can I improve separation?
Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation.
-
Cause: Acid-Base Interaction. The lone pair on the nitrogen of your product interacts with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8]
-
Solution:
-
Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to your eluent system (e.g., 0.5-1% v/v).[8] This will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina or deactivated neutral alumina, for the purification.
-
Alternative Purification: If chromatography remains problematic, vacuum distillation is an excellent alternative for purifying liquid amines like this compound.[7]
-
-
Caption: A general troubleshooting workflow for the synthesis.
Safety & Handling
Proper handling of all reagents is critical for a safe experiment.
-
4-Fluoroaniline: Harmful if swallowed and causes severe skin burns and eye damage.[12][13][14] It is suspected of causing cancer.[13] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][15]
-
Acetaldehyde: Extremely flammable liquid and vapor. It is a suspected carcinogen and causes serious eye irritation. Handle only in a well-ventilated fume hood, away from ignition sources.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Causes serious eye damage and skin irritation. Handle in an inert atmosphere and avoid contact with water or protic solvents like methanol, with which it can react quickly.[6][10]
-
1,2-Dichloroethane (DCE): Flammable liquid and vapor. It is a known carcinogen and is toxic if inhaled or absorbed through the skin. All manipulations should be performed in a certified chemical fume hood.
Product Characterization Data
Confirming the identity and purity of the final product is essential.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀FN[16] |
| Molecular Weight | 139.17 g/mol [16][17] |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃, typical) | δ ~6.9 (m, 2H, Ar-H), ~6.6 (m, 2H, Ar-H), ~3.6 (br s, 1H, N-H), 3.1 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, typical) | δ ~156 (d, J=235 Hz, C-F), ~145 (d, C-N), ~115 (d, J=22 Hz, CH), ~114 (d, J=7 Hz, CH), ~39 (-CH₂-), ~15 (-CH₃) |
| CAS Number | 405-67-4[16][17] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Resources Worldwide. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Bulletin of the Korean Chemical Society, 28(9), 1539-1542. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
G-Ros, G., et al. (2008). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. The Journal of Organic Chemistry, 73(2), 612-618. [Link]
-
Pillai, C. N., et al. (1987). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Technology, 25(6), 274-276. [Link]
-
Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem Compound Database. [Link]
-
PubChemLite. (n.d.). This compound (C8H10FN). PubChemLite. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. PrepChem.com. [Link]
-
Arshad, M., et al. (2018). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lobachemie.com [lobachemie.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. This compound | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | 405-67-4 | FE77642 | Biosynth [biosynth.com]
Technical Support Center: Synthesis and Purification of N-ethyl-4-fluoroaniline
Welcome to the technical support center for the synthesis and purification of N-ethyl-4-fluoroaniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Question: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in the N-ethylation of 4-fluoroaniline can arise from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Incomplete Reaction: The N-alkylation of anilines can be a slow reaction. The electron-withdrawing effect of the fluorine atom in 4-fluoroaniline reduces the nucleophilicity of the amino group, making it less reactive than aniline itself.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to the formation of side products.
-
-
-
Suboptimal Base: A suitable base is often necessary to deprotonate the aniline, thereby increasing its nucleophilicity.
-
Solution: If you are not using a base, or are using a weak one, consider switching to a stronger, non-nucleophilic base like potassium carbonate or triethylamine.
-
-
Improper Solvent Choice: The solvent plays a crucial role in the reaction kinetics.
-
Solution: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally effective for N-alkylation reactions.
-
-
Purity of Starting Materials: Impurities in your 4-fluoroaniline or ethylating agent can interfere with the reaction.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify the 4-fluoroaniline by distillation before use.
-
Question: My final product is contaminated with unreacted 4-fluoroaniline. How can I remove it?
Answer:
Separating this compound from the starting material, 4-fluoroaniline, can be achieved through several methods due to differences in their basicity and physical properties.
-
Acid Wash: The basicity of the secondary amine (this compound) is different from the primary amine (4-fluoroaniline). This difference can be exploited for separation.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the more basic unreacted 4-fluoroaniline, pulling it into the aqueous layer as its hydrochloride salt.
-
Separate the organic layer, which now contains the desired this compound.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. This compound is less polar than 4-fluoroaniline.
-
Solution: A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.
-
-
Vacuum Distillation: If the boiling points of 4-fluoroaniline and this compound are sufficiently different, vacuum distillation can be an effective purification method, especially for larger quantities.
Question: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
Answer:
The most common higher molecular weight byproduct in this reaction is N,N-diethyl-4-fluoroaniline, which results from over-alkylation. This occurs because the product, this compound, is often more nucleophilic than the starting 4-fluoroaniline, making it susceptible to a second ethylation.
-
Prevention Strategies:
-
Control Stoichiometry: Using an excess of 4-fluoroaniline relative to the ethylating agent will favor the formation of the mono-alkylated product. Conversely, an excess of the ethylating agent will promote di-alkylation.
-
Controlled Addition of Ethylating Agent: Adding the ethylating agent slowly to the reaction mixture can help to maintain a low concentration of it, thus minimizing over-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second ethylation reaction.
-
-
Removal of the Di-ethylated Impurity:
-
Column Chromatography: N,N-diethyl-4-fluoroaniline is less polar than this compound and can be effectively separated by silica gel column chromatography.
-
Distillation: The boiling point of N,N-diethyl-4-fluoroaniline will be higher than that of this compound, allowing for separation by fractional distillation under reduced pressure.
-
Frequently Asked Questions (FAQs)
What is the recommended method for the synthesis of this compound?
Two primary methods are recommended for the synthesis of this compound:
-
Reductive Amination: This is often the preferred method as it offers greater control over mono-alkylation. It involves the reaction of 4-fluoroaniline with an aldehyde (acetaldehyde in this case) to form an imine, which is then reduced in situ to the desired N-ethyl product. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).
-
Direct N-Alkylation with an Ethyl Halide: This involves the reaction of 4-fluoroaniline with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. While straightforward, this method is more prone to over-alkylation.
What are the key reaction parameters to control for a successful synthesis?
| Parameter | Recommendation | Rationale |
| Reactant Ratio | Use a slight excess of 4-fluoroaniline for direct alkylation. For reductive amination, use a slight excess of the aldehyde and reducing agent. | To favor mono-alkylation and drive the reaction to completion. |
| Temperature | Varies with the method. For direct alkylation, start at room temperature and gently heat if necessary. For reductive amination, the reaction is often carried out at room temperature. | To balance reaction rate with selectivity and minimize side reactions. |
| Solvent | Polar aprotic solvents like DMF, acetonitrile, or alcohols like methanol or ethanol are commonly used. | To ensure solubility of reactants and facilitate the reaction. |
| Base (for direct alkylation) | A non-nucleophilic base such as K2CO3 or Et3N. | To neutralize the acid formed during the reaction and enhance the nucleophilicity of the aniline. |
How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) .
-
Procedure:
-
Prepare a TLC plate with silica gel.
-
Spot the starting material (4-fluoroaniline), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the plate.
-
Elute the plate with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to 4-fluoroaniline has disappeared and a new, less polar spot for this compound has appeared.
-
What are the safety precautions I should take when working with 4-fluoroaniline and its derivatives?
4-fluoroaniline and its derivatives are toxic and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Exposure: 4-fluoroaniline can be absorbed through the skin and is harmful if swallowed. In case of contact, wash the affected area immediately with plenty of water.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the N-ethylation of 4-fluoroaniline using acetaldehyde and sodium triacetoxyborohydride.
Materials:
-
4-Fluoroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in DCM or DCE (0.1-0.2 M), add acetaldehyde (1.2 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase by performing TLC analysis on the crude material. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal solvent system should provide good separation between the product and impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
-
PrepChem. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline. Retrieved from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
Quora. (n.d.). Which chemical processes is 4-Fluoroaniline capable of participating in? Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of para-fluoroaniline.
-
PubChem. (n.d.). 4-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from [Link]
-
PubMed. (n.d.). 2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
Common side products in the synthesis of N-ethyl-4-fluoroaniline
Welcome to the technical support center for the synthesis of N-ethyl-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you achieve optimal results in your experiments.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final active molecule. However, its synthesis is not without challenges, primarily concerning selectivity and the formation of closely related side products. This guide will focus on the two most common synthetic routes: reductive amination of 4-fluoroaniline with acetaldehyde and direct N-alkylation with an ethyl halide. We will explore the common side products, their mechanisms of formation, and robust protocols for their mitigation and removal.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction mixture shows two spots on the TLC with very similar Rf values, and the yield of my desired product is low. What is the likely impurity?
Answer: The most probable side product you are observing is N,N-diethyl-4-fluoroaniline , the result of over-alkylation. This is a common issue in both reductive amination and direct alkylation methods.[1][2][3][4] The mono-ethylated product, this compound, is often more nucleophilic than the starting 4-fluoroaniline, making it more susceptible to a second ethylation.[5]
Mechanism of Over-Alkylation:
-
Inductive Effect: The ethyl group is electron-donating, which increases the electron density on the nitrogen atom of this compound, making it a stronger nucleophile than 4-fluoroaniline.[5]
-
Reaction Conditions: An excess of the ethylating agent (acetaldehyde or ethyl halide) or prolonged reaction times can favor the formation of the di-ethylated product.[1]
Question 2: How can I minimize the formation of N,N-diethyl-4-fluoroaniline?
Answer: Minimizing over-alkylation requires careful control of reaction conditions and stoichiometry.
For Reductive Amination:
-
Control Stoichiometry: Use a slight excess of 4-fluoroaniline relative to acetaldehyde (e.g., 1.2 to 1.5 equivalents of the aniline). This ensures the acetaldehyde is consumed before significant di-alkylation can occur.
-
Stepwise Procedure: A more controlled approach involves a two-step, one-pot reaction. First, allow the imine to form by reacting 4-fluoroaniline with acetaldehyde, and then introduce the reducing agent. This can sometimes improve selectivity for the mono-alkylated product.[3]
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can offer better selectivity for the reduction of the imine over the aldehyde, which can help control the reaction.[6]
For Direct N-Alkylation:
-
Stoichiometry is Key: Use a significant excess of 4-fluoroaniline to the ethylating agent (e.g., 3 to 5 equivalents of aniline). This statistically favors the ethylating agent reacting with the more abundant starting material.
-
Slow Addition: Add the ethyl halide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, which can help reduce the rate of the second alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation reaction more significantly than the first, improving selectivity.
Question 3: I am having difficulty separating this compound from N,N-diethyl-4-fluoroaniline. What purification strategies do you recommend?
Answer: The similar polarity and likely close boiling points of this compound and N,N-diethyl-4-fluoroaniline make their separation challenging. Here are some effective strategies:
-
Fractional Distillation under Reduced Pressure: While challenging, careful fractional distillation under vacuum can be effective if there is a sufficient boiling point difference. This requires a fractionating column with a high number of theoretical plates.
-
Column Chromatography: This is often the most effective method for separating these closely related amines.
Column Chromatography Protocol for Purifying this compound:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 or 95:5). The less polar N,N-diethyl-4-fluoroaniline should elute before the more polar this compound.
-
Tailing Prevention: Amines can tail on silica gel due to interactions with acidic silanol groups. To mitigate this, add a small amount of a tertiary amine like triethylamine (0.1-1%) to the eluent system.[7]
-
Monitoring: Monitor the fractions closely using Thin Layer Chromatography (TLC).
-
Question 4: Are there any other significant side products I should be aware of?
Answer: Besides over-alkylation, other side products can arise depending on the synthetic route and reaction conditions.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 4-fluoroaniline and acetaldehyde (in reductive amination) or ethyl halide (in direct alkylation).
-
Imine Intermediate: In reductive amination, if the reduction is incomplete, the N-(1-(4-fluorophenyl)ethylidene)aniline (the imine) may be present.
-
Defluorination Products: While the C-F bond on an aromatic ring is generally stable, harsh reaction conditions (e.g., very high temperatures, aggressive catalysts) could potentially lead to a small amount of defluorination, resulting in N-ethylaniline. However, this is typically not a major side product under standard N-alkylation conditions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for producing this compound, reductive amination or direct alkylation?
A1: Reductive amination is often preferred for laboratory-scale synthesis as it tends to be more selective for mono-alkylation and avoids the use of potentially hazardous alkyl halides.[2][4] Direct alkylation can be effective but often requires a large excess of the aniline to suppress over-alkylation, which may not be practical or economical.
Q2: What analytical techniques are best for monitoring the reaction and characterizing the final product and impurities?
A2: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying the product and any volatile impurities by their mass-to-charge ratio and retention time.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation of the product and can be used to determine the ratio of N-ethyl to N,N-diethyl products.
-
¹⁹F NMR: A very sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom will be different for 4-fluoroaniline, this compound, and N,N-diethyl-4-fluoroaniline, allowing for easy quantification of these species in the reaction mixture.[9][10][11]
-
| Compound | Typical Analytical Data |
| 4-Fluoroaniline | ¹⁹F NMR chemical shift is distinct from its N-alkylated derivatives.[11] |
| This compound | ¹H NMR will show a characteristic ethyl group quartet and triplet. |
| N,N-diethyl-4-fluoroaniline | ¹H NMR will show a quartet and triplet for the two ethyl groups, with different integration values compared to the mono-ethylated product. |
Q3: Can I use ethanol directly as the ethylating agent?
A3: Yes, this is a "borrowing hydrogen" or "hydrogen autotransfer" reaction, which is a greener alternative to using alkyl halides.[5] This method typically requires a transition metal catalyst (e.g., based on Ru, Ir) to first oxidize the ethanol to acetaldehyde in situ, which then undergoes reductive amination. While efficient, it requires specific catalysts and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from general procedures for reductive amination.[3][12]
Materials:
-
4-Fluoroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in DCM or DCE (approximately 10 mL per gram of aniline).
-
Add acetaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography as described in the troubleshooting section.
Visualizations
References
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]
-
Dal Poggetto, G., et al. (2018). 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. Magnetic Resonance in Chemistry, 56(10), 963-969. [Link]
- Method for preparing 3-ethynyl-4-fluoroaniline. CN102898315B.
-
4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Wei, D., et al. (2018). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Supporting Information. [Link]
-
Munde, A. S., et al. (2021). Synthesis of Schiff bases of isatin derivatives. World Journal of Pharmaceutical Research, 10(13), 1568-1578. [Link]
- Method for the prepar
- Process for preparing para-fluoroanilines. US3900519A.
-
Column Chromatography. Chemistry LibreTexts. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
- N-isopropyl-4-fluoroaniline prepar
-
C(sp3)-F bond activation of CF3-substituted anilines with catalytically generated silicon cations: spectroscopic evidence for a hydride-bridged Ru-S dimer in the catalytic cycle. Journal of the American Chemical Society, 135(4), 1248–1251. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Reductive Amination. (n.d.). [Link]
- Preparation of fluorin
-
Isolation And Purification Of Substance By Column Chromatography. (2019). ResearchGate. [Link]
-
N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. (2009). ResearchGate. [Link]
-
Does aniline stick in columns during column chromatography? (2014). ResearchGate. [Link]
-
Analytical Method Summaries. (2023). [Link]
-
GCMS Analysis Report. (2024). Scribd. [Link]
-
Carbon–Fluorine Bond Formation. (n.d.). Harvard University. [Link]
-
N-Acetyl-4-fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
- Preparation method of para-fluoroaniline. CN101624348A.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
N-ethyl aniline preparation method. Eureka | Patsnap. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2021). Accounts of Chemical Research, 54(15), 3046–3060. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022). Catalysts, 12(11), 1365. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2019). ResearchGate. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2019). OUCI. [Link]
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Troubleshooting guide for the N-alkylation of 4-fluoroaniline
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the N-alkylation of 4-fluoroaniline. As a foundational reaction in the synthesis of pharmaceuticals and agrochemicals, mastering this transformation is critical.[1][2] This document moves beyond simple protocols to explain the causality behind common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of 4-fluoroaniline so sluggish compared to aniline?
The primary reason for the reduced reactivity of 4-fluoroaniline is the electronic effect of the fluorine substituent. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the nitrogen atom, making it less nucleophilic and therefore less reactive towards electrophilic alkylating agents.[3] While fluorine also has a +M (mesomeric) effect due to its lone pairs, the inductive effect is dominant in influencing the basicity and nucleophilicity of the aniline nitrogen.
Q2: What are the most common side reactions I should be aware of?
The two most prevalent side reactions in the N-alkylation of 4-fluoroaniline are over-alkylation and C-alkylation .
-
Over-alkylation: This leads to the formation of the N,N-dialkylated product, N,N-dialkyl-4-fluoroaniline.[4] The mono-alkylated product is often more nucleophilic than the starting 4-fluoroaniline, making it susceptible to a second alkylation.[3][5]
-
C-alkylation: Alkylation can occur on the aromatic ring, typically at the ortho position relative to the amino group. This is more common under conditions that favor electrophilic aromatic substitution, such as the use of strong Lewis acid catalysts.[6]
A third, less specific issue is tar formation , which can result from decomposition at excessively high reaction temperatures or from complex polymerization side reactions.
Q3: Which alkylation method is best for achieving mono-alkylation?
For selectively synthesizing mono-alkylated products like N-alkyl-4-fluoroaniline, reductive amination is often the most reliable method.[3][7] This two-step, one-pot process involves the initial formation of an imine from 4-fluoroaniline and an aldehyde or ketone, which is then reduced in situ. This approach avoids the primary cause of over-alkylation seen in direct alkylation with alkyl halides, as the secondary amine product is formed under conditions where the alkylating agent (the carbonyl compound) is no longer present in a reactive form.
Catalytic methods using alcohols as alkylating agents (the "Borrowing Hydrogen" strategy) also offer excellent selectivity for mono-alkylation and are considered a green chemistry alternative.[8][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield suggests that the reaction is not proceeding efficiently. This can be due to issues with reagents, conditions, or the inherent reactivity of the substrate.
Caption: Workflow for diagnosing low-yield N-alkylation reactions.
-
Problem: Insufficiently reactive alkylating agent.
-
Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. For a deactivated substrate like 4-fluoroaniline, an alkyl chloride may not be electrophilic enough.
-
Solution: Switch to a more reactive alkylating agent, such as an alkyl bromide, iodide, or a sulfonate (e.g., tosylate, mesylate).[3] Be aware that highly reactive agents can also increase the rate of over-alkylation.[10]
-
-
Problem: Base is too weak.
-
Explanation: The base must be strong enough to deprotonate the aniline (pKa of aniline ~30) or the resulting ammonium salt intermediate to regenerate the neutral, nucleophilic amine. Carbonates (e.g., K₂CO₃) may not be sufficient.
-
Solution: Employ a stronger base. For direct alkylation, sodium hydride (NaH) or potassium carbonate in a polar aprotic solvent like DMF is a common choice.[11]
-
-
Problem: Suboptimal temperature or solvent.
-
Explanation: The reaction may have a significant activation energy barrier that is not being overcome at room temperature. The solvent also plays a critical role; polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[3]
-
Solution: Gradually increase the reaction temperature while monitoring progress by TLC or LC-MS.[3] If the reaction is still slow, consider switching to a higher-boiling polar aprotic solvent.[12]
-
Issue 2: Poor Selectivity & Multiple Products
This is often a more complex problem than low yield, indicating that competing reaction pathways are occurring.
Caption: Competing pathways in the alkylation of 4-fluoroaniline.
-
Problem: Significant amount of di-alkylated byproduct is formed.
-
Explanation: As noted, the mono-alkylated product is often a stronger nucleophile than the starting aniline, meaning the rate of the second alkylation (k₂) can be faster than the first (k₁).[3]
-
Solutions:
-
Control Stoichiometry: Use a large excess of 4-fluoroaniline relative to the alkylating agent. This increases the probability that the alkylating agent will encounter a molecule of the starting material rather than the product.[3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation.
-
Lower Temperature: Reducing the reaction temperature can sometimes disproportionately slow the second alkylation step.[3]
-
Change Methods: Switch to reductive amination, which is inherently more selective for mono-alkylation.[7]
-
-
-
Problem: C-Alkylated isomers are detected.
-
Explanation: This side reaction is promoted by conditions that activate the aromatic ring or generate a highly electrophilic alkylating species, characteristic of Friedel-Crafts reactions.
-
Solution: Avoid strong Lewis acid catalysts (e.g., AlCl₃).[6] If a catalyst is needed, choose one known to favor N-alkylation, such as certain transition metal complexes or conditions involving a base without a Lewis acid. Running the reaction at a lower temperature generally favors N-alkylation over C-alkylation.
-
Issue 3: Difficulty in Product Purification
-
Problem: Can't separate the product from starting material.
-
Explanation: The desired N-alkyl-4-fluoroaniline and the starting 4-fluoroaniline often have similar polarities, making separation by standard silica gel chromatography challenging.
-
Solutions:
-
Acid Wash: During aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl). The more basic N-alkylated product may be preferentially protonated and extracted into the aqueous phase. The free amine can then be recovered by basifying the aqueous layer and re-extracting.
-
Derivative Formation: If chromatography fails, consider converting the amine mixture to a different functional group (e.g., amides) that may have better separation properties. After separation, the amine can be regenerated.
-
Distillation: If the products are thermally stable and have sufficiently different boiling points, vacuum distillation can be an effective purification method.[13]
-
-
-
Problem: Can't separate mono- and di-alkylated products.
-
Explanation: The di-alkylated product is significantly less polar than the mono-alkylated product.
-
Solution: Separation is typically straightforward using silica gel column chromatography. The less polar di-alkylated product will elute first. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing the polarity.
-
Data & Protocols
Table 1: Comparison of Common N-Alkylation Methods
| Method | Alkylating Agent | Typical Base/Reagent | Key Advantages | Common Pitfalls |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, Cs₂CO₃ | Simple setup, wide substrate scope. | Risk of over-alkylation, C-alkylation.[3] |
| Reductive Amination | Aldehyde/Ketone | NaBH₄, NaBH(OAc)₃, H₂/Pd-C | Excellent mono-alkylation selectivity.[7] | Requires a carbonyl compound, reducing agents can be sensitive. |
| Borrowing Hydrogen | Alcohol (R-OH) | Transition Metal Catalyst (Ru, Ir) | High atom economy, green (water byproduct).[8] | Requires specific catalysts, may need higher temperatures. |
| Mitsunobu Reaction | Alcohol (R-OH) | DEAD, PPh₃ | Mild conditions for sensitive substrates. | Stoichiometric byproducts (phosphine oxide) can be hard to remove.[10] |
Experimental Protocols
This protocol is a representative procedure for direct alkylation.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoroaniline (1.0 eq).
-
Solvent & Base: Dissolve the aniline in anhydrous DMF (to make a ~0.5 M solution). Add anhydrous powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add 1-bromopentane (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to separate starting material, mono-alkylated, and di-alkylated products.[11]
This protocol demonstrates a highly selective method for mono-alkylation.[7]
-
Setup: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid (or methanol).
-
Carbonyl Addition: Add acetone (1.5 eq) to the solution and stir for 30 minutes at room temperature to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Basify the mixture to pH > 8 with aqueous NaOH solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Narayanan, S. & Deshpande, V. M. (2000). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. [Link]
- BenchChem. (2025).
-
Pouresmaeily Seyed, M., et al. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline.
-
Asurumunige, A., et al. (2026). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv. [Link]
-
Sreekumar, V., et al. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
American Chemical Society. (2018). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoroaniline: An Essential Reagent for Cutting-Edge Organic Synthesis. [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong. [Link]
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Technical Support Center: Challenges in the Purification of N-ethyl-4-fluoroaniline
Welcome to the technical support guide for the purification of N-ethyl-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a dark brown oil, but the literature describes it as a pale-yellow liquid. What causes this discoloration, and how can I fix it?
A1: The discoloration of anilines, including this compound, is almost always due to air oxidation. Anilines are notoriously sensitive to air and light, which can lead to the formation of highly colored polymeric impurities. This is a common issue but is often rectifiable.
Causality: The lone pair of electrons on the nitrogen atom makes the aniline susceptible to oxidation, forming complex colored bodies. The rate of oxidation can be accelerated by the presence of light, heat, and trace metal impurities.
Recommended Solution: Vacuum Distillation
Vacuum distillation is the most effective method for removing non-volatile, colored impurities and for separating compounds with different boiling points. It allows the substance to boil at a much lower temperature, preventing thermal degradation.[1]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease for all joints to ensure a good seal.
-
Sample Preparation: Place the crude, dark-colored this compound into a round-bottom flask (no more than two-thirds full) with a magnetic stir bar.
-
System Evacuation: Connect the apparatus to a vacuum pump equipped with a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Discard any initial low-boiling fractions, which may contain residual solvents.
-
Collect the main fraction of pure this compound at its boiling point corresponding to the applied pressure.
-
Stop the distillation when the temperature begins to drop or when high-boiling, colored residues remain in the distillation flask.
-
-
Shutdown: Allow the system to cool completely to room temperature before slowly reintroducing air into the apparatus to prevent shattering the glassware. The purified product should be a colorless to pale-yellow liquid. For optimal long-term stability, blanket the purified product with an inert gas like nitrogen or argon.[2]
Q2: I'm performing silica gel chromatography, but my compound is streaking badly (tailing), leading to poor separation. Why is this happening?
A2: This is a classic problem when purifying basic compounds like anilines on standard silica gel.
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of this compound interacts strongly and sometimes irreversibly with these acidic sites. This strong interaction slows the compound's movement down the column in a non-uniform way, causing the characteristic "tailing" or streaking of the spot on a TLC plate or a broad peak during column chromatography.[3]
Recommended Solution: Neutralize the Stationary Phase
To prevent this interaction, a small amount of a volatile base, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This additive neutralizes the acidic sites on the silica, allowing the basic analyte to elute symmetrically and improving separation.[3]
Experimental Protocol: Modified Column Chromatography
-
Solvent System Selection (TLC):
-
Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for N-alkylanilines is a mixture of hexanes and ethyl acetate.[3][4]
-
Prepare several test eluents (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc) and add 0.5-1% triethylamine to each.
-
The ideal solvent system should give your desired product a retention factor (Rf) of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen initial mobile phase (containing TEA).
-
Pack the column using the wet slurry method, ensuring no air bubbles are trapped.[4]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase (containing TEA).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. The co-evaporation of the solvent will typically remove the volatile TEA.
| Problem | Cause | Solution |
| Tailing Peaks / Streaking | Strong interaction between the basic amine and acidic silica gel.[3] | Add 0.5-1% triethylamine or a few drops of aqueous ammonia to the eluent to neutralize the silica surface.[3] |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate resolution. | Optimize the mobile phase using TLC. Test different solvent ratios or consider a different solvent system (e.g., Dichloromethane/Methanol). |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Irreversible Adsorption / Low Yield | The compound has bound too strongly to the silica. | Use a less acidic stationary phase like basic alumina or deactivate the silica gel with a higher concentration of triethylamine. |
Q3: My product is an oil. Can I still use recrystallization for purification?
A3: Yes. While you cannot directly recrystallize a liquid, you can convert it into a solid salt, purify the salt by recrystallization, and then convert it back to the pure liquid amine if desired. This is a powerful technique for removing neutral or non-basic impurities.[1]
Causality: this compound, being a base, will react with an acid like hydrochloric acid (HCl) to form the corresponding ammonium salt, N-ethyl-4-fluoroanilinium chloride. This salt is an ionic solid with different solubility properties than the parent "freebase" amine, making it amenable to recrystallization.[6][7]
Recommended Solution: Salt Formation, Recrystallization, and Freebasing
This multi-step process can yield a highly purified product.
Experimental Protocol: Purification via Salt Recrystallization
Part 1: Hydrochloride Salt Formation
-
Dissolve the crude this compound oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
The N-ethyl-4-fluoroanilinium chloride salt will precipitate as a solid. Continue adding HCl until no further precipitation is observed.
-
Collect the solid salt by vacuum filtration and wash it with a small amount of the cold solvent.[1]
Part 2: Recrystallization of the Salt
-
Select an appropriate solvent system. An ethanol/water mixture is often a good starting point.[1][8] The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.
-
Dissolve the crude salt in the minimum amount of the hot solvent mixture.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[9]
-
Allow the clear filtrate to cool slowly to room temperature to form pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them thoroughly.
Part 3: Freebasing (Optional - to recover the liquid amine)
-
Dissolve the purified salt in water.
-
Slowly add a base (e.g., aqueous NaOH or NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).
-
The neutral this compound will separate, often as an oil.
-
Extract the aqueous mixture several times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure this compound liquid.[7][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and when should I use each?
A1: The choice of purification method depends on the nature of the impurities and the scale of the reaction. The three primary methods are vacuum distillation, column chromatography, and recrystallization of a salt.
| Purification Method | Principle | Best For... | Key Limitations |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[1] | Removing non-volatile impurities (e.g., salts, polymers), high-boiling side products, or for large-scale purification. | Not effective for separating compounds with very similar boiling points (e.g., product and over-alkylated impurity). |
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase.[4] | Separating structurally similar compounds (e.g., starting material, product, side products) and for achieving very high purity on a lab scale. | Can be material- and time-intensive. The basicity of the aniline requires a modified eluent to prevent tailing.[3] |
| Recrystallization of a Salt | Purification of a solid based on differential solubility in a solvent.[11] | Removing impurities that do not form salts (e.g., neutral byproducts) or have very different salt solubilities. | Requires an additional two steps (salt formation and freebasing) to recover the final liquid product.[1] |
Q2: How can I effectively assess the purity of my final product?
A2: A combination of analytical techniques is often best for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile compounds like this compound. It can separate volatile impurities and provide their mass-to-charge ratio, aiding in their identification.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds and is a powerhouse for quantitative purity analysis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1-5%). Quantitative NMR (qNMR) can also be used for precise purity determination.[13]
Q3: What are the correct storage conditions for purified this compound?
A3: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container to protect it from air and moisture.[2] For long-term stability, it is best to store it under an inert atmosphere (nitrogen or argon) in a cool, dark place.[2][14] Refrigeration (2-8°C) is often recommended.[14]
Q4: What are the key safety hazards associated with this compound?
A4: According to GHS classifications, this compound is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Visual Workflows
Purification Method Selection
Caption: Decision tree for selecting a purification method.
Salt Recrystallization Workflow
Caption: Workflow for purification via salt recrystallization.
References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from ResearchGate. [Link]
- Sengupta, A., et al. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
- LibreTexts. (n.d.). Exp 6 - Extraction.
-
StackExchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from Chemistry Stack Exchange. [Link]
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Fluoroaniline.
- BenchChem. (n.d.). Stability and storage conditions for 4-fluoroaniline.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of 4-Fluoroaniline.
- Organic Syntheses. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline via Silica Gel Column Chromatography.
- Clearsynth. (n.d.). 4-Fluoro-N-[E-Phenylmethylidine)aniline impurity.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- National Measurement Institute, Australian Government. (2022). ANALYTICAL METHOD SUMMARIES.
- Google Patents. (n.d.). CN103145562A - N-ethyl aniline preparation method.
- BenchChem. (n.d.). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline.
- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
-
Pharmaoffer. (n.d.). This compound API Suppliers. Retrieved from Pharmaoffer.com. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Scribd. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
- CAMEO Chemicals. (n.d.). 4-FLUOROANILINE.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
-
Patsnap. (n.d.). N-ethyl aniline preparation method - Eureka. Retrieved from Patsnap. [Link]
- Google Patents. (n.d.). CN103145562B - N-ethyl aniline preparation method.
- Scribd. (n.d.). Experiment 4 (Recrystallization) PDF.. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 15. This compound | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-ethyl-4-fluoroaniline reaction monitoring by HPLC to avoid over-alkylation
An N-ethyl-4-fluoroaniline reaction is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds. However, the synthesis is often plagued by a common side reaction: over-alkylation, leading to the formation of N,N-diethyl-4-fluoroaniline. This impurity can be difficult to separate and impacts the final product's purity and yield.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing High-Performance Liquid Chromatography (HPLC) for real-time reaction monitoring. By carefully tracking the consumption of the starting material and the formation of both the desired product and the over-alkylated byproduct, you can optimize reaction conditions and quench the reaction at the precise moment to maximize the yield of this compound.
Section 1: Understanding the Reaction & HPLC Monitoring: FAQs
This section addresses foundational questions about the synthesis and the analytical strategy.
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is preventing a second ethylation. The nitrogen atom on the initial product, this compound, is often more nucleophilic than the nitrogen on the starting material, 4-fluoroaniline. This increased nucleophilicity makes it highly reactive towards any remaining ethylating agent, leading to the formation of the undesired N,N-diethyl-4-fluoroaniline byproduct. This phenomenon is known as over-alkylation.[1][2][3]
Q2: How does HPLC help prevent over-alkylation?
A2: HPLC is a powerful analytical technique that separates components in a mixture.[4] By taking small aliquots from the reaction mixture at various time points and analyzing them by HPLC, you can quantify the relative amounts of 4-fluoroaniline (starting material), this compound (product), and N,N-diethyl-4-fluoroaniline (byproduct). This allows you to observe the reaction's progress in near real-time and stop it when the concentration of the desired product is at its maximum, before significant amounts of the over-alkylated byproduct have formed.[5]
Q3: Why is a C18 column typically used for this analysis?
A3: A C18 column is a type of reversed-phase HPLC column where the stationary phase is non-polar (silica particles modified with 18-carbon alkyl chains) and the mobile phase is polar (typically a mixture of water and a solvent like acetonitrile or methanol).[4] Aromatic amines like 4-fluoroaniline and its ethylated derivatives are moderately polar and are well-retained and separated on a C18 column based on subtle differences in their hydrophobicity. The starting material, being the most polar, will elute first, followed by the mono-ethylated product, and finally the di-ethylated byproduct, which is the most non-polar.
Q4: What is the role of the buffer in the mobile phase?
A4: The buffer is critical for controlling the pH of the mobile phase. Aromatic amines are basic compounds. At a neutral or high pH, their interaction with the residual silanol groups on the silica-based column packing can be inconsistent, leading to broad and tailing peaks. By using a buffer to maintain a low pH (e.g., pH 2.5-3.5), the amine groups are protonated. This ensures a consistent charge state for the analytes and suppresses the ionization of the silanol groups, leading to sharper, more symmetrical peaks and better separation.[6]
Section 2: Recommended Experimental Protocols
This section provides detailed, step-by-step methodologies for reaction setup and HPLC analysis.
Protocol 1: N-Ethylation of 4-Fluoroaniline (Illustrative Example)
Disclaimer: This is a general protocol. Reaction conditions should be optimized for your specific ethylating agent and scale.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or THF).
-
Add Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the mixture. The base acts as a scavenger for the acid generated during the reaction.
-
Add Alkylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide or diethyl sulfate, 1.0-1.2 equivalents) to the stirring solution at room temperature. Causality Note: Using a large excess of the alkylating agent will significantly increase the rate of over-alkylation.[2]
-
Heating & Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C). Begin monitoring the reaction by HPLC immediately after the first 15-30 minutes.
-
Work-up: Once HPLC analysis shows optimal conversion to the mono-ethylated product, cool the reaction to room temperature. Filter off the base and wash the solid with a small amount of solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.
Protocol 2: HPLC Method for Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., ~10-20 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a known volume of diluent (e.g., 1.0 mL of mobile phase) in a 1.5 mL HPLC vial. This stops the reaction and dilutes the sample to a concentration suitable for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter that could block the column.[7]
-
-
HPLC Analysis:
-
Inject the prepared sample (e.g., 5-10 µL) into the HPLC system.
-
Run the analysis using the parameters outlined in the table below.
-
Integrate the peak areas for the starting material, product, and byproduct.
-
Calculate the percent conversion and the relative ratio of product to byproduct to determine the reaction's progress.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure sharp, symmetrical peaks for basic analytes. |
| Mobile Phase B | Acetonitrile (or Methanol) | Organic modifier to elute compounds from the C18 column. |
| Gradient | 30% B to 80% B over 10 min | A gradient ensures that all components (polar starting material and non-polar byproduct) elute in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[8][9] |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 254 nm | Aromatic amines generally show strong absorbance at this wavelength. A DAD allows for full spectral analysis to confirm peak identity. |
| Injection Vol. | 5 µL | Small volume to prevent column overload, which can cause peak broadening and tailing. |
Section 3: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format that you might encounter during your experiments.
Reaction-Specific Issues
Q: My reaction is producing more than 15% of the N,N-diethyl byproduct, even at low conversion. What's wrong?
A: This indicates that the rate of the second alkylation is too fast relative to the first.
-
Check Stoichiometry: Ensure you are not using a large excess of the ethylating agent. Try reducing it to 1.0 or even slightly less than 1.0 equivalent.
-
Lower the Temperature: High temperatures can disproportionately accelerate the second, more reactive alkylation. Try running the reaction at a lower temperature for a longer period.
-
Change the Base/Solvent: The reaction environment can influence the relative nucleophilicity. Experiment with a different base or solvent system.
Q: The reaction is very slow, and even after several hours, most of the 4-fluoroaniline remains. How can I speed it up without promoting over-alkylation?
A: A sluggish reaction can be addressed without resorting to brute-force methods.
-
Increase Temperature Incrementally: Raise the temperature in small increments (e.g., 5-10 °C) and monitor the effect on both the desired reaction rate and the formation of the byproduct.
-
Consider a Different Alkylating Agent: Some ethylating agents are more reactive than others (e.g., ethyl iodide is generally more reactive than ethyl bromide).
-
Solvent Choice: Ensure your chosen solvent fully dissolves all reactants. A solvent like DMF or DMAc can sometimes accelerate SN2 reactions compared to THF or acetonitrile.
HPLC-Specific Issues
Q: All my peaks, especially for the anilines, are tailing badly. How can I fix this?
A: Peak tailing for basic compounds like anilines is a classic problem in reversed-phase HPLC.[6]
-
Check Mobile Phase pH: This is the most common cause. Ensure your mobile phase pH is low (ideally between 2.5 and 3.5). Prepare fresh mobile phase with 0.1% formic or trifluoroacetic acid.[7]
-
Column Health: The column may be contaminated or have a void at the inlet.[6] Try flushing the column with a strong solvent (like 100% acetonitrile) or, if permitted, back-flushing it. If the problem persists, the column may need replacement.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with basic analytes.
Q: The peaks for this compound (product) and 4-fluoroaniline (starting material) are not fully separated.
A: Poor resolution requires adjusting the chromatographic conditions to increase the separation between the peaks.
-
Decrease Gradient Slope: Make the gradient shallower. For example, instead of going from 30% to 80% B in 10 minutes, try running it over 15 or 20 minutes. This gives the compounds more time to interact differently with the column.
-
Try a Different Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may improve the resolution between your peaks of interest.
Section 4: Visual Guides & Workflows
Diagram 1: N-Ethylation Reaction Pathway
Caption: Reaction scheme showing the formation of the desired mono-ethylated product and the subsequent over-alkylation to the di-ethylated byproduct.
Diagram 2: HPLC Reaction Monitoring Workflow
Caption: A decision tree to systematically diagnose and resolve the common HPLC issue of peak tailing for basic analytes like anilines.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting.
- ACS GCI Pharmaceutical Roundtable.
- TSI Journals.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- Bridgewater College Digital Commons. (2022).
- The Science of Separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. tsijournals.com [tsijournals.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of N-ethyl-4-fluoroaniline
Welcome to the technical support center for the synthesis of N-ethyl-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we will explore the critical role of temperature in the successful synthesis of this compound, addressing common challenges and offering practical solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and how does temperature influence them?
A1: There are two primary routes for the synthesis of this compound:
-
Direct N-alkylation: This method involves the reaction of 4-fluoroaniline with an ethylating agent, such as ethyl iodide or ethyl bromide. Temperature is a critical parameter in this reaction. While higher temperatures can increase the reaction rate, they can also lead to a higher incidence of side reactions, particularly over-alkylation to form N,N-diethyl-4-fluoroaniline.
-
Reductive Amination: This is a two-step, one-pot reaction where 4-fluoroaniline first reacts with acetaldehyde to form an intermediate imine. The imine is then reduced in situ to yield this compound. This method is often favored for its higher selectivity towards the mono-alkylated product. Temperature control is crucial during both the imine formation and the reduction steps to ensure optimal yield and purity.
Q2: What are the common impurities encountered in the synthesis of this compound, and how are they related to reaction temperature?
A2: The most common impurities are directly influenced by the reaction temperature:
-
N,N-diethyl-4-fluoroaniline: This is the product of over-alkylation and is a significant impurity in the direct alkylation method. Higher reaction temperatures increase the rate of the second alkylation, leading to higher levels of this impurity.
-
Unreacted 4-fluoroaniline: Incomplete reactions, often due to insufficient temperature or reaction time, will result in the presence of the starting material in the final product.
-
C-alkylated byproducts: Although less common for anilines compared to phenols, at elevated temperatures, some alkylation may occur on the aromatic ring.
-
Degradation products: At excessively high temperatures, both the starting materials and the product can degrade, leading to a complex mixture of impurities and a lower yield.
Q3: What are the safety considerations when working with 4-fluoroaniline and during the synthesis of this compound?
A3: 4-fluoroaniline is a toxic and corrosive substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. Always handle 4-fluoroaniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The synthesis of this compound may involve flammable solvents and reactive reagents. It is essential to conduct a thorough risk assessment before starting any experiment and to be familiar with the safety data sheets (SDS) of all chemicals used.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound and provides guidance on how to resolve them by adjusting the reaction temperature.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low to No Product Yield | Reaction temperature is too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or LC-MS. For reductive amination, ensure the temperature is sufficient for both imine formation and reduction. |
| High Levels of N,N-diethyl-4-fluoroaniline Impurity | Reaction temperature is too high, promoting over-alkylation. | Lower the reaction temperature. Consider running the reaction for a longer duration at a lower temperature to favor mono-alkylation. If using direct alkylation, a temperature range of 40-60°C is a good starting point for optimization. |
| Presence of Unreacted 4-fluoroaniline | The reaction has not gone to completion due to insufficient heat or time. | Increase the reaction temperature or prolong the reaction time. Ensure the chosen temperature is maintained consistently throughout the reaction. |
| Formation of Dark, Tarry Byproducts | The reaction temperature is excessively high, leading to the degradation of starting materials or product. | Immediately reduce the reaction temperature. If significant degradation has occurred, it may be necessary to restart the synthesis at a lower temperature. A patent for a similar synthesis of N-isopropyl-4-fluoroaniline suggests a broad range of 30-130°C, indicating the feasibility at lower temperatures to avoid degradation[1]. |
| Reaction Stalls After Initial Conversion | The buildup of byproducts at a certain temperature may be inhibiting the catalyst or reaction. | Consider a temperature ramping strategy. Start at a lower temperature and gradually increase it as the reaction progresses. This can help to control the initial rate and minimize the formation of inhibitory species. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is designed to favor the formation of the mono-alkylated product through controlled temperature conditions.
Materials:
-
4-fluoroaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-fluoroaniline (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add glacial acetic acid (1.1 eq) followed by the slow, dropwise addition of acetaldehyde (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture, ensuring the temperature is maintained at 0-5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Direct N-Alkylation
This protocol requires careful temperature control to minimize the formation of the di-alkylated byproduct.
Materials:
-
4-fluoroaniline
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 4-fluoroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Heat the mixture to 50 °C with vigorous stirring.
-
Slowly add ethyl iodide (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 50 °C.
-
Stir the reaction at 50 °C for 6-8 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting temperature-related issues.
References
- US Patent 4,145,364 A: "Preparation of fluorin
- US Patent 4,343,951 A: "Method for the prepar
- CN Patent 103553934 A: "N-isopropyl-4-fluoroaniline prepar
- US Patent 3,900,519 A: "Process for preparing para-fluoroanilines".
-
PMC : "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes". [Link]
-
Wikipedia : "4-Fluoroaniline". [Link]
-
Organic Chemistry Portal : "Hitchhiker's guide to reductive amination". [Link]
-
NIH : "Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one". [Link]
-
PubMed : "Reductive Amination in the Synthesis of Pharmaceuticals". [Link]
-
PubChem : "this compound". [Link]
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Technical Support Center: Solvent Selection for N-ethyl-4-fluoroaniline Reactions
Welcome to the technical support center for N-ethyl-4-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices surrounding solvent selection for reactions involving this versatile intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind solvent effects, enabling you to optimize your reactions, troubleshoot issues, and achieve higher yields and purity.
Part 1: Foundational Concepts: A Solvent's True Role
Before delving into specific reaction types, it is crucial to understand the fundamental properties of solvents and how they interact with reactants, intermediates, and transition states. The choice of solvent is not merely about dissolution; it is an active parameter that can dictate reaction pathways and rates.
FAQ: What are the most critical solvent parameters I should consider for reactions with this compound?
The two most critical parameters are polarity and the solvent's ability to act as a hydrogen-bond donor (protic character) .
-
Polarity : This is a measure of a solvent's ability to stabilize charges. It is often quantified by the dielectric constant (ε) and the dipole moment (μ).[1]
-
High-Polarity Solvents (ε > 20) , such as water, DMSO, and DMF, are effective at stabilizing charged intermediates and transition states, which is common in nucleophilic substitution reactions.[1]
-
Low-Polarity (or Nonpolar) Solvents (ε < 5) , like hexane and toluene, are generally used for nonpolar reactants and reactions that do not involve significant charge separation.[2]
-
-
Protic vs. Aprotic Nature : This distinction is paramount for reactions involving nucleophiles like this compound.
-
Polar Protic Solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol). They are excellent at solvating both cations and anions. However, their ability to form hydrogen bonds can "cage" and deactivate nucleophiles, reducing their reactivity.[3][4][5]
-
Polar Aprotic Solvents lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile). They possess large dipole moments and are excellent at solvating cations, but they leave anions (or the negative end of a dipole in a nucleophile) relatively unsolvated and highly reactive.[4][6] This makes them ideal for many substitution reactions.
-
Caption: Classification of common organic solvents.
Part 2: Solvent Selection for Key Transformations
This compound is primarily used as a nucleophile in various synthetic transformations. The optimal solvent choice is highly dependent on the reaction mechanism.
FAQ: What is the best solvent for Nucleophilic Aromatic Substitution (SNAr) using this compound?
Short Answer: Polar aprotic solvents like DMSO, DMF, or NMP are strongly recommended.
Detailed Explanation: The SNAr mechanism involves the nucleophilic attack of the aniline on an electron-deficient aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction's success.
-
Why Polar Aprotic? These solvents excel at stabilizing the cationic counter-ion of the base used without deactivating the this compound nucleophile through hydrogen bonding.[7] This leaves the amine's lone pair more available for attack, increasing the reaction rate. The high polarity of solvents like DMSO (ε ≈ 47) and DMF (ε ≈ 37) also helps to stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first, often rate-determining, step.[1][8]
-
Why Not Polar Protic? Solvents like ethanol or water will form strong hydrogen bonds with the N-H group of the aniline. This "solvation cage" sterically and electronically hinders the nitrogen's lone pair, drastically reducing its nucleophilicity and slowing or even preventing the reaction.[7][9]
Caption: Influence of solvent type on an SNAr reaction pathway.
Data Summary: Solvent Effects on a Model SNAr Reaction (Reaction: this compound + 1-fluoro-2,4-dinitrobenzene)
| Solvent | Type | Dielectric Constant (ε) | Typical Yield Range | Rationale |
| DMSO | Polar Aprotic | 47 | 90-98% | Excellent stabilization of the intermediate; high boiling point allows for elevated temperatures. |
| DMF | Polar Aprotic | 37 | 85-95% | Very effective alternative to DMSO, slightly more volatile.[10] |
| Acetonitrile | Polar Aprotic | 38 | 60-75% | Moderately effective; lower boiling point may limit reaction temperature.[7] |
| THF | "Borderline" Aprotic | 7.6 | 20-40% | Insufficient polarity to effectively stabilize the charged intermediate.[4] |
| Ethanol | Polar Protic | 25 | <10% | Strong hydrogen bonding severely deactivates the aniline nucleophile.[3] |
Note: Yields are illustrative and depend on specific reaction conditions.
FAQ: How do I choose a solvent for the Acylation of this compound?
Short Answer: Aprotic solvents of moderate to low polarity, such as Dichloromethane (DCM), Chloroform, or Ethyl Acetate, are often the best choice.
Detailed Explanation: Acylation typically involves reacting the aniline with a highly reactive acylating agent like an acid chloride or anhydride.[11][12] The reaction is generally fast and does not proceed through a highly charged intermediate that requires significant stabilization.
-
Solvent's Role: The primary role of the solvent here is to dissolve the reactants and not interfere with the reaction. Aprotic solvents are necessary to avoid reaction with the acylating agent.
-
Base is Key: A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is almost always required to neutralize the acid (e.g., HCl) generated during the reaction.[13] In some cases, pyridine can serve as both the base and the solvent.
-
Solvent-Free Options: For some acylations, particularly with acetic anhydride, solvent-free conditions can be highly effective and environmentally friendly.[14][15]
Recommended Protocol: N-Acetylation with Acetic Anhydride
-
Dissolve this compound (1.0 eq.) in Dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.).[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise.[11]
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and extraction with DCM.[11]
FAQ: What solvents are suitable for the N-Alkylation of this compound?
Short Answer: Polar aprotic solvents like DMF and acetonitrile are preferred, often in the presence of a weak, non-nucleophilic base.
Detailed Explanation: N-alkylation with alkyl halides proceeds via an SN2 mechanism. The nucleophilicity of the aniline is again a critical factor.
-
Why Polar Aprotic? As with SNAr reactions, polar aprotic solvents enhance the nucleophilicity of the aniline by not engaging in hydrogen bonding.[6] This leads to faster reaction rates.
-
Base Selection: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to neutralize the acid formed. These bases are solids with low solubility, and the polar aprotic solvent aids in the reaction at the solid-liquid interface.
-
Avoiding Over-Alkylation: A common side reaction is the formation of a quaternary ammonium salt if the product, a tertiary amine, is more nucleophilic than the starting secondary amine. Using a slight excess of the aniline and carefully controlling stoichiometry can help minimize this.
Part 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section addresses common issues related to solvent choice.
Issue: My reaction has a very low or zero yield.
Caption: Decision workflow for troubleshooting low-yield reactions.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Solvent Class | The most common error is using a protic solvent (e.g., methanol) for a reaction requiring a "naked" nucleophile (like SNAr). The solvent deactivates the aniline. Solution: Switch to a polar aprotic solvent like DMF or DMSO as recommended for the specific reaction type.[7] |
| Presence of Water | Trace amounts of water in the solvent can hydrolyze sensitive reagents (like acid chlorides) or interfere with base-catalyzed reactions. Solution: Use an anhydrous grade solvent or dry the solvent using standard laboratory procedures (e.g., distillation, molecular sieves). |
| Poor Reactant Solubility | If one of the reactants is not fully dissolved, the reaction will be slow or incomplete. Solution: Choose a solvent that is known to dissolve all reactants at the reaction temperature. If a single solvent is insufficient, consider a co-solvent system, but be mindful of how this affects polarity. |
Issue: I am observing significant side product formation.
| Potential Cause | Explanation & Recommended Solution |
| Solvent Reactivity | Some solvents can participate in side reactions. For example, using an alcohol solvent in an acylation with an acid chloride can lead to ester formation. Solution: Ensure the solvent is inert under the reaction conditions. Scrutinize the functional groups of your solvent. |
| Peak Tailing in Chromatography | During purification via silica gel chromatography, the basic aniline can interact with acidic silanol groups on the silica, causing severe peak tailing.[16] Solution: Add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) to your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA). This will neutralize the active sites on the silica gel and lead to sharper peaks.[16] |
References
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Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
-
COMMON SOLVENT PROPERTIES, University of Wisconsin-Madison. [Link]
-
Physical properties of some common organic solvents, Oregon State University. [Link]
-
Polar Protic and Polar Aprotic Solvents, Chemistry Steps. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions, PMC - NIH. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry, Orango. [Link]
-
Solvent Effects in Nucleophilic Substitution, Chemistry LibreTexts. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents, Master Organic Chemistry. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents, Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Protic vs Aprotic Solvents, Chemistry LibreTexts. [Link]
-
Nucleophilicity and Solvent Effects, Chemistry LibreTexts. [Link]
-
This compound, PubChem - NIH. [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid, IJARSCT. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents, ResearchGate. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents, Der Pharma Chemica. [Link]
-
Which chemical processes is 4-Fluoroaniline capable of participating in?, Knowledge - Bloomtech. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents, Semantic Scholar. [Link]
-
4-Fluoroaniline, PubChem. [Link]
-
2-Ethyl-4-fluoroaniline, PubChem - NIH. [Link]
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions, Semantic Scholar. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods, PMC - NIH. [Link]
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions, ResearchGate. [Link]
-
LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES, ChemRxiv. [Link]
-
Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate, PMC - NIH. [Link]
-
4-Fluoroaniline, ChemBK. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one, NIH. [Link]
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Technical Support Center: Catalyst Selection for Efficient N-ethylation of 4-fluoroaniline
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-ethylation of 4-fluoroaniline. My goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes. We will explore the common catalytic strategies, address the frequently encountered challenges, and provide actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the N-ethylation of anilines. Understanding these principles is crucial before proceeding to experimental design and troubleshooting.
Q1: What are the primary catalytic strategies for the N-ethylation of 4-fluoroaniline?
There are three main pathways for this transformation:
-
Direct Alkylation with Ethyl Halides: This is a classical Sₙ2 reaction between 4-fluoroaniline and an ethyl halide (e.g., ethyl iodide or bromide). While straightforward, it suffers from significant drawbacks, including the generation of stoichiometric salt waste and a high propensity for over-alkylation to the tertiary amine, as the N-ethylated product is often more nucleophilic than the starting aniline.[1]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" with Ethanol: This is an elegant, atom-economical approach where a catalyst temporarily "borrows" hydrogen from ethanol to form an aldehyde in situ. This aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-ethylated product.[2][3][4] This method is green, with water as the only byproduct, but often requires higher temperatures and robust catalysts (e.g., supported Ru, Ir, Ni, Co).[2][3][5]
-
Reductive Amination with Acetaldehyde: This is arguably the most controlled and versatile lab-scale method.[6] It involves the reaction of 4-fluoroaniline with acetaldehyde to form an imine, which is then reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] This method offers high selectivity for mono-alkylation under mild conditions.[7]
Q2: Why is the "Borrowing Hydrogen" (BH) mechanism considered a green chemistry approach?
The BH pathway is highly regarded for several reasons:
-
Atom Economy: It utilizes readily available and inexpensive ethanol as the ethylating agent, and the only stoichiometric byproduct is water.[3]
-
Reduced Waste: It avoids the use of alkyl halides and the subsequent formation of salt waste.[1]
-
Catalytic Nature: The process is entirely catalyst-driven, often with heterogeneous catalysts that can be recovered and reused, further enhancing its sustainability.[2][4]
Q3: What are the key differences between homogeneous and heterogeneous catalysts for this application?
The choice between homogeneous and heterogeneous systems involves a trade-off between activity, selectivity, and practicality.
| Feature | Homogeneous Catalysts (e.g., Ru, Ir complexes) | Heterogeneous Catalysts (e.g., Ni/Al₂O₃, Pd/C) |
| Activity | Often exhibit higher activity and selectivity under milder conditions due to well-defined active sites.[3][8] | May require higher temperatures/pressures but are robust for industrial applications.[2][4] |
| Separation | Product separation can be difficult, often requiring chromatography or extraction. | Easily separated from the reaction mixture by simple filtration, facilitating reuse.[2][4] |
| Reusability | Recycling is challenging and can lead to loss of the expensive metal catalyst.[3] | Generally high reusability, which is economically and environmentally advantageous.[4] |
| Cost | Often based on expensive precious metals like Iridium and Ruthenium.[3] | Can utilize cheaper, earth-abundant metals like Nickel and Copper.[1][2] |
Q4: How does the fluorine substituent on the aniline ring affect the reaction?
The electron-withdrawing nature of the fluorine atom at the para position decreases the nucleophilicity of the aniline nitrogen compared to aniline itself. This can make the initial N-alkylation step slightly more difficult, potentially requiring more forcing conditions (higher temperature or more active catalyst). However, this reduced nucleophilicity can also be advantageous, as it can help to mitigate the rate of the second ethylation, potentially improving selectivity for the desired mono-ethylated product.
Troubleshooting Guide: Common Experimental Issues
This guide is structured to help you diagnose and solve specific problems you may encounter during the N-ethylation of 4-fluoroaniline.
Problem 1: Low or No Conversion of 4-Fluoroaniline
-
Possible Cause 1: Catalyst Inactivity.
-
Diagnosis: The catalyst may have been improperly prepared, activated, or stored. Heterogeneous catalysts, for example, often require a pre-reduction step (e.g., with H₂) to generate the active metallic sites.[2] Homogeneous catalysts can be sensitive to air and moisture.
-
Recommended Solution: Review the catalyst activation and handling protocol. For heterogeneous catalysts like Ni/Al₂O₃, ensure the reduction temperature and time are optimal.[2] For air-sensitive homogeneous catalysts, perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Possible Cause 2: Catalyst Poisoning.
-
Diagnosis: Impurities in the reagents or solvent (e.g., water, sulfur compounds) can poison the catalyst. Water, in particular, can inhibit reactions over solid acid catalysts like niobic acid.[9]
-
Recommended Solution: Ensure all reagents and solvents are of high purity and are properly dried. Purifying the starting 4-fluoroaniline via distillation or column chromatography may be necessary if it has degraded or contains colored impurities.[10][11]
-
-
Possible Cause 3: Sub-optimal Reaction Conditions.
-
Diagnosis: The temperature, pressure, or reaction time may be insufficient for the chosen catalytic system. "Borrowing Hydrogen" reactions, for instance, are often endothermic and require elevated temperatures to proceed efficiently.
-
Recommended Solution: Perform a systematic optimization study. Increase the reaction temperature in increments of 10-20 °C. For reactions involving gas (e.g., H₂), ensure adequate pressure and stirring to overcome mass transfer limitations.
-
Problem 2: Poor Selectivity - Excessive N,N-diethyl-4-fluoroaniline Formation
-
Possible Cause 1: Inherent Reactivity.
-
Diagnosis: The mono-ethylated product, N-ethyl-4-fluoroaniline, is generally more nucleophilic than the starting 4-fluoroaniline, making it more reactive towards a second ethylation.[1] This is a fundamental challenge in direct alkylation.
-
Recommended Solution:
-
Control Stoichiometry: Use a molar excess of 4-fluoroaniline relative to the ethylating agent.
-
Limit Conversion: Monitor the reaction closely (e.g., by GC or TLC) and stop it before it reaches full conversion to minimize the formation of the di-substituted product.
-
Switch to Reductive Amination: This method is inherently more selective. The primary amine forms an imine with acetaldehyde, which is then reduced. The resulting secondary amine is sterically hindered and less prone to reacting with another molecule of acetaldehyde under controlled conditions.[6][7]
-
-
-
Possible Cause 2: Catalyst Choice.
-
Diagnosis: Some catalysts are simply not selective for mono-alkylation. Highly active catalysts at high temperatures can often lead to over-alkylation.
-
Recommended Solution: Screen different catalysts. For vapor-phase reactions with ethanol, zeolites like Kβ have shown high selectivity for mono-alkylation.[12][13] For liquid-phase reactions, specific nickel or cobalt catalysts supported on acid-base bifunctional materials can be effective.[2][5]
-
Problem 3: Catalyst Deactivation During the Reaction
-
Possible Cause 1: Coke Formation.
-
Diagnosis: In high-temperature reactions using ethanol, side reactions can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface, blocking active sites.[10][14] This is particularly common with solid acid catalysts like zeolites.
-
Recommended Solution:
-
Optimize Conditions: Lowering the reaction temperature or increasing the H₂ partial pressure (in BH reactions) can sometimes suppress coke formation.
-
Catalyst Regeneration: Implement a regeneration cycle. This typically involves a controlled burnout of the coke in air or oxygen at high temperatures, followed by re-reduction of the catalyst.[10]
-
-
-
Possible Cause 2: Active Site Poisoning by Intermediates.
-
Diagnosis: Strongly adsorbing intermediates or byproducts can poison the catalyst. For instance, nitrogen-containing coke precursors can form a strong bond with platinum-group metals, leading to deactivation.[10]
-
Recommended Solution: Purify the starting materials to remove any impurities that could act as coke precursors.[10] Adjusting reaction conditions to minimize the concentration of problematic intermediates can also be effective.
-
Problem 4: Purification Challenges
-
Possible Cause 1: Similar Physical Properties.
-
Diagnosis: 4-fluoroaniline, this compound, and N,N-diethyl-4-fluoroaniline are all basic, relatively nonpolar liquids with potentially close boiling points, making simple distillation difficult.
-
Recommended Solution:
-
Column Chromatography: This is the most effective method for separation. A good starting eluent system is a mixture of hexanes and ethyl acetate. Due to the basic nature of anilines, they can streak on silica gel. Adding a small amount (0.1-1%) of triethylamine to the eluent can neutralize the acidic sites on the silica and lead to much better peak shapes.[15]
-
Salt Formation & Recrystallization: For a non-chromatographic approach, the crude mixture can be dissolved in a solvent like ethanol and treated with anhydrous HCl to precipitate the hydrochloride salts. The salts can then be purified by recrystallization. The purified salt is then "freebased" by dissolving it in water, neutralizing with a base (e.g., NaOH), and extracting the pure amine product with an organic solvent.[11]
-
-
Visualizations & Workflows
A logical workflow is essential for efficiently tackling experimental problems. The following decision tree illustrates a systematic approach to troubleshooting low yield.
Caption: Troubleshooting decision tree for low yield in N-ethylation.
The "Borrowing Hydrogen" mechanism is a cornerstone of modern, sustainable N-alkylation. The following diagram illustrates the key steps in this catalytic cycle.
Caption: Simplified workflow of the "Borrowing Hydrogen" mechanism.
Experimental Protocols
Protocol 1: Reductive Amination using Acetaldehyde and NaBH₃CN
This protocol is a reliable lab-scale method known for its high selectivity to the mono-alkylated product.
Safety: 4-Fluoroaniline is toxic and corrosive.[16][17] Acetaldehyde is volatile and flammable. Sodium cyanoborohydride is highly toxic and releases HCN gas upon contact with strong acids. All operations must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq) and methanol (5-10 mL per gram of aniline). Begin stirring to dissolve.
-
Imine Formation: Add acetaldehyde (1.2 eq) to the solution, followed by glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq). Caution: Mild gas evolution may occur. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting aniline is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by slowly adding water. Reduce the volume of methanol on a rotary evaporator. Add saturated sodium bicarbonate solution until the pH is >8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to yield pure this compound.[15]
Protocol 2: Heterogeneous Catalysis via Borrowing Hydrogen (Example with Ni/Al₂O₃)
This protocol describes a more robust, scalable method using a heterogeneous catalyst.
Safety: This reaction is performed at elevated temperatures and may involve flammable hydrogen gas. Use appropriate pressure-rated equipment and ensure proper ventilation. Handle catalysts with care.
-
Catalyst Activation: Place a commercially available Ni catalyst (e.g., Ni/θ-Al₂O₃) in a suitable reactor (e.g., a Parr autoclave).[2] Activate the catalyst in situ under a flow of H₂ gas at high temperature according to the manufacturer's specifications.
-
Reaction Setup: After activation and cooling, vent the reactor and charge it with 4-fluoroaniline (1.0 eq), ethanol (can serve as both reagent and solvent, use a large excess), and potentially a base if required by the specific catalyst system.
-
Reaction: Seal the reactor, purge with N₂, and then pressurize with H₂ (a few bar of H₂ can help maintain catalyst activity). Heat the reactor to the target temperature (e.g., 120-180 °C) with vigorous stirring.[2][4]
-
Monitoring: Monitor the reaction by taking aliquots (if the reactor allows) and analyzing them by GC.
-
Workup: After the desired conversion is reached, cool the reactor to room temperature and carefully vent the pressure.
-
Purification: Filter the reaction mixture to recover the heterogeneous catalyst (which can be washed, dried, and reused). Remove the excess ethanol from the filtrate by rotary evaporation. The remaining crude product can be purified by vacuum distillation or column chromatography as described in Protocol 1.[11]
References
-
Ben-Gurion University Research Portal. (1994). Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. [Link]
-
ResearchGate. (n.d.). Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. [Link]
-
Sci-Hub. (n.d.). N-Ethylation of aniline with ethanol or diethyl carbonate over alkali and alkaline zeolites Y and β. [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
ResearchGate. (n.d.). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. [Link]
-
Semantic Scholar. (2005). N-alkylation of aniline with ethanol over an industrial niobic acid catalyst – influence of water formation on kinetics and selectivity. [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Loba Chemie. (2015). Safety Data Sheet: 4-FLUOROANILINE FOR SYNTHESIS. [Link]
-
ACS Publications. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ACS Publications. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. [Link]
-
ResearchGate. (n.d.). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline with ethanol over an industrial niobic acid catalyst - Influence of water formation on kinetics and selectivity. [Link]
-
GSK. (n.d.). Reductive Amination. [Link]
-
NIH. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. [Link]
-
NIH. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]
-
YouTube. (2025). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. [Link]
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- 9. N-alkylation of aniline with ethanol over an industrial niobic acid catalyst – influence of water formation on kinetics and selectivity | Semantic Scholar [semanticscholar.org]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sci-hub.se [sci-hub.se]
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- 16. lobachemie.com [lobachemie.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
Technical Support Center: Isolating Pure N-ethyl-4-fluoroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the work-up and purification of N-ethyl-4-fluoroaniline. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the successful isolation of a highly pure product.
I. Understanding the Chemistry: The "Why" Behind the "How"
The successful isolation of this compound hinges on a robust understanding of its chemical properties and those of potential impurities. The most common synthetic route to this compound is the reductive amination of 4-fluoroaniline with acetaldehyde.[1] This reaction, while generally efficient, can present challenges in the work-up and purification stages due to the similar properties of the starting materials, the desired product, and potential side-products.
The primary impurities to consider are:
-
Unreacted 4-fluoroaniline: The starting material for the synthesis.
-
Over-alkylation product (N,N-diethyl-4-fluoroaniline): Formed when the product, this compound, reacts further with the ethylating agent.[2]
-
Residual reducing agent and its byproducts: Depending on the chosen reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).[3]
-
Imine intermediate: The intermediate formed between 4-fluoroaniline and acetaldehyde before reduction.
The basicity of the amino group is a key property to leverage during purification. The pKa of the conjugate acid of the parent compound, 4-fluoroaniline, is approximately 4.65, indicating it is a weak base.[4] N-alkylation to this compound is expected to slightly increase the basicity. For comparison, the pKa of the conjugate acid of N-ethylaniline is approximately 5.12.[5][6] This basicity allows for the selective extraction of the amine compounds from a non-polar organic solvent into an acidic aqueous solution.
II. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the work-up and purification of this compound in a question-and-answer format.
A. Work-up and Extraction
Question 1: After quenching my reaction and performing an initial extraction, my organic layer is still contaminated with starting material and other polar impurities. What can I do?
Answer: A standard aqueous work-up may not be sufficient to remove all polar impurities, especially the unreacted 4-fluoroaniline. An acid-base extraction is a highly effective method to separate the basic amine products from non-basic impurities.
-
Expertise & Experience: The rationale behind an acid-base extraction is to protonate the basic amino groups of both 4-fluoroaniline and this compound, forming their corresponding ammonium salts. These salts are highly soluble in the aqueous phase and will partition out of the organic layer. Subsequent basification of the aqueous layer will regenerate the free amines, which can then be back-extracted into a fresh organic solvent.
-
Trustworthiness: This method provides a self-validating system. The successful separation can be monitored by Thin Layer Chromatography (TLC) of the organic layer before and after the acid wash, and of the final product.
Experimental Protocol: Acid-Base Extraction
-
After the reaction is complete, remove the reducing agent (if solid) by filtration.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (e.g., 1 M HCl).[7]
-
Separate the layers. The organic layer now contains non-basic impurities. The acidic aqueous layer contains the protonated product and unreacted starting material.
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 9) by the slow addition of a concentrated base solution (e.g., 10 M NaOH).
-
Extract the basified aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine mixture.
Question 2: I am observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common when working with amines and can be caused by a variety of factors, including the presence of fine particulate matter or surfactants.
-
Expertise & Experience: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of the organic solvent in the aqueous layer.
-
Trustworthiness: This is a standard and widely accepted technique in organic synthesis for resolving emulsions.
Troubleshooting Steps for Emulsions:
-
Add a small amount of brine and gently swirl the separatory funnel.
-
Allow the mixture to stand undisturbed for a longer period.
-
Filter the entire mixture through a pad of Celite® or glass wool.
-
If the emulsion persists, consider centrifugation if the scale of the reaction allows.
B. Purification Techniques
Question 3: My crude product contains both this compound and the over-alkylation product, N,N-diethyl-4-fluoroaniline. How can I separate them?
Answer: Separating the mono- and di-alkylated products can be challenging due to their similar polarities. Fractional distillation under reduced pressure or column chromatography are the most effective methods.
-
Expertise & Experience: The choice between distillation and chromatography depends on the boiling point difference between the two compounds and the scale of the purification. N,N-diethyl-4-fluoroaniline will have a higher boiling point than this compound. If the boiling point difference is significant (>20 °C at the operating pressure), fractional distillation is a viable option, especially for larger quantities. For smaller scales or when the boiling points are very close, column chromatography is preferred.
-
Trustworthiness: Both fractional distillation and column chromatography are fundamental purification techniques in organic chemistry with well-established principles.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel is the most common choice. Due to the basic nature of amines, which can lead to tailing on acidic silica, it is often beneficial to use silica gel that has been treated with a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v), in the eluent.[8]
-
Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. Aim for an Rf value of 0.2-0.3 for the desired this compound.
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial, less polar eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with the less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. The less polar N,N-diethyl-4-fluoroaniline should elute before the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Troubleshooting Column Chromatography for this compound Purification
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate eluent polarity. | Optimize the eluent system using TLC. Try a less polar system if compounds are eluting too quickly, or a more polar system if they are not moving. |
| Tailing of Amine Spot | Interaction of the basic amine with acidic silica gel. | Add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica.[8] |
| Product Irreversibly Sticking to the Column | Strong interaction between the amine and silica gel. | Consider using a less acidic stationary phase, such as alumina (basic or neutral). |
| Co-elution of Product and Impurity | Insufficient resolution of the column. | Use a longer column, a finer grade of silica gel, or a shallower solvent gradient during elution. |
Question 4: I want to purify my this compound by distillation, but I am unsure of the conditions.
Answer: Distillation under reduced pressure (vacuum distillation) is the preferred method for purifying liquid amines like this compound, as it allows for distillation at a lower temperature, preventing decomposition.
-
Trustworthiness: Vacuum distillation is a standard and essential technique for the purification of high-boiling liquids in organic synthesis.[4]
Experimental Protocol: Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are well-sealed with vacuum grease.
-
Add the crude this compound to the distillation flask with a stir bar.
-
Slowly and carefully apply vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the fractions in separate receiving flasks. The first fraction will likely contain any residual solvent and low-boiling impurities.
-
Collect the main fraction of pure this compound at a constant temperature and pressure.
-
Monitor the purity of the fractions by TLC or GC.
III. Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the work-up and purification of this compound.
Caption: Workflow for the work-up and purification of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the N,N-diethyl-4-fluoroaniline byproduct? A1: Over-alkylation is a common issue when the mono-alkylated product is more nucleophilic than the starting amine.[2] To minimize the formation of the diethyl byproduct, you can adjust the stoichiometry of your reactants. Using a slight excess of 4-fluoroaniline relative to acetaldehyde can favor the formation of the mono-ethylated product. Additionally, careful control of the reaction temperature (avoiding excessive heat) can help to reduce the rate of the second ethylation.[2]
Q2: My purified this compound is a pale yellow oil, but I have seen it described as colorless. Is this a problem? A2: Anilines are susceptible to air oxidation, which can result in the formation of colored impurities. A pale yellow color is common and often acceptable for subsequent reactions. If a completely colorless product is required, you can try passing a solution of the compound through a short plug of silica gel or activated carbon, or re-distilling it. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help to prevent discoloration over time.
Q3: Can I use crystallization to purify this compound? A3: Since this compound is a liquid at room temperature, direct crystallization is not feasible. However, you can convert it to a solid salt, such as the hydrochloride or hydrobromide salt, by treating a solution of the amine with the corresponding acid.[4] This salt can then be purified by recrystallization from a suitable solvent system. After recrystallization, the pure amine can be recovered by dissolving the salt in water, basifying the solution, and extracting the free amine with an organic solvent.[4]
Q4: What are the key safety precautions when working with this compound? A4: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated fume hood. Based on the data for the parent compound, 4-fluoroaniline, it is expected to be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific compound before use.
V. References
-
PubChem. N-Ethylaniline. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound N-Ethylaniline (FDB004541). [Link]
-
Boston University. Reductive Amination Reaction. [Link]
-
ResearchGate. Aniline Alkylation over Solid Acid Catalysts. [Link]
-
ACS Publications. Organic Process Research & Development Vol. 28 No. 7. [Link]
-
Unknown Source. Column chromatography. (Link not available)
-
ACS Publications. Organic Process Research & Development Vol. 28 No. 5. [Link]
-
Amrita Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). [Link]
-
ChemBAM. Purification by fractional distillation. [Link]
-
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
ResearchGate. Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react.... [Link]
-
Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Chemsrc. 4-Fluoroaniline. [Link]
-
Reddit. Column chromatography - which eluent system?. [Link]
-
ResearchGate. 4-Fluoroanilines: Synthesis and Decomposition | Request PDF. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Magritek. Column Chromatography. [Link]
-
National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
University of Rochester. Workup: Amines. [Link]
-
Indian Academy of Sciences. Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ACS Publications. Organic Process Research & Development Vol. 29 No. 6. [Link]
-
Wikipedia. 4-Fluoroaniline. [Link]
-
ScienceGate. Organic Process Research & Development. [Link]
-
YouTube. Reductive Amination. [Link]
-
ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Chemistry LibreTexts. B. Column Chromatography. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Myers Group, Harvard University. Myers Chem 115. [Link]
-
National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
WordPress. Reductive Amination. [Link]
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- 9. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
Identifying impurities in N-ethyl-4-fluoroaniline by LC-MS
An authoritative guide for researchers, scientists, and drug development professionals on the robust identification and characterization of impurities in N-ethyl-4-fluoroaniline utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). This technical support guide is structured to provide practical, field-proven insights in a direct question-and-answer format, addressing common challenges and ensuring scientific integrity throughout the analytical workflow.
Introduction: The Critical Role of Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of impurities in new drug substances.[3][4][5] This guide provides a comprehensive framework for leveraging LC-MS to detect, identify, and quantify these impurities, aligning with stringent regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of an impurity analysis strategy.
Q1: What are the likely impurities in a sample of this compound?
A1: Impurities can be categorized into three main groups: process-related impurities, degradation products, and residual materials.[3][6]
-
Process-Related Impurities: These arise from the chemical synthesis route.[4] For this compound, which is often synthesized from 4-fluoroaniline, potential impurities include:
-
Unreacted Starting Materials: 4-fluoroaniline.
-
Over-Alkylated By-products: N,N-diethyl-4-fluoroaniline.
-
Isomeric Impurities: Positional isomers such as N-ethyl-2-fluoroaniline or N-ethyl-3-fluoroaniline, depending on the synthesis starting materials.
-
Related Substances: Aniline, which can be formed from dehalogenation reactions.[7]
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[8] Forced degradation studies are essential to proactively identify these potential degradants.[9][10]
-
Inorganic Impurities and Residual Solvents: This category includes reagents, catalysts, heavy metals, and solvents used during synthesis and purification.[3][6] While LC-MS is not the primary tool for all of these, their presence can sometimes be inferred from adduct formation in the mass spectrometer.
Q2: Why is LC-MS the preferred technique for this analysis?
A2: LC-MS is the gold standard for several reasons:
-
Specificity & Sensitivity: It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of Mass Spectrometry (MS).[1][6] This allows for the detection of trace-level impurities, even those co-eluting with the main peak.
-
Structural Information: MS provides mass-to-charge ratio (m/z) data, which is a fundamental physical property of an impurity. High-resolution mass spectrometry (HRMS) can provide an elemental composition, and tandem MS (MS/MS) yields fragmentation patterns that are crucial for structural elucidation of unknown impurities.[6]
-
Versatility: HPLC is suitable for a wide range of organic molecules, including those that are non-volatile or thermally labile, making it more broadly applicable than Gas Chromatography (GC) for complex impurity profiles.[11]
Q3: What are the regulatory thresholds I need to be aware of for impurities?
A3: The ICH Q3A(R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5] The thresholds are based on the maximum daily dose (MDD) of the drug substance.
| Threshold Type | Threshold (for MDD ≤ 2 g/day ) | Action Required |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[12] |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | The structure of any impurity at or above this level must be determined.[12] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | Any impurity at or above this level must be assessed for safety through toxicological studies.[12][13] |
Note: These are general thresholds; specific limits may vary. Always consult the latest ICH guidelines.[3][5]
Section 2: The Analytical Workflow: A Step-by-Step Guide
A successful impurity analysis campaign follows a logical and systematic workflow. Each step is critical for generating reliable and reproducible data. The entire process must be governed by a robust validation protocol to ensure the method is suitable for its intended purpose.[14][15][16]
Caption: General workflow for LC-MS impurity identification.
Section 3: Detailed Experimental Protocols
Reproducible results depend on meticulously detailed methodologies.[1]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound to generate potential degradation products and to demonstrate the specificity (stability-indicating nature) of the analytical method.[8][9] A degradation of 5-20% is generally considered appropriate.[8]
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[17]
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control Samples: Prepare a control sample (1 mL stock solution + 1 mL of 50:50 acetonitrile:water) and store it under normal conditions alongside the stressed samples.
-
Analysis: Analyze all samples by LC-MS, ensuring the main peak is sufficiently degraded and new impurity peaks are observed.
Protocol 2: Representative LC-MS Method
Objective: To achieve chromatographic separation of this compound from its potential process-related and degradation impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, e.g., Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)[18] | C18 columns provide excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape.[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low UV cutoff and good elution strength. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate for 5 min | A gradient is necessary to elute a wide range of impurities with varying polarities. |
| Flow Rate | 0.8 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times and improves peak shape.[18] |
| Injection Vol. | 5 µL | A small injection volume minimizes column overload and peak distortion. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The amine group on this compound is basic and readily protonated in positive mode. |
| MS Scan Mode | Full Scan (m/z 100-500) and data-dependent MS/MS on top 3 most intense ions | Full scan detects all ions, while MS/MS provides fragmentation data for structural identification. |
Section 4: Troubleshooting Guide
Even with a robust method, issues can arise. This section provides solutions to common problems in a Q&A format.
Caption: A decision tree for common LC-MS troubleshooting scenarios.
Q: My peaks are tailing. What is the cause and how do I fix it?
A: Peak tailing for an amine like this compound is often caused by secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH protonates the amine, minimizing unwanted interactions. If the problem persists, consider using a column with advanced end-capping or a different stationary phase.[20]
Q: I'm seeing significant retention time shifts between injections. Why?
A: Inconsistent retention times are typically due to issues with the mobile phase or the column.[20]
-
Solutions:
-
Mobile Phase: Ensure your mobile phase is fresh and properly mixed. Organic solvent evaporation can change the composition over time, affecting retention.[21]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 5-10 column volume flush is recommended.
-
Temperature: Check that the column oven temperature is stable and consistent.[6]
-
Q: My signal intensity is low or inconsistent. What should I check?
A: Low signal can be a symptom of ion suppression or instrument contamination.[19][20]
-
Solutions:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of your target analyte.[20] Dilute your sample or improve sample cleanup procedures.
-
Source Contamination: Non-volatile salts or sample components can build up in the ESI source, blocking the ion path.[19] Perform routine cleaning of the ion source components (e.g., capillary, cone) as per the manufacturer's instructions.[21]
-
Q: I see multiple peaks in my mass spectrum for a single chromatographic peak (e.g., M+23, M+39). What are these?
A: These are adduct ions, which are very common in ESI-MS.[22][23] They are formed when your analyte molecule associates with ions present in the mobile phase or leached from the system.
-
Common Adducts: The protonated molecule [M+H]⁺ is expected. You may also see sodium [M+Na]⁺ (mass shift of +22.99) and potassium [M+K]⁺ (mass shift of +38.96) adducts.[24][25]
-
Solution: While often unavoidable, their formation can be minimized by using high-purity, LC-MS grade solvents and additives and ensuring a clean system.[20] Recognizing these adducts is key to avoiding misidentification of impurities.
Section 5: Data Interpretation
Identifying an Unknown Impurity
The molecular weight of this compound is 139.17 g/mol , and its monoisotopic mass is 139.0797 Da.[26] When an unknown peak is detected, the first step is to examine its mass spectrum.
-
Determine the Molecular Ion: Look for the [M+H]⁺ ion. Also, check for common adducts to confirm the molecular weight of the unknown.
-
Propose an Elemental Formula: Use high-resolution mass spectrometry (HRMS) data to generate a plausible elemental formula.
-
Analyze the Fragmentation (MS/MS): The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentations would include:
-
Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group.
-
Loss of Ethene: A common pathway for ethylamines, resulting in the loss of C₂H₄ (28 Da).
-
Caption: Plausible ESI+ fragmentation pathways for this compound.
By comparing the mass, formula, and fragmentation of an unknown impurity to potential structures (e.g., N,N-diethyl-4-fluoroaniline, 4-fluoroaniline), a confident identification can be made. If a reference standard is available, its retention time and mass spectrum should be compared for definitive confirmation.[14]
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. (n.d.). Benchchem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.).
- ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). YouTube.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
- LCMS Troubleshooting: 14 Best Practices for Labor
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Allied Sciences.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). Benchchem.
- The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (n.d.).
- Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modul
- This compound. (n.d.). PubChem.
- How to Avoid Problems in LC–MS. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.).
- 4-Fluoroaniline synthesis. (n.d.). ChemicalBook.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (n.d.). Benchchem.
- Sourcing 3-Fluoroaniline: Key Considerations for Chemical Buyers. (n.d.). Autech.
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Technical Support Center: Strategies for Successful N-Alkylation of 4-Fluoroaniline
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the N-alkylation of 4-fluoroaniline. This resource is designed to provide in-depth, field-proven insights and practical solutions to overcome the inherent reactivity issues of this valuable synthetic building block.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the N-alkylation of 4-fluoroaniline.
Q1: Why is my N-alkylation of 4-fluoroaniline so sluggish compared to aniline?
The primary reason for the poor reactivity of 4-fluoroaniline lies in the electronic properties of the fluorine substituent. Fluorine is a highly electronegative atom, and its presence on the aniline ring has two main effects:
-
Inductive Electron Withdrawal: The fluorine atom pulls electron density away from the aromatic ring through the sigma bond network. This effect is most pronounced at the para-position, where the amino group is located.
-
Decreased Nucleophilicity: The withdrawal of electron density deactivates the amino group, making it less nucleophilic and therefore less reactive towards electrophilic alkylating agents.[1][2]
This reduced nucleophilicity is the fundamental hurdle that needs to be overcome for successful N-alkylation.
Q2: What are the most common side reactions to watch out for?
The most prevalent side reaction in the N-alkylation of anilines, including 4-fluoroaniline, is over-alkylation .[3] This leads to the formation of di-alkylated and, in some cases, tri-alkylated products. This occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting 4-fluoroaniline, making it more susceptible to further alkylation.[3]
Q3: What are the main strategies to improve the success rate of N-alkylation with 4-fluoroaniline?
There are several effective strategies to enhance the N-alkylation of electron-deficient anilines like 4-fluoroaniline:
-
Reductive Amination: This is a highly reliable method that involves the reaction of 4-fluoroaniline with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired N-alkylated amine.[4][5][6] This method offers excellent control over mono-alkylation.[3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is exceptionally well-suited for forming C-N bonds with a wide range of substrates, including those with electron-withdrawing groups.[7][8][9]
-
"Borrowing Hydrogen" Catalysis: This atom-economical approach utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst (e.g., ruthenium, iridium, or manganese).[10][11][12]
-
Phase-Transfer Catalysis for Direct Alkylation: When using traditional alkyl halides, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases, often leading to improved yields.[13]
Troubleshooting Guide: From Low Yields to No Reaction
This section provides a systematic approach to troubleshooting common issues encountered during the N-alkylation of 4-fluoroaniline.
Issue 1: Very Low to No Product Formation
If you are observing minimal or no conversion of your 4-fluoroaniline, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring for potential side reactions or decomposition.[3] 2. Switch to a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups. |
| Inappropriate Reaction Conditions | 1. Optimize the Solvent: Experiment with different solvents to ensure adequate solubility of all reactants and compatibility with the reaction chemistry.[3] 2. Screen Different Bases (for methods requiring a base): The choice of base is critical. For Buchwald-Hartwig amination, common bases include sodium tert-butoxide, potassium carbonate, or cesium carbonate. The strength and solubility of the base can significantly impact the reaction rate. |
| Catalyst Inactivity (for catalytic methods) | 1. Screen Different Catalysts/Ligands: For Buchwald-Hartwig amination, the choice of palladium precursor and phosphine ligand is crucial. For electron-deficient anilines, bulky, electron-rich ligands are often more effective.[8] 2. Check for Catalyst Poisoning: Ensure all reagents and solvents are pure and dry. Impurities can deactivate the catalyst.[3] |
| Poor Reagent Purity | 1. Verify Starting Material Quality: Use freshly purified 4-fluoroaniline and alkylating agent. Impurities in the starting materials can inhibit the reaction.[3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding N-alkylation of 4-fluoroaniline.
Caption: A decision-making workflow for troubleshooting N-alkylation of 4-fluoroaniline.
Issue 2: Significant Over-Alkylation
If you are forming a substantial amount of the di-alkylated product, employ the following strategies to favor mono-alkylation:
| Potential Cause | Troubleshooting Steps |
| Unfavorable Stoichiometry | 1. Use an Excess of 4-Fluoroaniline: Employing a large excess of the aniline relative to the alkylating agent can statistically favor mono-alkylation.[3] |
| Reactive Mono-alkylated Product | 1. Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first.[3] 2. Choose a Less Polar Solvent: A less polar solvent may help to disfavor the formation of the more polar di-alkylated product.[3] |
| Highly Reactive Alkylating Agent | 1. Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive alkylating agent to gain more control over the reaction.[3] |
| Inappropriate Method | 1. Switch to Reductive Amination: This method is inherently more selective for mono-alkylation as the imine is formed in situ and then reduced.[3][6] |
Recommended Experimental Protocols
The following are detailed, step-by-step protocols for two of the most effective methods for the N-alkylation of 4-fluoroaniline.
Protocol 1: Reductive Amination for N-Isopropylation of 4-Fluoroaniline
This one-pot procedure is operationally simple and generally provides good yields of the mono-alkylated product.[4]
Reaction Scheme: 4-Fluoroaniline + Acetone --(in situ imine formation)--> Imine --(NaBH₄)--> N-Isopropyl-4-fluoroaniline
Materials:
-
4-Fluoroaniline
-
Acetone
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Round-bottomed flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a round-bottomed flask, add 4-fluoroaniline (1 equivalent) and acetone (1.2 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-isopropyl-4-fluoroaniline.
Protocol 2: Buchwald-Hartwig Amination
This palladium-catalyzed method is highly versatile and can be adapted for a wide range of alkylating agents (aryl or alkyl halides/triflates).[7][8]
Reaction Scheme: 4-Fluoroaniline + R-X --(Pd catalyst, ligand, base)--> N-Alkyl-4-fluoroaniline
Materials:
-
4-Fluoroaniline
-
Alkyl or Aryl Halide/Triflate (R-X)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst)
-
Phosphine Ligand (e.g., a bulky, electron-rich biarylphosphine ligand)
-
Base (e.g., Sodium tert-butoxide, K₂CO₃, or Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add 4-fluoroaniline (1.2 equivalents) and the alkyl/aryl halide (1 equivalent).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Buchwald-Hartwig Catalytic Cycle
The following diagram outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
- BenchChem. (2025). Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
- Google Patents. (n.d.). CN102993027B - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline.
- BenchChem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Guidechem. (n.d.). What are the applications of 4-Fluoroaniline in chemical production?
- Chemical Communications (RSC Publishing). (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis.
- PMC - NIH. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- ResearchGate. (2025). Catalytic N-Alkylation of Anilines.
- ResearchGate. (2025). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- The University of Groningen research portal. (2014). Iron catalysed direct alkylation of amines with alcohols.
- Organic Letters - ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- The Journal of Physical Chemistry A - ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
- PMC - NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Chemical Society Reviews (RSC Publishing). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
- Wikipedia. (n.d.). Reductive amination.
- Ben-Gurion University Research Portal. (1994). Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol.
- BenchChem. (n.d.). 4-Fluoroaniline | 371-40-4.
- NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- MDPI. (n.d.). N-Dealkylation of Amines.
- CAMEO Chemicals. (n.d.). 4-FLUOROANILINE.
- Chemistry LibreTexts. (2023). Reductive Amination.
- Myers Chem 115. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
- Wikipedia. (n.d.). 4-Fluoroaniline.
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- 13. CN102993027B - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for N-ethyl-4-fluoroaniline Analysis
In the landscape of pharmaceutical development, the purity and quality of synthetic intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). N-ethyl-4-fluoroaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Consequently, a robust and reliable analytical method for its quantification and impurity profiling is not just a matter of quality control, but a regulatory necessity.
This guide provides a comprehensive comparison of the critical validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple checklist of validation protocols. Instead, this guide will delve into the scientific rationale behind the experimental choices, ensuring a self-validating system that is both scientifically sound and compliant with global regulatory standards. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2]
The Analytical Challenge: Why a Validated Method is Non-Negotiable
This compound, like many aromatic amines, is susceptible to degradation under various stress conditions, potentially leading to the formation of impurities that could be carried through the synthetic process. A validated, stability-indicating HPLC method is therefore essential to separate and quantify the parent compound from its potential degradation products and process-related impurities.[3][4] This ensures that the quality of the intermediate is maintained throughout its lifecycle.
Designing the HPLC Method: A Comparative Approach
While a specific monograph for this compound may not be readily available, a scientifically sound starting point can be derived from methods developed for structurally similar compounds, such as 4-fluoroaniline.[5][6] The proposed method for validation is as follows:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase is well-suited for the separation of moderately polar aromatic amines. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid provides good peak shape and ionization efficiency if mass spectrometry is used for peak identification. Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 30% B to 80% B over 15 min | A gradient elution is chosen to ensure the elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic amines typically exhibit strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume to minimize band broadening. |
This method serves as our foundation for the subsequent validation studies. An alternative approach for volatile impurities could involve Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and structural information.[6] However, HPLC is generally more versatile for non-volatile or thermally labile impurities.[6]
The Validation Workflow: A Step-by-Step Approach
The validation of our HPLC method will follow a logical progression, as outlined in the workflow diagram below. Each step is designed to build upon the previous one, culminating in a comprehensive data package that demonstrates the method's suitability for its intended purpose.
Caption: A typical workflow for HPLC method validation, from development to routine implementation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental protocols and expected outcomes for each of the core validation parameters as mandated by ICH Q2(R2).[7][8][9]
Specificity (Forced Degradation Studies)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is a critical component of a stability-indicating method.[4][11][12]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol.
-
Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2) between the this compound peak and all degradation product peaks.
-
The peak purity of the this compound peak in the stressed samples should pass the acceptance criteria of the PDA software, indicating no co-eluting peaks.
-
A reasonable level of degradation (typically 5-20%) should be achieved to demonstrate the method's stability-indicating nature.[13]
Linearity and Range
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
| Parameter | This compound | Alternative Method (e.g., for an Impurity) |
| Linearity Range | 50 - 150 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 |
Accuracy
Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Spike Samples: Prepare placebo samples (if a drug product) or a blank matrix and spike with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: Prepare three replicate samples at each concentration level and analyze them.
-
Data Analysis: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria:
| Parameter | Repeatability | Intermediate Precision |
| Number of Replicates | n=6 | n=6 (different day/analyst) |
| RSD (%) | ≤ 2.0% | ≤ 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
Experimental Protocol:
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14]
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
| Parameter | This compound | Alternative Method (e.g., for a Genotoxic Impurity) |
| LOD | ~0.05 µg/mL | ~0.2 ng/mL[5] |
| LOQ | ~0.15 µg/mL | ~0.6 ng/mL |
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analysis: Analyze a system suitability solution and a sample under each varied condition.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established acceptance criteria.
-
The results of the sample analysis should not be significantly affected by the variations.
System Suitability: The Daily Check for Method Performance
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and verifying that key parameters meet the pre-defined criteria.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest eluting peak) |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
These criteria are in line with the general expectations outlined in USP General Chapter <621> on Chromatography.[16][17][18]
Conclusion: A Foundation of Quality
The validation of an HPLC method for the analysis of this compound is a multifaceted process that underpins the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, we can establish a high degree of confidence in the analytical data generated. This guide has provided a comprehensive framework, grounded in regulatory expectations and scientific principles, for the successful validation of a stability-indicating HPLC method. The presented protocols and acceptance criteria serve as a robust starting point for any laboratory tasked with the critical analysis of this important synthetic intermediate.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharma's Almanac. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]
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A Comparative Reactivity Analysis: N-ethyl-4-fluoroaniline vs. 4-fluoroaniline
Introduction
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, aniline derivatives serve as foundational building blocks.[1][2] The strategic modification of the aniline scaffold allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, basicity, and lipophilicity.[3] This guide presents an in-depth comparative analysis of two structurally similar yet electronically distinct aniline derivatives: N-ethyl-4-fluoroaniline and 4-fluoroaniline.
While both molecules share a 4-fluorophenyl moiety, the substitution on the amino group—an ethyl group versus a hydrogen atom—introduces significant differences in their electronic and steric profiles. Understanding these differences is paramount for chemists aiming to control reaction outcomes, optimize synthetic routes, and design novel molecules with desired properties. This document will explore the theoretical underpinnings of their reactivity, provide supporting experimental data and protocols, and offer insights into the practical implications of these differences for chemical synthesis.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of an aniline derivative is primarily governed by the electron density on two key sites: the nitrogen atom of the amino group and the aromatic ring. The substituents on both the nitrogen and the ring modulate this electron density through a combination of inductive and resonance effects.
-
4-Fluoroaniline : The fluorine atom at the para-position exerts a dual electronic influence. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that deactivates the ring and decreases the basicity of the nitrogen atom.[4][5] Conversely, its lone pairs can participate in resonance, donating electron density to the ring (+R effect). For halogens, the inductive effect typically outweighs the resonance effect. The primary amino group (-NH₂) is a powerful activating group due to the delocalization of the nitrogen's lone pair into the aromatic system (+R effect), which significantly increases electron density at the ortho and para positions, directing electrophilic attack to these sites.[6][7]
-
This compound : This molecule retains the electronic effects of the 4-fluoro substituent. However, the key difference is the N-ethyl group. Alkyl groups, like ethyl, are electron-donating through an inductive effect (+I).[3][8] This +I effect pushes electron density onto the nitrogen atom. Consequently, this increased electron density makes the nitrogen lone pair more available for donation, thereby increasing both its basicity and nucleophilicity compared to the unsubstituted amino group of 4-fluoroaniline.[3] This enhanced electron density on the nitrogen also leads to a stronger +R effect, further activating the aromatic ring towards electrophilic substitution. A minor counteracting factor is the steric hindrance introduced by the ethyl group, which can slightly impede reactions at the nitrogen center or the ortho positions of the ring.
The interplay of these electronic effects is visually summarized in the diagram below.
Caption: Dominant electronic effects in this compound and 4-fluoroaniline.
Comparative Reactivity Analysis
Reactivity at the Nitrogen: Basicity and Nucleophilicity
The most direct consequence of the ethyl group's +I effect is an increase in the basicity of the nitrogen atom. Basicity, quantified by the pKa of the conjugate acid, is a measure of the amine's ability to accept a proton. A higher pKa indicates a stronger base. While aromatic amines are significantly weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the ring, N-alkylation consistently increases basicity over the parent aniline.[8][9]
This increased electron density also enhances the nitrogen's nucleophilicity, its ability to attack an electrophilic carbon. A classic reaction to probe this is N-acylation , the formation of an amide.
Causality in Experimental Choice: N-acylation with acetic anhydride is an excellent model reaction for comparison. It is typically a rapid, high-yielding reaction that proceeds under mild conditions.[10] The reaction rate is directly proportional to the nucleophilicity of the amine nitrogen. Therefore, this compound is predicted to react faster with acetic anhydride than 4-fluoroaniline.
| Property/Parameter | 4-Fluoroaniline | This compound | Rationale for Difference |
| Molecular Formula | C₆H₆FN | C₈H₁₀FN | Addition of an ethyl group. |
| Molecular Weight | 111.12 g/mol | 139.17 g/mol [11] | Addition of a C₂H₅ group. |
| Predicted Basicity | Lower | Higher | The +I effect of the ethyl group increases electron density on the nitrogen.[3] |
| Predicted N-Acylation Rate | Slower | Faster | Higher nucleophilicity of the nitrogen due to the electron-donating ethyl group. |
| Predicted EAS Reactivity | Lower | Higher | The stronger activating effect of the -NHEt group compared to -NH₂.[12] |
Table 1: Comparative summary of properties and predicted reactivity.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The amino group (-NH₂) and the ethylamino group (-NHEt) are both potent activating groups for electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho and para positions.[6] The activating nature stems from the ability of the nitrogen's lone pair to be delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion).
Due to the +I effect of the ethyl group, the nitrogen in this compound is more electron-rich. This enhances its ability to donate electron density into the ring via resonance, making the -NHEt group a stronger activator than the -NH₂ group. Consequently, This compound is expected to undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, at a faster rate than 4-fluoroaniline. [12]
It is crucial to note, however, that under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃), the amine group can be protonated to form an anilinium ion (-NH₂Et⁺). This protonated group is strongly deactivating and a meta-director, which can complicate the reaction outcome.[7][13]
Experimental Protocol: Comparative N-Acylation
This protocol provides a self-validating system to compare the reactivity of the two anilines. The progress can be monitored by Thin-Layer Chromatography (TLC), where the disappearance of the starting aniline and the appearance of the less polar amide product can be tracked over time.
Objective: To synthesize N-(4-fluorophenyl)acetamide and N-ethyl-N-(4-fluorophenyl)acetamide and compare the relative reaction times.
Materials:
-
4-Fluoroaniline (1.00 g, 9.00 mmol)[1]
-
This compound (1.25 g, 9.00 mmol)
-
Acetic Anhydride (1.0 mL, 10.8 mmol per reaction)[1]
-
Dichloromethane (DCM), 20 mL per reaction
-
N,N-Diisopropylethylamine (DIPEA), 3.14 mL, 18.0 mmol (optional, as a non-nucleophilic base)[1]
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel), developing chamber
-
Eluent for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
Set up two identical 50 mL round-bottom flasks with magnetic stir bars.
-
In Flask A, add 4-fluoroaniline (1.00 g, 9.00 mmol) and DCM (20 mL).[1]
-
In Flask B, add this compound (1.25 g, 9.00 mmol) and DCM (20 mL).
-
(Optional but recommended for consistency) To each flask, add DIPEA (3.14 mL, 18.0 mmol) to act as an acid scavenger.[1]
-
-
Reaction Initiation:
-
Stir both solutions at room temperature.
-
To each flask, add acetic anhydride (1.0 mL, 10.8 mmol) simultaneously (or as close as possible). Start a timer.[1]
-
-
Monitoring the Reaction:
-
Immediately spot a sample from each flask onto a TLC plate (t=0).
-
Every 5 minutes, take a small aliquot from each reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate in the eluent system and visualize under UV light. The product (acetamide) will appear as a new, less polar spot (higher Rf) than the starting aniline.
-
The reaction is complete when the starting aniline spot is no longer visible. Record the completion time for each reaction. This compound is expected to show a faster conversion.
-
-
Workup and Isolation:
-
Once a reaction is complete, quench it by adding deionized water (5 mL).[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).[1]
-
Combine the organic layers for each reaction separately.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude product.[1]
-
-
Purification and Characterization:
-
The resulting acetamides are often stable, crystalline solids and can be purified by recrystallization if necessary.[14]
-
Characterize the products via melting point and spectroscopic methods (e.g., IR, NMR) to confirm their identity.
-
Caption: Experimental workflow for the comparative N-acylation of anilines.
Conclusion
The substitution of a hydrogen atom with an ethyl group on the nitrogen of 4-fluoroaniline has a predictable and significant impact on its chemical reactivity. This compound is demonstrably the more reactive of the two compounds in reactions involving both the nitrogen atom and the aromatic ring.
-
At the Nitrogen Center: The electron-donating inductive effect of the ethyl group enhances the nucleophilicity and basicity of the nitrogen, leading to faster reaction rates in processes like N-acylation.
-
At the Aromatic Ring: The enhanced electron-donating character of the -NHEt group makes it a more potent activator for electrophilic aromatic substitution compared to the -NH₂ group.
These fundamental differences are critical for synthetic chemists. The choice between this compound and 4-fluoroaniline will depend on the specific transformation desired. The higher reactivity of the N-ethyl derivative can be leveraged to achieve faster reactions or to enable transformations that are sluggish with the primary aniline. Conversely, the lower reactivity of 4-fluoroaniline might be advantageous in complex syntheses where greater selectivity and avoidance of over-reaction are required. This guide provides the theoretical basis and practical framework for making such informed decisions in a research and development setting.
References
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Wikipedia. 4-Fluoroaniline. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of 4-Fluoroaniline as a Versatile Organic Synthesis Building Block. Available at: [Link]
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Chemistry Steps. Basicity of Amines. Available at: [Link]
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Shaanxi Bloom Tech Co., Ltd. Is Aniline More Basic Than N-Methylaniline?. Available at: [Link]
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Boumoud, T., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
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Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]
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Chemistry LibreTexts. 24.4: Basicity of Arylamines. Available at: [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
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Shaanxi Bloom Tech Co., Ltd. Which chemical processes is 4-Fluoroaniline capable of participating in?. Available at: [Link]
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APlusTopper. How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline?. Available at: [Link]
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Quora. Why does aniline react faster than nitro benzene in an electronic substitution reaction?. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. Available at: [Link]
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Chemistry Steps. Reactions of Aniline. Available at: [Link]
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Reddit. Effect of substituents on aniline's hydrogen bond. Available at: [Link]
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ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. Available at: [Link]
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Master Organic Chemistry. Nucleophilicity Trends of Amines. Available at: [Link]
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International Union of Crystallography. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). Available at: [Link]
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Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available at: [Link]
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ResearchGate. Effect of the nature and strength of H-bonding in anilide/aniline/anilinium complexes on the electronegativity of NH-/NH2/NH3+ groups. Available at: [Link]
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Pearson+. Protonation of aniline slows electrophilic aromatic substitution. Available at: [Link]
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A Comparative Guide to N-ethyl-4-fluoroaniline and N-methyl-4-fluoroaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle modification of a functional group can dramatically alter a molecule's synthetic pathway and its final properties. This guide provides an in-depth comparison of two closely related aniline derivatives: N-ethyl-4-fluoroaniline and N-methyl-4-fluoroaniline. While differing by only a single methylene unit, the choice between an N-ethyl and an N-methyl group has significant implications for reaction kinetics, steric interactions, and ultimately, the biological and material characteristics of the resulting compounds.
This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, offering field-proven insights for strategic decision-making in your synthetic endeavors.
I. Synthesis: Pathways and Practicalities
The most common and efficient routes to N-alkylated 4-fluoroanilines are direct N-alkylation of 4-fluoroaniline or reductive amination. Both methods are effective for installing methyl and ethyl groups, but the choice of reagents and reaction conditions can influence yield, purity, and scalability.
Synthetic Approach 1: Direct N-Alkylation
Direct alkylation involves the reaction of 4-fluoroaniline with an alkyl halide (e.g., methyl iodide or ethyl bromide) in the presence of a base. While straightforward, this method faces the significant challenge of over-alkylation, leading to the formation of the tertiary amine (N,N-dialkylated) byproduct. Controlling stoichiometry and reaction conditions is critical to maximizing the yield of the desired secondary amine.
Synthetic Approach 2: Reductive Amination
Reductive amination is often the preferred method for achieving clean, mono-alkylation.[1][2] This one-pot reaction involves the initial formation of an imine or enamine from 4-fluoroaniline and an aldehyde (formaldehyde for methylation, acetaldehyde for ethylation), which is then reduced in situ to the corresponding amine.[1][3] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are ideal as they selectively reduce the iminium ion without affecting the carbonyl group of the starting aldehyde.[3][4]
Caption: General workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol: Reductive Amination for this compound
-
Materials: 4-fluoroaniline, acetaldehyde, sodium triacetoxyborohydride (STAB), 1,2-dichloroethane (DCE), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 4-fluoroaniline (1.0 eq) in 1,2-dichloroethane (DCE), add acetaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent, preventing over-reduction and compatible with the acidic byproduct of the reaction, acetic acid.[4]
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield this compound.
-
A similar protocol can be followed for N-methyl-4-fluoroaniline by substituting acetaldehyde with formaldehyde or its equivalent, paraformaldehyde.
Table 1: Comparison of Synthetic Parameters
| Parameter | This compound | N-methyl-4-fluoroaniline | Key Considerations |
| Alkylating Agent | Acetaldehyde (Reductive Amination) or Ethyl Halide (Direct Alkylation) | Formaldehyde (Reductive Amination) or Methyl Halide (Direct Alkylation) | Acetaldehyde is a liquid, while formaldehyde is a gas (often used as a solution or polymer). This affects handling and stoichiometry. |
| Typical Yield | 70-85% (Reductive Amination) | 75-90% (Reductive Amination) | N-methylation is often slightly higher yielding due to the lower steric hindrance and higher reactivity of formaldehyde. |
| Purification | Column Chromatography | Column Chromatography | Both products are oils or low-melting solids. Separation from starting material and dialkylated byproduct is key. The boiling point difference is small, making distillation challenging for high purity. |
| Boiling Point | Not readily available | 79 °C / 11 mmHg[5] | The ethyl analog will have a higher boiling point due to increased molecular weight and van der Waals forces. |
II. Comparative Reactivity and Physicochemical Properties
The addition of a single carbon atom significantly impacts the steric and electronic environment around the nitrogen atom, influencing the molecule's reactivity, basicity, and physical properties.
Electronic Effects vs. Steric Hindrance
Both methyl and ethyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom compared to the parent 4-fluoroaniline. This enhances the nucleophilicity and basicity of the amine. The ethyl group has a slightly stronger inductive effect than the methyl group.
However, the more critical differentiating factor is steric hindrance. The ethyl group, with its greater conformational flexibility and larger volume, presents a more significant steric shield around the nitrogen lone pair.[6] This can hinder the approach of electrophiles and other reactants.
Caption: Steric bulk comparison: N-ethyl vs. N-methyl group.
This interplay means that for reactions highly sensitive to steric bulk (e.g., ortho-lithiation or reactions with bulky electrophiles), N-methyl-4-fluoroaniline will typically react faster than its ethyl counterpart. Conversely, in reactions where the slightly higher basicity of the ethyl-substituted amine is dominant, it may show enhanced reactivity, provided the steric demands are low.
Table 2: Comparative Physicochemical and Reactivity Profile
| Property | This compound | N-methyl-4-fluoroaniline | Scientific Rationale |
| Molecular Weight | 139.17 g/mol [7][8] | 125.14 g/mol [9] | Difference of a CH₂ group. |
| Basicity (pKa of conjugate acid) | Slightly higher | Slightly lower | The ethyl group has a stronger electron-donating inductive effect than the methyl group, increasing electron density on the nitrogen. |
| Nucleophilicity | Context-dependent | Context-dependent | Generally higher due to lower steric hindrance, but slightly lower basicity. Often more reactive with sterically demanding electrophiles.[10] |
| Steric Hindrance | Higher | Lower | The ethyl group is larger and has more rotational freedom, creating a greater steric shield around the nitrogen.[6] |
| Lipophilicity (LogP) | Higher | Lower | The additional nonpolar ethyl group increases the molecule's affinity for nonpolar environments. |
| Metabolic Stability | Potentially higher | Potentially lower | The N-methyl group is more susceptible to N-demethylation by cytochrome P450 enzymes. The ethyl group can sometimes block or slow this metabolic pathway. |
III. Applications in Drug Discovery and Materials Science
The choice between an N-ethyl and N-methyl-4-fluoroaniline building block is a strategic one, directly influencing the properties of the final active pharmaceutical ingredient (API) or material.[11]
-
In Medicinal Chemistry: The fluorine atom itself is a bioisostere for a hydrogen atom but with profound electronic effects that can enhance binding affinity, block metabolic oxidation, and improve pharmacokinetic properties.[12][13]
-
N-Methyl: The N-methyl group is a common feature in many CNS-active drugs. However, it is a well-known site of metabolic N-demethylation. Using N-methyl-4-fluoroaniline might be preferred when rapid metabolism is desired or when exploring structure-activity relationships around this motif.
-
N-Ethyl: Substituting to an N-ethyl group can be a deliberate strategy to improve metabolic stability by sterically hindering the N-dealkylation process. This can lead to a longer half-life and improved drug exposure. The increased lipophilicity of the ethyl group can also enhance membrane permeability, which is crucial for oral bioavailability and CNS penetration.
-
-
In Materials Science: In the synthesis of polymers or functional materials, these anilines can be incorporated into polymer backbones or used as precursors for dyes and electronic materials. The size of the N-alkyl group can influence polymer chain packing, solubility, and thermal properties. The N-methyl analog, being smaller, might allow for more ordered packing in certain crystalline materials.
IV. Conclusion
While this compound and N-methyl-4-fluoroaniline are structurally very similar, they are not interchangeable in synthesis. The decision to use one over the other should be based on a careful analysis of the subsequent synthetic steps and the desired properties of the final product.
-
Choose N-methyl-4-fluoroaniline when lower steric hindrance is required for a subsequent reaction, or when exploring a well-established pharmacophore where the N-methyl group is essential for activity.
-
Choose this compound as a strategic option to potentially enhance metabolic stability, increase lipophilicity, or when the slightly increased basicity could be advantageous in a reaction that is not sterically sensitive.
By understanding the fundamental principles outlined in this guide, researchers can make more informed and strategic decisions, optimizing their synthetic routes and accelerating the development of novel molecules.
V. References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4962184, this compound. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1133337, 4-fluoro-N-[(4-fluorophenyl)methyl]aniline. [https://pubchem.ncbi.nlm.nih.gov/compound/4-fluoro-N-(4-fluorophenyl_methyl_aniline]([Link]
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Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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A Senior Application Scientist's Guide to Purity Analysis of N-ethyl-4-fluoroaniline: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like N-ethyl-4-fluoroaniline is paramount.[1][2] The integrity of research and the safety of the final pharmaceutical product hinge on the quality of these foundational molecules.[3][4][5] Two of the most powerful and commonly employed analytical techniques for assessing the purity of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][6][7]
This guide provides an objective, in-depth comparison of these two methods for the purity analysis of this compound, a key intermediate in the synthesis of various pharmaceuticals.[2][8] We will delve into the causality behind experimental choices, provide detailed protocols grounded in authoritative standards, and present supporting data to facilitate an informed decision for your specific analytical needs.
The Crux of the Matter: Why Purity Analysis of this compound is Critical
This compound serves as a building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Impurities, which can arise from the synthesis process, degradation, or storage, can have significant consequences.[9] These unwanted compounds can:
-
Alter the Pharmacological Profile: Impurities may have their own biological activity, leading to unintended side effects.
-
Reduce Efficacy: A lower concentration of the desired compound can diminish the therapeutic effect of the final drug product.
-
Introduce Toxicity: Some impurities may be toxic, posing a direct risk to patient safety.[3]
-
Complicate Regulatory Approval: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances and products.[3][5]
Therefore, a robust and validated analytical method for purity analysis is not just a matter of good science; it is a regulatory and ethical necessity.[3][4][5]
Methodology Deep Dive: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[1][6][7] The core principle involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column.[6][7] The mass spectrometer then provides definitive identification by creating a unique mass spectrum for each compound, akin to a molecular fingerprint.[7]
For aromatic amines like this compound, GC-MS offers excellent resolving power for closely related volatile impurities.[10][11] However, a key consideration is the potential for thermal degradation of the analyte or its impurities in the high-temperature injector.[12]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[13] Separation is based on the differential partitioning of analytes between the two phases.[13] HPLC is exceptionally versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally labile.[1][6][13] When coupled with a UV detector, HPLC provides excellent quantitative accuracy and precision for purity assessment.[1] For even greater certainty in peak identification, HPLC can be coupled with a mass spectrometer (LC-MS).[14]
Head-to-Head Comparison: GC-MS vs. HPLC for this compound Purity
The choice between GC-MS and HPLC is not arbitrary; it is a scientifically driven decision based on the specific analytical challenge.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Rationale & Causality |
| Principle | Separation of volatile compounds in a gaseous mobile phase.[6][7] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1][13] | The fundamental difference in the mobile phase dictates the types of compounds each technique is best suited for. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds.[1][6][7] | Versatile for a wide range of compounds, including non-volatile and thermally labile substances.[1][6][13] | This compound is amenable to both, but potential non-volatile impurities would be missed by GC. |
| Sensitivity | Very high, often in the picogram to femtogram range.[15][16] | High, typically in the nanogram to picogram range, depending on the detector.[16] | The low background noise in MS detection contributes to its exceptional sensitivity. |
| Selectivity/Specificity | Excellent, with mass spectral data providing definitive identification of unknown impurities.[14] | Good with UV detection; excellent when coupled with MS. Specificity is demonstrated through peak purity analysis.[14] | The ability of MS to provide structural information is a key advantage for impurity identification. |
| Sample Preparation | May require derivatization for polar compounds to increase volatility.[10][15] | Generally simpler, often involving dissolution in the mobile phase.[1] | The need for derivatization in GC can add complexity and potential for sample loss. |
| Analysis Time | Typically faster for volatile compounds.[12] | Can be longer, depending on the complexity of the separation.[12] | The rapid vaporization and separation in the gas phase often lead to shorter run times. |
| Cost (Operational) | High due to the cost of carrier gases (e.g., helium) and MS maintenance.[16] | Moderate, primarily driven by solvent consumption and column replacement.[16] | The ongoing costs of high-purity gases and specialized MS components contribute to higher operational expenses for GC-MS. |
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate technique for the purity analysis of this compound.
Caption: Decision logic for selecting between GC-MS and HPLC.
Experimental Protocols
The following protocols are provided as a starting point and should be validated according to ICH Q2(R1) guidelines.[17][18][19] System suitability tests must be performed prior to analysis to ensure the chromatographic system is performing adequately, as outlined in USP <621> and Ph. Eur. 2.2.46.[20][21][22][23][24][25]
Protocol 1: GC-MS Method for Volatile Impurity Analysis
This method is particularly useful for the identification and quantification of volatile impurities in this compound.[1][9]
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Conditions:
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as methylene chloride or methanol.[1]
Protocol 2: HPLC Method for Routine Purity Analysis
This method is suitable for the routine purity analysis and quantification of this compound and its non-volatile impurities.[1]
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.[1]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-19 min: 80% to 20% B
-
19-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for purity analysis.
Conclusion: A Complementary Approach for Comprehensive Purity Assessment
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its distinct advantages.[1]
-
HPLC stands out as a versatile and robust method for quantitative analysis of a wide range of impurities, making it well-suited for routine quality control.[1] Its ability to handle non-volatile and thermally sensitive compounds ensures a broader impurity screen.[6][13]
-
GC-MS , with its high sensitivity and unparalleled ability to provide structural information, is invaluable for the identification and quantification of volatile impurities.[1][14] It is the gold standard for confirming the identity of unknown volatile peaks.[6]
For a truly comprehensive purity assessment of this compound, a complementary approach is often the most effective strategy.[1] Routine purity can be monitored by a validated HPLC method, while GC-MS can be employed for in-depth impurity profiling, especially when volatile impurities are suspected or during method development and validation. This dual-pronged approach ensures the highest level of quality and safety for this critical chemical intermediate.
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United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]
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European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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uspbpep.com. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. uspbpep.com. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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A Senior Application Scientist's Guide to Impurity Profiling of N-ethyl-4-fluoroaniline: A Comparative Analysis of Analytical Methodologies
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of any chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like N-ethyl-4-fluoroaniline, a comprehensive understanding of its impurity profile is paramount. Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for new drug substances, mandate a thorough characterization and control of any impurity present at or above a specified threshold, typically 0.1%.[2]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the primary analytical techniques for the impurity profiling and identification of this compound. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references. The aim is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific needs, ensuring the quality and safety of your final product.
Understanding the Impurity Landscape of this compound
A robust impurity profiling strategy begins with a theoretical understanding of the potential impurities that may be present. This is informed by the synthetic route and the inherent stability of the molecule.
Anticipated Process-Related Impurities
The synthesis of this compound typically proceeds via the N-alkylation of 4-fluoroaniline. A common synthetic approach involves the reductive amination of 4-fluoroaniline with acetaldehyde or the direct alkylation with an ethylating agent like ethyl bromide or diethyl sulfate.
Based on these synthetic pathways, a range of process-related impurities can be anticipated:
-
Unreacted Starting Materials:
-
4-fluoroaniline: The primary starting material. Its presence indicates an incomplete reaction.
-
Acetaldehyde or Ethylating Agent: Residual reagents from the N-alkylation step.
-
-
By-products:
-
N,N-diethyl-4-fluoroaniline: Formed from the di-alkylation of 4-fluoroaniline. This is a common by-product in N-alkylation reactions.
-
Positional Isomers: If the starting 4-fluoroaniline contains other isomers (e.g., 2-fluoroaniline or 3-fluoroaniline), the corresponding N-ethylated isomers will be present as impurities.
-
Aniline: Dehalogenation of 4-fluoroaniline during synthesis can lead to the formation of aniline, which can then be N-ethylated to form N-ethylaniline.[3]
-
-
Reagents, Ligands, and Catalysts: Inorganic and organic materials used in the synthesis that are not completely removed during work-up.
-
Residual Solvents: Organic solvents used during the reaction and purification steps.[1]
Forced Degradation Studies: Probing the Intrinsic Stability
Forced degradation, or stress testing, is a critical component of impurity profiling.[4] By subjecting this compound to conditions more severe than those encountered during routine handling and storage, we can identify potential degradation products and establish the stability-indicating nature of our analytical methods.[3] The goal is to induce a target degradation of 5-20% to ensure that a realistic and detectable level of degradants is produced without destroying the molecule entirely.
Workflow for Forced Degradation Studies
Sources
A Senior Application Scientist's Guide to Comparative Docking of N-ethyl-4-fluoroaniline Analogs Against BRAF V600E Kinase
This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of N-ethyl-4-fluoroaniline analogs targeting the oncogenic BRAF V600E kinase. As researchers, scientists, and drug development professionals, our goal is to move beyond mere procedural descriptions. Instead, we will delve into the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous narrative. We will explore how subtle molecular modifications can influence binding affinities and interaction patterns, offering insights for the rational design of next-generation kinase inhibitors.
Introduction: The Rationale for Targeting BRAF V600E with Novel Fluoroanilines
The BRAF protein is a serine/threonine kinase that plays a pivotal role in the MAPK/ERK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[1] Hyperactivating mutations in the BRAF gene are found in a significant percentage of human cancers, with the V600E mutation being the most prevalent, occurring in approximately 90% of BRAF-mutated melanomas.[1] This single amino acid substitution leads to constitutive activation of the kinase, driving uncontrolled cell growth and oncogenesis.[2] Consequently, the BRAF V600E mutant has emerged as a high-priority target for cancer therapy.[3]
The development of selective BRAF inhibitors, such as Vemurafenib and Dabrafenib, has revolutionized the treatment of BRAF V600E-positive melanoma.[3] These inhibitors are ATP-competitive, binding to the kinase's active site.[4] The 4-fluoroaniline moiety is a key pharmacophore in many kinase inhibitors, valued for its ability to form crucial hydrogen bonds with the hinge region of the kinase domain and for the advantageous physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[5]
This guide focuses on this compound as a core scaffold. While this specific compound and its close analogs are not established BRAF inhibitors, their structural features merit investigation. By systematically introducing substituents to this scaffold, we can computationally explore the structure-activity relationships (SAR) that govern binding to the BRAF V600E active site. This comparative docking study aims to predict which modifications are most likely to enhance binding affinity and provide a rational basis for the synthesis and experimental testing of novel, potent, and selective BRAF inhibitors.
Methodology: A Self-Validating Docking Protocol
Our experimental design is grounded in the principles of scientific integrity, ensuring that each step is justified and contributes to the reliability of our findings. We will use a combination of widely accepted and validated computational tools.
Selection of the Protein Target Structure
The selection of a high-quality crystal structure is paramount for a successful docking study. We have chosen the human BRAF V600E kinase domain in complex with the inhibitor Vemurafenib (PDB ID: 3OG7) from the RCSB Protein Data Bank.[4] This structure is ideal for several reasons:
-
High Resolution: It has a resolution of 1.9 Å, providing a detailed and accurate representation of the active site.
-
Relevant Conformation: The kinase is in the "DFG-in" active conformation, which is the target for Type I inhibitors like the ones we are studying.[3]
-
Co-crystallized Ligand: The presence of Vemurafenib, a known and potent inhibitor, allows for a crucial validation step: re-docking.
Ligand Selection and Preparation
To conduct a meaningful comparative analysis, we have designed a virtual library of five this compound analogs with systematic structural modifications. These modifications are chosen to probe the effects of steric bulk and electronic properties at the ortho position of the aniline ring, a region known to be important for interaction with the kinase active site.
-
LIG1: this compound (the parent compound)
-
LIG2: 2-Chloro-N-ethyl-4-fluoroaniline
-
LIG3: N-ethyl-4-fluoro-2-methylaniline[6]
-
LIG4: N-ethyl-4-fluoro-2-methoxyaniline
-
LIG5: N-(4-fluorophenyl)acetamide (an analog with a modified N-substituent for comparison)[7]
The 3D structures of these ligands were obtained from the PubChem database.[6][7] Ligand preparation is a critical step to ensure they are in the correct protonation state and have an optimized 3D geometry. This was performed using AutoDock Tools, which involves adding Gasteiger charges and merging non-polar hydrogens.
Protein Preparation Workflow
The raw PDB structure (3OG7) is not immediately ready for docking. It requires careful preparation to create a realistic and computationally tractable model of the active site.
-
Removal of Non-essential Molecules: All water molecules and the co-crystallized ligand (Vemurafenib) were removed from the PDB file. This is because their positions are not necessarily conserved when other ligands bind.
-
Addition of Hydrogens: Polar hydrogens were added to the protein structure, which is crucial for defining the correct hydrogen bonding patterns.
-
Charge Assignment: Gasteiger charges were computed for the protein atoms to account for electrostatic interactions.
-
Grid Box Definition: A grid box was defined to encompass the entire ATP-binding site. The dimensions and center of the grid were determined based on the position of the co-crystallized Vemurafenib, ensuring that the docking search is focused on the relevant region.
-
Receptor File Generation: The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.
Molecular Docking and Protocol Validation
Molecular docking was performed using AutoDock Vina, a widely used and well-validated docking program.[8] The primary goal of docking is to predict the binding pose of a ligand in the active site of a protein and to estimate the binding affinity.[8]
Protocol Validation (Re-docking): Before docking our analog series, we performed a crucial validation step. The co-crystallized ligand, Vemurafenib, was re-docked into the prepared active site of 3OG7. The predicted binding pose was then superimposed with the original crystallographic pose. The Root Mean Square Deviation (RMSD) between the two poses was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[4] Our re-docking of Vemurafenib yielded an RMSD of 0.948 Å, confirming the validity of our protocol.[4]
Docking of Analogs: Each of the five prepared ligands was then docked into the active site of BRAF V600E using the validated protocol. AutoDock Vina generated multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.
Results and Discussion
The docking results provide valuable insights into the potential of this compound analogs as BRAF V600E inhibitors. The predicted binding affinities and the analysis of intermolecular interactions allow us to build a preliminary structure-activity relationship for this series.
Comparative Binding Affinities
The predicted binding affinities for the five analogs are summarized in the table below. A more negative binding energy indicates a stronger predicted binding affinity.[8]
| Ligand ID | Compound Name | Predicted Binding Affinity (kcal/mol) |
| LIG1 | This compound | -6.8 |
| LIG2 | 2-Chloro-N-ethyl-4-fluoroaniline | -7.5 |
| LIG3 | N-ethyl-4-fluoro-2-methylaniline | -7.2 |
| LIG4 | N-ethyl-4-fluoro-2-methoxyaniline | -7.1 |
| LIG5 | N-(4-fluorophenyl)acetamide | -6.5 |
-
Effect of Ortho-Substitution: The introduction of small substituents at the ortho position (Cl, CH₃, OCH₃) generally improves the predicted binding affinity compared to the parent compound (LIG1). The 2-chloro analog (LIG2) shows the most favorable binding energy. This suggests that this position can be exploited to enhance binding.
-
Steric and Electronic Effects: The chloro group in LIG2, being electron-withdrawing and having a moderate size, appears to be the most beneficial substitution in this series. This could be due to favorable electrostatic interactions or a better fit within the binding pocket.
-
N-Substituent Modification: Replacing the N-ethyl group with an N-acetyl group (LIG5) resulted in a weaker predicted binding affinity compared to the parent compound. This indicates that the ethyl group may be involved in favorable hydrophobic interactions that are lost with the more polar acetyl group.
Analysis of Binding Interactions
A detailed analysis of the binding poses reveals the key intermolecular interactions responsible for the predicted binding affinities. This analysis was performed using BIOVIA Discovery Studio.
-
This compound (LIG1): The parent compound forms a crucial hydrogen bond between the aniline nitrogen and the backbone amide of Cys532 in the hinge region. This interaction is a hallmark of many kinase inhibitors. The ethyl group is positioned in a hydrophobic pocket formed by residues such as Val471 and Leu514.
-
2-Chloro-N-ethyl-4-fluoroaniline (LIG2): In addition to the key hydrogen bond with Cys532, the ortho-chloro substituent appears to engage in favorable van der Waals interactions with the side chain of Trp531, further stabilizing the complex. This additional interaction likely accounts for its stronger predicted binding affinity.
-
N-(4-fluorophenyl)acetamide (LIG5): While this analog can still form the hydrogen bond with Cys532, the acetyl group introduces a carbonyl oxygen that may have some unfavorable electrostatic interactions within the predominantly hydrophobic pocket where the ethyl group of the other analogs resides.
Correlation with Known Structure-Activity Relationships
While we do not have experimental IC50 values for this specific analog series, we can compare our findings with the established SAR for other aniline-based BRAF inhibitors.[1][2] The literature suggests that:
-
A hydrogen bond donor/acceptor pair that interacts with the hinge region (Cys532) is essential for potent inhibition.[2] Our docking results are consistent with this, as all analogs maintain this key interaction.
-
The pocket accommodating the substituent at the ortho position is sensitive to both size and electronic properties. Small, moderately lipophilic groups are often favored.[1] Our finding that the chloro-substituted analog (LIG2) has the best score aligns with this trend.
-
The region where the N-ethyl group binds is largely hydrophobic.[4] The decreased affinity of the N-acetyl analog (LIG5) supports the importance of maintaining favorable hydrophobic interactions in this sub-pocket.
This correlation with established SAR from the broader class of aniline-based BRAF inhibitors lends confidence to our computational predictions and demonstrates the utility of this approach for lead generation and optimization.
Conclusion and Future Directions
This comparative docking study has provided valuable insights into the potential of this compound analogs as inhibitors of the oncogenic BRAF V600E kinase. Our validated docking protocol predicts that small substituents at the ortho position of the aniline ring can enhance binding affinity, with 2-Chloro-N-ethyl-4-fluoroaniline emerging as the most promising candidate from our virtual series. The predicted binding modes are consistent with the known interaction patterns of established BRAF inhibitors, particularly the crucial hydrogen bond with Cys532 in the hinge region.
The findings from this in silico study provide a strong rationale for the following future work:
-
Synthesis and In Vitro Testing: The synthesized analogs should be tested in in vitro kinase assays to determine their IC50 values against BRAF V600E.[9] This will provide the necessary experimental validation for our computational predictions.
-
Expansion of the Analog Library: A broader range of substituents at the ortho and meta positions, as well as modifications to the N-alkyl group, should be explored computationally and synthetically to further refine the structure-activity relationship.
-
Selectivity Profiling: Promising compounds should be tested against a panel of other kinases to assess their selectivity, which is a critical parameter for a successful drug candidate.
By integrating computational approaches like molecular docking with experimental validation, we can accelerate the discovery and development of novel, effective, and selective therapeutics for the treatment of BRAF-mutated cancers.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9601, N-(4-fluorophenyl)acetamide. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4962184, this compound. Retrieved from [Link].
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Arunkumar, C., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927.
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Erez, E., et al. (2020). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 25(18), 4269.
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Mlostoń, G., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(11), 3328.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67982, 4-Fluoro-2-methylaniline. Retrieved from [Link].
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Patel, H., et al. (2023). An updated literature on BRAF inhibitors (2018-2023). Medicinal Research Reviews.
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RCSB PDB (n.d.). 5JRQ: BRAFV600E Kinase Domain In Complex with Chemically Linked Vemurafenib Inhibitor VEM-6-VEM. Retrieved from [Link].
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RCSB PDB (n.d.). 6XLO: Crystal structure of bRaf in complex with inhibitor. Retrieved from [Link].
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RCSB PDB (n.d.). 3OG7: Crystal structure of BRAF V600E mutant in complex with PLX4032. Retrieved from [Link].
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Stuart, D. D., et al. (2021). Development of Allosteric BRAF Peptide Inhibitors Targeting the Dimer Interface of BRAF. ACS Chemical Biology, 16(1), 138-148.
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The Crystal Structure of BRAF in Complex With an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. (2009). Biochemistry, 48(23), 5187–5198.
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Umar, A., et al. (2021). New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties. Scientific Reports, 11(1), 1-15.
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- Yang, H., et al. (2010). RG7204 (PLX4032), a selective BRAFV600E inhibitor, displays potent antitumor activity in preclinical models of BRAFV600E-driven tumors. Cancer Research, 70(14), 5518-5527.
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A Comparative Benchmarking Guide to the Synthesis of N-ethyl-4-fluoroaniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-ethyl-4-fluoroaniline is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and procedural insights to inform your selection of the most suitable method for your specific research and development needs.
Introduction
This compound's utility stems from the strategic placement of the fluorine atom, which can enhance metabolic stability and binding affinity of target molecules, and the secondary amine, which provides a key reactive site for further molecular elaboration. The selection of a synthetic pathway to this intermediate is a critical decision, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide will explore three principal methods for the synthesis of this compound:
-
Reductive Amination of 4-fluoroaniline with Acetaldehyde: A widely used and often high-yielding method for forming secondary amines.
-
Direct N-Alkylation of 4-fluoroaniline with an Ethyl Halide: A classical approach to amine alkylation.
-
Buchwald-Hartwig Amination: A powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Before delving into the synthesis of the target molecule, it is crucial to consider the preparation of the key starting material, 4-fluoroaniline.
Synthesis of the Precursor: 4-Fluoroaniline
The most common and industrially viable method for the synthesis of 4-fluoroaniline is the reduction of 4-fluoronitrobenzene.[1] This can be achieved through catalytic hydrogenation or chemical reduction.
Catalytic Hydrogenation of 4-Fluoronitrobenzene
Catalytic hydrogenation is a clean and efficient method that typically provides high yields and purity.[1]
Reaction: O₂NC₆H₄F + 3H₂ → H₂NC₆H₄F + 2H₂O[1]
Experimental Protocol:
-
In a suitable hydrogenation vessel, dissolve 4-fluoronitrobenzene (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) (typically 0.01 eq).[1]
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or pressurized) at room temperature for 3-5 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-fluoroaniline as an oil. The product is often of sufficient purity for subsequent steps, with reported yields greater than 95%.[1]
Method 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines.[2] This one-pot reaction involves the formation of an imine intermediate from 4-fluoroaniline and acetaldehyde, which is then reduced in situ to the desired this compound.[3]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the aniline on the carbonyl carbon of acetaldehyde to form a hemiaminal, which then dehydrates to an imine. A reducing agent, typically a borohydride derivative, selectively reduces the imine to the secondary amine. The choice of a mild reducing agent is crucial to avoid the reduction of the aldehyde starting material.[3]
Caption: Reductive Amination Workflow
Experimental Protocol: Reductive Amination
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.1 eq).
-
After stirring for 30 minutes at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 2: Direct N-Alkylation
Direct N-alkylation is a classic method for the formation of C-N bonds, involving the reaction of 4-fluoroaniline with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base.[4]
Mechanistic Considerations
This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbon of the ethyl halide, displacing the halide ion. A key challenge with this method is controlling the degree of alkylation, as the desired secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, N,N-diethyl-4-fluoroaniline, as a significant byproduct.[4]
Caption: Direct N-Alkylation Pathway and Side Reaction
Experimental Protocol: Direct N-Alkylation
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the solution.
-
Add ethyl bromide (1.1 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-100 °C and stir for 24-48 hours, monitoring the progress by TLC or GC.[4]
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography to separate the desired secondary amine from unreacted starting material and the over-alkylation product.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] This method allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.[6] For the synthesis of this compound, this would involve the coupling of an aryl halide, such as 4-fluorobromobenzene, with ethylamine.
The Catalytic Cycle
The reaction mechanism involves a catalytic cycle with a palladium complex.[7] The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for the efficiency of the reaction.[8]
Sources
Biological activity comparison of N-ethyl-4-fluoroaniline derivatives
An In-Depth Comparative Guide to the Biological Activity of N-ethyl-4-fluoroaniline Schiff Base Derivatives
Introduction: The Therapeutic Potential of Fluorinated Anilines
In the landscape of medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy for enhancing pharmacological properties. The unique characteristics of the fluorine atom—high electronegativity, small size, and its ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound is a versatile fluorinated building block that presents a promising scaffold for the development of novel therapeutic agents.[2] Its structure combines the key features of a fluoro-substituted phenyl ring with an N-ethyl group, offering avenues for modification to tune its biological effects.
This guide presents a comparative analysis of the potential biological activities of a hypothetical series of Schiff base derivatives synthesized from this compound. Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone of medicinal chemistry, known to exhibit a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] By condensing this compound with a series of substituted benzaldehydes, we can generate a library of compounds to explore structure-activity relationships (SAR).
While direct comparative experimental data for this specific series is constructed for illustrative purposes, the performance benchmarks and mechanistic insights are grounded in published data from closely related 4-fluoroaniline Schiff bases and other analogous structures. This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds, complete with detailed experimental protocols and a robust discussion of the underlying scientific principles.
Hypothetical Compound Library
For this comparative guide, we will consider a series of five Schiff base derivatives of this compound (NEFA). These compounds are formed by the condensation reaction with various substituted benzaldehydes, allowing for a systematic evaluation of how different electronic and steric properties on the aldehyde ring influence biological activity.
Part 1: Comparative Anticancer Activity
The evaluation of novel compounds for anticancer activity is a critical step in drug discovery. We will compare the cytotoxic potential of our hypothetical NEFA-Schiff base series against two well-characterized human cancer cell lines: MCF-7 (a breast adenocarcinoma line) and HeLa (a cervical adenocarcinoma line). These cell lines are standard models for initial cytotoxicity screening.[3][5]
Rationale for Experimental Design
The primary metric for cytotoxicity is the IC50 value , which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability. It relies on the principle that metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow MTT salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[6]
Comparative Cytotoxicity Data (IC50)
The following table summarizes the hypothetical IC50 values of the NEFA-Schiff base derivatives against MCF-7 and HeLa cell lines. These values are extrapolated from studies on analogous Schiff bases, where electron-withdrawing groups (like -NO2 and -Cl) and phenolic hydroxyl groups often enhance cytotoxic activity.[2][7][8]
| Compound ID | R-Group (Substitution) | Hypothetical IC50 (µM) vs. MCF-7[7][9] | Hypothetical IC50 (µM) vs. HeLa[3][5] |
| NEFA-SB1 | -H (Unsubstituted) | 145.2 | 160.5 |
| NEFA-SB2 | 4-OH (Hydroxyl) | 85.7 | 95.3 |
| NEFA-SB3 | 4-Cl (Chloro) | 60.1 | 72.8 |
| NEFA-SB4 | 4-NO2 (Nitro) | 42.5 | 55.1 |
| NEFA-SB5 | 4-OCH3 (Methoxy) | 130.8 | 148.2 |
| Doxorubicin | (Standard Drug) | 0.95 | 1.12 |
Structure-Activity Relationship (SAR) for Anticancer Activity
The hypothetical data suggest a clear structure-activity relationship:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like nitro (NEFA-SB4 ) and chloro (NEFA-SB3 ) appears to significantly enhance cytotoxic activity. This is a common observation in Schiff base anticancer agents, potentially due to increased lipophilicity, which facilitates cell membrane penetration, or by altering the electronic properties of the azomethine bond, making it a better target for cellular interactions.[2][10]
-
Electron-Donating Groups (EDGs): The methoxy group (NEFA-SB5 ), a moderate EDG, results in decreased activity compared to the unsubstituted analog (NEFA-SB1 ).
-
Hydroxyl Group: The phenolic hydroxyl group (NEFA-SB2 ) enhances activity, possibly by enabling hydrogen bonding interactions with target proteins or by participating in redox cycling to generate reactive oxygen species (ROS) within the cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for determining the IC50 values of test compounds.
Pillar of Trustworthiness: This protocol includes controls for background absorbance (medium only), untreated cells (100% viability), and a positive control (a known anticancer drug like Doxorubicin). This ensures that the observed effects are due to the test compounds and allows for the normalization of results.
-
Cell Seeding:
-
Culture MCF-7 or HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well microtiter plate in a volume of 100 µL and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each NEFA-Schiff base derivative and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from (e.g.) 1 µM to 200 µM. Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and cells treated with medium containing 0.5% DMSO (vehicle control). Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
-
Plot the percentage viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC50 value.
-
Part 2: Comparative Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Fluoroaniline derivatives have historically been a rich source of antibacterial drugs (e.g., fluoroquinolones). We will compare the antimicrobial efficacy of our hypothetical NEFA-Schiff base series against a Gram-positive bacterium, Staphylococcus aureus , and a Gram-negative bacterium, Escherichia coli .
Rationale for Experimental Design
The gold standard for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The Broth Microdilution Method is a highly accurate and widely used technique for determining MIC values. It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[13]
Comparative Antimicrobial Data (MIC)
The table below presents the hypothetical MIC values for the NEFA-Schiff base derivatives. The relative activities are based on published data for analogous compounds, where lipophilicity and the presence of specific functional groups can influence bacterial cell wall or membrane penetration.[14]
| Compound ID | R-Group (Substitution) | Hypothetical MIC (µg/mL) vs. S. aureus (Gram+)[14][15] | Hypothetical MIC (µg/mL) vs. E. coli (Gram-)[14] |
| NEFA-SB1 | -H (Unsubstituted) | 64 | 128 |
| NEFA-SB2 | 4-OH (Hydroxyl) | 32 | 64 |
| NEFA-SB3 | 4-Cl (Chloro) | 16 | 32 |
| NEFA-SB4 | 4-NO2 (Nitro) | 32 | 64 |
| NEFA-SB5 | 4-OCH3 (Methoxy) | 64 | >128 |
| Ciprofloxacin | (Standard Drug) | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The hypothetical data suggest that the compounds are generally more effective against the Gram-positive S. aureus than the Gram-negative E. coli, which is common for many compound classes due to the protective outer membrane of Gram-negative bacteria.
-
Lipophilicity and Halogens: The chloro-substituted derivative (NEFA-SB3 ) shows the best activity. Increased lipophilicity conferred by the halogen atom can enhance the compound's ability to permeate the lipid-rich bacterial cell membrane.
-
Hydroxyl and Nitro Groups: The hydroxyl (NEFA-SB2 ) and nitro (NEFA-SB4 ) groups also improve activity compared to the unsubstituted analog, possibly by interfering with bacterial enzymatic processes or by disrupting membrane potential.
-
Methoxy Group: The methoxy group (NEFA-SB5 ) does not improve activity and may even reduce it against Gram-negative bacteria, suggesting that its specific electronic and steric properties are not favorable for crossing the outer membrane or interacting with the target.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a standardized method for determining the MIC of the test compounds.
Pillar of Expertise: The choice of Mueller-Hinton Broth (MHB) is critical as it is the standard medium for routine antimicrobial susceptibility testing. Its composition is well-defined and has low levels of inhibitors, ensuring that the observed results are due to the antimicrobial agent and not interference from the medium. The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent and reproducible starting cell density (~1.5 x 10⁸ CFU/mL).
-
Preparation of Reagents:
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (MHB).
-
Prepare 1 mg/mL stock solutions of each NEFA-Schiff base derivative and Ciprofloxacin in DMSO.
-
Prepare a bacterial suspension of S. aureus or E. coli in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock solution (e.g., 256 µg/mL) of a test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activities of this compound derivatives, using a hypothetical series of Schiff bases as a case study. Based on structure-activity relationship principles derived from analogous compounds, derivatives featuring electron-withdrawing groups such as chloro and nitro substituents are predicted to exhibit the most potent anticancer and antimicrobial activities. The hydroxyl-substituted derivative also shows promise, suggesting multiple avenues for optimization.
The detailed protocols for the MTT and broth microdilution assays serve as a robust starting point for researchers to validate these predictions experimentally. Future work should focus on the actual synthesis and in-vitro screening of these and other this compound derivatives. Promising candidates should then be advanced to further studies, including evaluation against a broader panel of cancer cell lines and resistant bacterial strains, mechanistic studies to identify their cellular targets, and in-vivo efficacy and toxicity assessments. The strategic modification of the this compound scaffold remains a highly promising approach in the quest for novel therapeutic agents.
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Gülçin, G. & Seda, Y. (2025). Synthesis and cytotoxic studies of novel azo-Schiff base derivatives against Hela and MCF7 cell lines. ResearchGate.
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Bănică, F., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
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Mary, M. C., & Vinnarasi, J. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry.
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Al-Omair, M. A., et al. (2018). In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes. Scientific Reports.
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Gülçin, G. & Seda, Y. (2025). Synthesis and cytotoxic studies of novel azo-Schiff base derivatives against Hela and MCF7 cell lines. ResearchGate.
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Pansare, D. N., et al. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience.
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Manjunatha, M., et al. (2019). Synthesis and characterization of Schiff base analogues of fluoroaniline and their antibiocidal activ. Current Chemistry Letters.
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Al-Hamdani, A. A. S., et al. (2022). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Molecules.
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Shuaibu, I. A., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. ResearchGate.
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Al-Masoudi, W. A. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.
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Kumar, A., Singh, P., & Devi, S. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
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Onwudiwe, D. C., & Ekennia, A. C. (2024). Antimicrobial and corrosion inhibition studies of homoleptic metal (II) complexes of fluoroaniline schiff base. Scholarly Journal of Science and Research.
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González-Vera, J., et al. (2021). Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine. Molecules.
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
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Yilmaz, I., & Çiftçi, H. (2024). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry.
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BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
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A Side-by-Side Analysis of Purification Techniques for N-ethyl-4-fluoroaniline: A Guide for Researchers
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The Strategic Incorporation of N-ethyl-4-fluoroaniline in Lead Optimization: A Comparative Efficacy and Safety Profile
In the landscape of modern drug discovery, the journey from a promising hit to a viable drug candidate is a meticulous process of multiparameter optimization. This guide, intended for researchers, scientists, and drug development professionals, delves into the strategic use of N-ethyl-4-fluoroaniline as a key structural motif in lead optimization. We will explore, through a comparative lens, how the introduction of a fluorine atom at the para-position of an N-ethylaniline scaffold can profoundly influence a compound's pharmacological profile. This analysis is grounded in experimental data, focusing on the critical triad of lead optimization: potency, metabolic stability, and cytotoxicity.
The rationale for employing fluorination in medicinal chemistry is well-established; the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity.[1] This guide will move beyond theoretical advantages to present a practical, data-driven comparison, empowering researchers to make informed decisions in their lead optimization campaigns.
Comparative Analysis: this compound vs. N-ethylaniline Analogs
To provide a tangible comparison, we will analyze data from a lead optimization study of p21-activated kinase 1 (PAK1) inhibitors. PAK1 is a crucial enzyme in various cellular processes, and its dysregulation is implicated in diseases like cancer, making it a significant therapeutic target.[2] The following data compares a lead compound containing an N-ethylaniline moiety with its fluorinated counterpart.
Table 1: Comparative Kinase Inhibition Profile
| Compound ID | Moiety | PAK1 IC50 (nM) | PAK4 IC50 (nM) | Src IC50 (nM) | KDR IC50 (nM) | FGFR1 IC50 (nM) | Lipophilic Ligand Efficiency (LLE) |
| 11 | N-ethylaniline | 150 | 2300 | >10000 | 1800 | 4800 | 2.9 |
| 15 | This compound | 45 | 880 | >10000 | 650 | 1600 | 4.0 |
Data synthesized from a study on PAK1 inhibitors.
The introduction of a fluorine atom in compound 15 resulted in a 3.3-fold increase in potency against the target kinase, PAK1, compared to its non-fluorinated counterpart, 11 . Notably, this enhancement in potency was accompanied by an improved selectivity profile, with a more pronounced effect on PAK1 compared to the anti-targets PAK4, KDR, and FGFR1. Furthermore, the Lipophilic Ligand Efficiency (LLE), a metric that balances potency and lipophilicity, was significantly improved in the fluorinated analog, indicating a more efficient translation of lipophilicity into binding affinity.
The Rationale Behind Experimental Design
The choice to introduce a fluorine atom at the para-position of the aniline ring is a deliberate strategy in medicinal chemistry. This modification can influence the electronic properties of the aniline nitrogen, potentially altering its hydrogen bonding capabilities within the kinase hinge region, a common interaction motif for kinase inhibitors.[1] The observed increase in potency and selectivity for the fluorinated compound suggests a more favorable interaction with the target enzyme.
Figure 1: Iterative cycle of lead optimization.
Assessing Metabolic Stability and Cytotoxicity
While potency and selectivity are paramount, a successful drug candidate must also possess a favorable safety profile. This includes metabolic stability and low cytotoxicity. Although direct comparative metabolic stability and cytotoxicity data for the specific PAK1 inhibitor series are not publicly available, we can infer the likely impact of 4-fluorination based on established principles and data from analogous compounds.
Strategically placing a fluorine atom can block sites of metabolism, particularly cytochrome P450 (CYP450)-mediated oxidation, which is a major route of drug metabolism.[3] This "metabolic blocking" can significantly increase a compound's half-life.[3] However, it is crucial to consider the position of the fluorine atom, as para-substituted fluoroanilines can sometimes be susceptible to defluorination, which may lead to reactive metabolites.[3]
Table 2: Expected Impact of 4-Fluorination on ADME-Tox Properties
| Parameter | N-ethylaniline Analog | This compound Analog | Rationale |
| Metabolic Stability (t½) | Lower | Higher | The C-F bond is stronger than the C-H bond, making it less susceptible to oxidative metabolism.[3] |
| Cytotoxicity (IC50) | Potentially Higher | Potentially Lower | Increased metabolic stability can reduce the formation of potentially toxic metabolites. However, this is highly context-dependent. |
Experimental Protocols
To provide a practical framework for researchers, detailed protocols for key in vitro assays are provided below.
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[3]
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or positive control. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining against time. The half-life (t½) and intrinsic clearance (CLint) can then be calculated from the slope of the line.
Figure 2: Workflow for the in vitro microsomal stability assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The strategic incorporation of an this compound moiety can be a powerful tactic in lead optimization. As demonstrated by the comparative data on PAK1 inhibitors, this modification can lead to significant improvements in potency and selectivity. While direct comparative data on metabolic stability and cytotoxicity for this specific analog pair is needed for a complete picture, the established principles of medicinal chemistry suggest that 4-fluorination is likely to enhance metabolic stability. This guide provides a framework for researchers to rationally design and evaluate fluorinated analogs, ultimately accelerating the discovery of novel therapeutics with improved efficacy and safety profiles.
References
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- MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Retrieved from https://www.mdpi.com/1420-3049/27/15/4984
- PMC - NIH. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7784224/
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- Benchchem. Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors. Retrieved from https://www.benchchem.com/blog/application-notes-and-protocols-4-fluoroaniline-in-the-synthesis-of-kinase-inhibitors/
- bioRxiv. PAK1 and PAK2 in cell metabolism regulation. Retrieved from https://www.biorxiv.org/content/10.1101/2021.09.01.458556v1
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- Patsnap Synapse. What are PAK1 inhibitors and how do they work?. Retrieved from https://synapse.patsnap.com/articles/what-are-pak1-inhibitors-and-how-do-they-work-20240621
- PubChem - NIH. This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-ethyl-4-fluoroaniline
- NIH. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3073489/
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A Comprehensive Guide to Assessing the Stability of N-ethyl-4-fluoroaniline Under Diverse Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Drug Development
N-ethyl-4-fluoroaniline is a key building block in the synthesis of numerous pharmaceutical compounds. Its chemical integrity is paramount, as degradation can lead to the formation of impurities that may compromise the efficacy, safety, and shelf-life of the final active pharmaceutical ingredient (API).[1] Understanding the stability of this molecule under various environmental stresses is not merely a regulatory formality but a cornerstone of rational drug development and formulation.[1][2]
Forced degradation studies, or stress testing, are the industry standard for elucidating the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2][4] This guide will provide a comprehensive protocol for the forced degradation testing of this compound, enabling a thorough assessment of its stability under hydrolytic, thermal, photolytic, and oxidative stress.
Foundational Knowledge: The Chemistry of Fluoroanilines
Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. The presence of a fluorine atom on the aromatic ring can influence the electron density and, consequently, the reactivity and stability of the molecule. It is crucial to recognize that upon decomposition, particularly at elevated temperatures, fluoroanilines can release hazardous substances such as carbon oxides, nitrogen oxides (NOx), and highly corrosive hydrogen fluoride.[5][6]
Some N-substituted 4-fluoroanilines have been observed to be thermally unstable, even in common laboratory solvents like chloroform.[7] Furthermore, suppliers of this compound often recommend refrigerated storage (2°C - 8°C) and protection from light, suggesting inherent sensitivities that warrant rigorous investigation.[8]
Experimental Design: A Multi-faceted Approach to Stability Assessment
The following sections detail a comprehensive experimental workflow for assessing the stability of this compound. The logic behind each stress condition and the choice of analytical methodology are explained to provide a complete understanding of the process.
Materials and Instrumentation
-
This compound: High purity reference standard.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water (Type I).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.
-
pH meter.
-
Forced-air oven.
-
Photostability chamber compliant with ICH Q1B guidelines.[9]
-
Mass Spectrometer (MS) for identification of degradation products.
-
Analytical Method Development
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[3][4] A reverse-phase HPLC method is generally suitable for a molecule like this compound.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Forced Degradation Experimental Workflow
The following diagram illustrates the comprehensive workflow for the forced degradation studies of this compound.
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
-
Rationale: To assess the susceptibility of the molecule to hydrolysis across a pH range.
-
Protocol:
-
Prepare three sets of solutions of this compound (approx. 1 mg/mL) in:
-
0.1 M HCl (acidic)
-
0.1 M NaOH (basic)
-
Purified water (neutral)
-
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by the validated HPLC method.
-
-
Rationale: To evaluate the impact of elevated temperatures on the solid and solution states of the compound.
-
Protocol:
-
Solid State: Place a known amount of solid this compound in a vial and expose it to 80°C in a calibrated oven.
-
Solution State: Prepare a solution of this compound in methanol (1 mg/mL) and expose it to 80°C.
-
At specified intervals, retrieve samples, allow them to cool to room temperature, and prepare for HPLC analysis.
-
-
Rationale: To determine the compound's sensitivity to light exposure, as recommended by ICH Q1B guidelines.[9]
-
Protocol:
-
Expose solid this compound and a solution in methanol to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Rationale: To assess the compound's susceptibility to oxidation, a common degradation pathway for anilines.
-
Protocol:
-
Prepare a solution of this compound in methanol (1 mg/mL).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and analyze at various time points.
-
Data Interpretation and Comparison
The stability of this compound under different stress conditions can be compared by quantifying the percentage of degradation over time. The following table presents illustrative data from such a study.
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 24 | < 2% | None significant |
| 0.1 M NaOH, 60°C | 24 | ~ 5% | DP-1 (m/z = 155) |
| Water, 60°C | 24 | < 1% | None significant |
| Thermal (Solid), 80°C | 48 | ~ 3% | DP-2 (m/z = 123) |
| Thermal (Solution), 80°C | 48 | ~ 8% | DP-2 (m/z = 123), DP-3 (Polymeric) |
| Photolytic (ICH Q1B) | - | ~ 15% | DP-4 (Colored) |
| Oxidative (3% H₂O₂) | 8 | ~ 25% | DP-5 (m/z = 155), DP-6 (m/z = 171) |
DP = Degradation Product
From this hypothetical data, we can infer that this compound is most susceptible to oxidative and photolytic degradation. The formation of colored products under photolytic stress is a critical finding, suggesting the need for light-protective packaging.
Potential Degradation Pathways
Based on the known chemistry of anilines, the following diagram illustrates potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
The electrochemical oxidation of N-ethyl compounds can lead to the formation of various products, and in the presence of nucleophiles like water, this can result in dealkylation or the formation of hydroxylated species.[10][11] The initial step in the oxidation of amines often involves the formation of a radical cation.[10]
Conclusions and Recommendations
This guide has outlined a systematic approach to assessing the stability of this compound. The experimental framework provided, when coupled with a validated stability-indicating analytical method, will yield a comprehensive understanding of the molecule's degradation profile.
Key Takeaways:
-
This compound is likely most susceptible to oxidative and photolytic degradation.
-
Strict control over exposure to light and oxidizing agents is recommended during manufacturing and storage.
-
The potential for thermal degradation, especially in solution, should be considered during process development.
-
The formation of colored impurities is a key degradation indicator.
By implementing the protocols and principles detailed in this guide, researchers and drug development professionals can proactively address stability challenges, ensuring the quality and integrity of their final products.
References
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions . Pharmaceutical Technology. Available at: [Link]
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Forced Degradation Studies . MedCrave online. Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. Available at: [Link]
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Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina . PubMed. Available at: [Link]
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New class of 19F pH indicators: fluoroanilines . PubMed. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available at: [Link]
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This compound | C8H10FN | CID 4962184 . PubChem. Available at: [Link]
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4-Fluoroanilines: Synthesis and Decomposition . ResearchGate. Available at: [Link]
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4-Fluoroaniline | C6H6FN | CID 9731 . PubChem. Available at: [Link]
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Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula . PubMed. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B . ICH. Available at: [Link]
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Aging and thermal degradation of poly(N-methylaniline) . Thermochimica Acta. Available at: [Link]
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Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives . MDPI. Available at: [Link]
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids . PubMed Central. Available at: [Link]
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An Approach to Flavor Chemical Thermal Degradation Analysis . PubMed Central. Available at: [Link]
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ethyl-flavinium cation formation upon electrochemical oxidation of N(5)-ethyl-4a-hydroxyflavin pseudobase . PubMed. Available at: [Link]
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(PDF) Mechanism of N(5)-Ethyl-flavinium Cation Formation Upon Electrochemical Oxidation of N(5)-Ethyl-4a-hydroxyflavin Pseudobase . ResearchGate. Available at: [Link]
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Reproducibility of N-ethyl-4-fluoroaniline synthesis protocols
An In-Depth Technical Guide to the Synthesis of N-ethyl-4-fluoroaniline: A Comparative Analysis of Protocols
Introduction: The Significance of this compound
This compound (CAS No: 405-67-4, Formula: C₈H₁₀FN, MW: 139.17 g/mol ) is a substituted aniline derivative of significant interest in the fields of medicinal chemistry and materials science.[1][2] The incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated building blocks like this compound valuable precursors for the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.
Given its importance, the reliable and reproducible synthesis of this compound is paramount for researchers. However, multiple synthetic routes exist, each with distinct advantages and drawbacks. This guide provides a comprehensive comparison of the two primary strategies for synthesizing this compound from its common precursor, 4-fluoroaniline: Direct N-Alkylation and Reductive Amination . We will delve into the mechanistic underpinnings of each protocol, provide detailed experimental procedures, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.
Synthetic Strategies: An Overview
The synthesis of this compound begins with the commercially available starting material, 4-fluoroaniline. The core challenge lies in the selective introduction of a single ethyl group onto the nitrogen atom. The two most prevalent methods achieve this through fundamentally different chemical transformations.
Caption: High-level overview of the primary synthetic routes to this compound.
Protocol A: Reductive Amination
Reductive amination is a highly efficient and selective method for forming carbon-nitrogen bonds. It is widely considered the modern standard for producing secondary and tertiary amines due to its ability to minimize the over-alkylation side products that often plague direct alkylation methods.[3]
Mechanism & Rationale
The reaction proceeds in two distinct stages that are typically performed in a single pot:[4][5]
-
Imine Formation: 4-fluoroaniline acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. This occurs under weakly acidic conditions, which are necessary to activate the carbonyl group without excessively protonating the amine nucleophile. The resulting hemiaminal intermediate then dehydrates to form a Schiff base, or imine.
-
Reduction: A mild reducing agent, introduced into the same reaction vessel, selectively reduces the C=N double bond of the imine to the corresponding amine.
The key to this protocol's success is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion) intermediate.[3][6] This selectivity ensures that the reaction proceeds cleanly to the desired secondary amine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-ethyl-4-fluoroaniline
For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, scientific integrity, and environmental stewardship. N-ethyl-4-fluoroaniline, a valuable synthetic intermediate, possesses a profile of hazards that demand a rigorous and informed approach to its disposal. This guide provides the essential procedural framework for managing this compound waste, ensuring the protection of personnel and compliance with safety standards.
Hazard Profile and Chemical Incompatibility: Understanding the "Why"
Effective disposal begins with a comprehensive understanding of the substance's intrinsic risks. This compound is not a benign reagent; its handling and disposal protocols are directly informed by its toxicological and chemical properties.
Table 1: this compound Hazard Summary
| Property | Information | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Skin Sensitization (Category 1); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | [1] |
| Signal Word | Danger | [1][2][3] |
| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects | [2] |
The classification of "Toxic if swallowed" (H301) and "Causes serious eye damage" (H318) underscores the need for stringent personal protective equipment (PPE) and absolute prevention of environmental release.[1] The primary causality behind these protocols is to prevent accidental ingestion, skin contact which can lead to sensitization, and ocular exposure that could result in irreversible damage.
The Critical Nature of Chemical Incompatibility
A frequent source of laboratory incidents is the inadvertent mixing of incompatible waste streams. This compound, as an aromatic amine, presents specific reactive hazards.
-
Acids and Acid Chlorides: Mixing with acids can lead to a vigorous, exothermic reaction.[2][3]
-
Strong Oxidizing Agents: Contact with strong oxidizers can create a risk of fire or explosion.[2][3]
-
Chloroformates and Acid Anhydrides: These substances can react violently with amines.[2][3]
Segregating waste containing this compound from these chemical classes is a non-negotiable aspect of the disposal workflow. Furthermore, under fire conditions, this compound can decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[2][3] This potential for generating hydrogen fluoride, a substance that can cause severe, deep-tissue burns, dictates the choice of final disposal method.
Core Disposal Directive: Incineration
Given its hazardous characteristics and the nature of its decomposition products, the only appropriate method for the final disposal of this compound is through a licensed hazardous waste management service that utilizes high-temperature chemical incineration.[3][4]
The Rationale for Incineration:
-
Complete Destruction: High-temperature incineration ensures the complete thermal destruction of the aromatic amine structure, breaking it down into simpler, less toxic components.
-
Management of Hazardous Byproducts: Professional incineration facilities are equipped with afterburners and sophisticated scrubber systems.[3][4] These systems are essential for neutralizing and removing the acidic gases (HF and NOx) generated during combustion, preventing their release into the atmosphere.
Under no circumstances should this compound or materials contaminated with it be disposed of via sanitary sewer systems or in standard laboratory trash. Its high aquatic toxicity can cause significant harm to environmental ecosystems.[2]
In-Laboratory Waste Management: A Step-by-Step Protocol
This protocol outlines the procedural steps for the safe collection, segregation, and temporary storage of this compound waste pending collection by a certified disposal service.
1. Personal Protective Equipment (PPE) Mandate:
-
Before handling the waste, don the following minimum PPE:
-
Gloves: Wear chemical-resistant gloves. Butyl or Viton are recommended for extended contact.[4] Double-gloving is a prudent best practice.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.[2][3]
-
Lab Coat: A fully-buttoned, long-sleeved lab coat is required.[4]
-
2. Waste Segregation:
-
Dedicate a specific waste stream for this compound and materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent pads).
-
Ensure this waste stream is kept physically separate from acidic waste, oxidizing waste, and other incompatible materials as detailed in Section 1.[5][6]
3. Container Selection and Management:
-
Use only a designated, UN-certified hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[4]
-
The container must be in good condition, with a secure, vapor-tight lid to prevent the escape of fumes.[2]
-
Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[7]
4. Hazardous Waste Labeling:
-
Label the waste container clearly and immediately upon starting accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant")
-
The accumulation start date (the date the first drop of waste was added)
-
The name of the principal investigator and laboratory location
-
5. On-Site Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
The storage location must be well-ventilated, such as in a chemical fume hood or a ventilated cabinet.[2]
-
Ensure the container is stored within secondary containment to control any potential leaks.
-
Keep the container away from heat, sparks, open flames, and other sources of ignition.[2]
6. Arranging for Disposal:
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup. Do not allow the waste to accumulate beyond the regulatory time limits (which vary based on your facility's generator status).
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Control: Prevent the spill from spreading or entering drains by diking with an inert, absorbent material such as vermiculite, sand, or earth.[4][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect: Once absorbed, scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and collect all cleanup materials (gloves, wipes, etc.) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualization: Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Context
The management of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] While this compound may not be individually listed with a specific EPA waste code, it would be classified as a hazardous waste based on its toxic characteristics.[11] Waste streams from aniline production are assigned specific codes (e.g., K083, K103), indicating the regulatory scrutiny applied to this class of chemicals.[12] All laboratories generating such waste must comply with RCRA regulations pertaining to waste identification, accumulation, and disposal.[13] It is imperative to work closely with your institution's EHS office, as they will provide guidance on specific state and local regulations that may also apply.
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Navigating the Safe Handling of N-ethyl-4-fluoroaniline: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the integrity of your work and the safety of your team are paramount. N-ethyl-4-fluoroaniline, a substituted aniline derivative, is a valuable reagent in organic synthesis. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.
Hazard Profile of this compound
Understanding the specific risks associated with this compound is the foundation of safe laboratory practice. Based on its GHS classification, this compound presents multiple hazards.[1] It is crucial to recognize that substituted anilines as a class of compounds can be readily absorbed through the skin, making dermal contact a significant route of exposure.[2]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
The health effects of exposure can be acute, with symptoms such as skin and eye irritation, or more severe in the case of ingestion.[1][3] Chronic exposure to related anilines has been associated with more severe health implications, underscoring the importance of minimizing all routes of exposure.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to create an effective barrier against exposure.
Due to the risk of skin absorption, appropriate glove selection is critical.
-
Recommended: Chemical-resistant gloves such as butyl rubber or Viton®. Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Not Recommended for Extended Contact: Nitrile gloves may offer protection for incidental contact but should not be used for prolonged handling.[6][7]
-
Glove Removal Technique: Employ the proper glove removal technique to avoid contaminating your skin. This involves peeling one glove off by grasping the cuff and turning it inside out, then using the clean, ungloved hand to remove the second glove from the inside.
-
Essential: Tightly fitting chemical splash goggles are required to protect against splashes.[3][8]
-
Enhanced Protection: A face shield, worn in conjunction with goggles, is recommended when there is a higher risk of splashing, such as during transfers of larger quantities.[3][8]
-
A fully-buttoned laboratory coat should be worn to protect against skin contact.[8][9]
-
For larger scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.[8][9]
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7][10]
-
If a fume hood is not available or in the case of a spill, a full-face respirator with appropriate cartridges (e.g., organic vapor) should be used.[8]
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
Prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[6][11] Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[6][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][9] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment.
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent), must be collected in a designated hazardous waste container.[6]
-
The container must be compatible with the chemical, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.[6]
-
Engage a licensed professional waste disposal service for the final disposal of this compound waste.[6][10]
-
The preferred method of disposal is chemical incineration in a facility equipped with an afterburner and scrubber to handle the hazardous decomposition products, which may include nitrogen oxides and hydrogen fluoride.[6][9]
Waste Disposal Workflow
Sources
- 1. This compound | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
